molecular formula C14H23N3O B1600388 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine CAS No. 20529-23-1

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine

Cat. No.: B1600388
CAS No.: 20529-23-1
M. Wt: 249.35 g/mol
InChI Key: OVGGXHMQXIQOBR-UHFFFAOYSA-N
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Description

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.35 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H23N3O/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15/h2-3,5-6H,4,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGGXHMQXIQOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440410
Record name 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine
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Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20529-23-1
Record name 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine
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Foundational & Exploratory

physicochemical properties of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine

Introduction

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a 2-methoxyphenylpiperazine moiety linked to a propyl-1-amine tail, positions it as a versatile synthetic intermediate and a potential pharmacophore. This compound is a known impurity of the antihypertensive drug Urapidil, making its characterization crucial for pharmaceutical quality control.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on both theoretical predictions and detailed experimental protocols for their determination. For researchers in drug discovery, a thorough understanding of these properties is paramount as they govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Chemical Identity and Structural Features

A precise understanding of the molecule's structure is the foundation for evaluating its physicochemical properties.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₂₃N₃O

  • Molecular Weight: 249.35 g/mol

  • CAS Number: 20529-23-1[3]

  • Canonical SMILES: COC1=CC=CC=C1N2CCN(CC2)CCCN

  • InChIKey: OVGGXHMQXIQOBR-UHFFFAOYSA-N

The molecule possesses two key regions influencing its properties:

  • The Arylpiperazine Core: The 1-(2-methoxyphenyl)piperazine group is a common scaffold in centrally acting agents. The methoxy group's position and the piperazine ring's conformation are critical to receptor interactions.

  • The Alkylamine Side Chain: The primary amine at the terminus of the propyl chain is a key basic center and a site for hydrogen bonding, significantly impacting aqueous solubility and pKa.

Predicted Physicochemical Properties

In the absence of direct experimental data, we can predict the key physicochemical properties based on the compound's structure and data from analogous compounds. These predictions provide a strong starting point for experimental design.

Dissociation Constant (pKa)

This compound is a dibasic molecule, with two nitrogen atoms that can be protonated: the primary aliphatic amine and the tertiary amine within the piperazine ring (specifically, the N4 nitrogen, distal to the phenyl ring).

  • Primary Amine (N-propylamine): Aliphatic primary amines typically have pKa values in the range of 9.5 to 11.0. The electron-donating nature of the alkyl chain supports the stability of the protonated form.

  • Tertiary Amine (Piperazine N4): The pKa of the tertiary amine in a disubstituted piperazine is generally lower than that of a primary amine. Studies on piperazine derivatives show that N-alkylation reduces the pKa of the second nitrogen. For instance, 1-methylpiperazine has a pKa of approximately 9.2, and 1-ethylpiperazine is similar.[4] The bulky propyl group attached to the N4 nitrogen is expected to result in a pKa in the range of 8.5 to 9.5.

Therefore, we can predict two distinct pKa values for this molecule, with the primary amine being the more basic site.

Lipophilicity (logP and logD)

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes.

  • logP (Partition Coefficient): This describes the partitioning of the neutral form of the molecule between octanol and water. The computed XLogP3-AA value for this compound is 1.2, suggesting moderate lipophilicity in its neutral state.[5]

  • logD (Distribution Coefficient): As an ionizable base, its partitioning is pH-dependent. At physiological pH (~7.4), both amine groups will be partially protonated. The logD at this pH will be significantly lower than the logP, as the charged species will have a strong preference for the aqueous phase. Understanding the logD profile across a range of pH values is essential for predicting its in vivo behavior.

Aqueous Solubility

The solubility of this compound is a balance between its lipophilic arylpiperazine core and its hydrophilic alkylamine tail.

  • Intrinsic Solubility (S₀): The solubility of the free base is expected to be low, similar to its parent compound, urapidil, which is practically insoluble in water.[6][7]

  • pH-Dependent Solubility: As a weak base, its solubility will dramatically increase in acidic conditions due to the formation of protonated, more polar species. The solubility will be lowest at pH values more than 2 units above the highest pKa.[8] The formation of salts (e.g., dihydrochloride salt) is a common strategy to improve the aqueous solubility of such molecules.

Spectroscopic and Structural Characterization

The identity and purity of the compound are confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 249. The fragmentation pattern of piperazine derivatives is well-characterized and typically involves cleavage of the piperazine ring.[9][10] Key expected fragments for this molecule would arise from:

  • Cleavage of the propyl chain.

  • Fragmentation of the piperazine ring, often leading to a characteristic ion from the arylpiperazine moiety. For 1-(2-methoxyphenyl)piperazine, characteristic fragments are observed at m/z 192, 150, and 135.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide a detailed map of the molecule's structure. Expected signals include:

    • Aromatic protons from the methoxyphenyl group (in the δ 6.8-7.2 ppm region).

    • A singlet for the methoxy group protons (~δ 3.8 ppm).

    • Multiplets for the eight protons on the piperazine ring (typically in the δ 2.5-3.2 ppm range).

    • Multiplets for the six protons of the propyl chain, with distinct signals for the CH₂ groups adjacent to the amines and the central CH₂ group.

    • A broad singlet for the primary amine protons (NH₂), the chemical shift of which is solvent-dependent.

  • ¹³C NMR: The carbon NMR will show 14 distinct signals corresponding to each unique carbon atom in the structure, including the aromatic carbons, the methoxy carbon, the piperazine carbons, and the propyl chain carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:

  • N-H Stretching: A medium to weak, broad absorption in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

  • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C-O Stretching: A strong band for the aryl-alkyl ether around 1240-1260 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Experimental Determination of Physicochemical Properties

The following section provides detailed, field-proven protocols for the experimental determination of the key .

Protocol 1: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[2][13][14][15] This protocol is designed to identify the two pKa values of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water to create a solution of approximately 1 mM.

    • To ensure all basic sites are protonated at the start, acidify the solution to ~pH 2 by adding a small volume of 0.1 M HCl.

    • Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M KCl.[14]

  • Titration Setup:

    • Calibrate a high-precision pH meter with standard buffers (pH 4, 7, and 10) before use.

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Continuously stir the solution with a magnetic stirrer and purge with nitrogen gas to prevent interference from atmospheric CO₂.[13]

  • Data Acquisition:

    • Titrate the solution with a standardized solution of 0.1 M NaOH, added in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

    • Record the pH value after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).[14]

    • Continue the titration until the pH reaches ~12.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The curve should exhibit two distinct inflection points, corresponding to the neutralization of the two amine groups.

    • The pKa values are determined as the pH at the half-equivalence points. The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to accurately locate the equivalence points.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep1 Dissolve sample in carbonate-free water Prep2 Add 0.15M KCl (Ionic Strength) Prep1->Prep2 Prep3 Acidify to pH 2 with 0.1 M HCl Prep2->Prep3 Titrate Titrate with 0.1 M NaOH in small increments Prep3->Titrate Record Record stabilized pH after each addition Titrate->Record Stir & N₂ Purge Plot Plot pH vs. Volume NaOH Record->Plot Deriv Calculate 1st Derivative (ΔpH/ΔV) Plot->Deriv pKa Determine pKa values at half-equivalence points Deriv->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: LogP Determination by Shake-Flask/HPLC Method

The shake-flask method is the gold standard for logP determination.[16] Combining it with HPLC analysis allows for the use of smaller sample quantities and provides high accuracy.[17]

Methodology:

  • Phase Preparation:

    • Prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral form (e.g., pH 12, which is >2 units above the predicted highest pKa).

    • Pre-saturate the buffer with n-octanol and the n-octanol with the buffer by shaking them together vigorously for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the compound in the pre-saturated n-octanol (e.g., 1 mg/mL).

    • In a screw-cap vial, combine a precise volume of the n-octanol stock solution and the pre-saturated buffer (e.g., 5 mL of each).

    • Agitate the vial at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

    • Centrifuge the vial to ensure complete phase separation.

  • Quantification by HPLC:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Prepare a calibration curve by making a series of known concentrations of the compound in the mobile phase.

    • Analyze the concentrations of the compound in both phases using a validated reverse-phase HPLC-UV method. An Agilent 1200 Infinity Series HDR-DAD system is well-suited for this due to its wide linear range, which can handle potentially large concentration differences between the two phases.[17]

  • Calculation:

    • The logP is calculated using the following equation: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

LogP_Determination_Workflow A1 Prepare pH 12 Buffer and n-Octanol A2 Pre-saturate phases (24h shaking) A1->A2 B1 Dissolve compound in saturated n-Octanol A2->B1 B2 Mix with saturated buffer (e.g., 1:1 v/v) A2->B2 B1->B2 B3 Equilibrate (24h shaking) at 25°C B2->B3 B4 Centrifuge for phase separation B3->B4 C1 Sample aqueous and octanol phases B4->C1 C2 Quantify concentration by HPLC-UV C1->C2 C3 Calculate LogP = log([C]oct / [C]aq) C2->C3

Caption: Workflow for LogP determination by the shake-flask/HPLC method.

Summary of Physicochemical Data

The following tables summarize the key identity, predicted, and experimental target values for this compound.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
Molecular Formula C₁₄H₂₃N₃OPubChem
Molecular Weight 249.35 g/mol PubChem
CAS Number 20529-23-1LGC Standards[18]
XLogP3-AA (Computed) 1.2PubChem[5]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
Topological Polar Surface Area 41.7 ŲPubChem

Table 2: Predicted and Experimental Target Physicochemical Properties

PropertyPredicted/Estimated ValueRecommended Experimental Method
pKa₁ (Primary Amine) 9.5 - 11.0Potentiometric Titration
pKa₂ (Tertiary Amine) 8.5 - 9.5Potentiometric Titration
logP (Experimental) 1.0 - 2.0Shake-Flask / HPLC
Aqueous Solubility (S₀) Low (< 0.1 mg/mL)Shake-Flask / HPLC
Melting Point Not predictedDifferential Scanning Calorimetry (DSC)

Conclusion

The define its behavior in both chemical and biological systems. While computational tools provide valuable initial estimates, rigorous experimental determination of its pKa, logP, and solubility is indispensable for its application in drug development, whether as a lead compound or for understanding its profile as a pharmaceutical impurity. The protocols detailed in this guide provide a robust framework for researchers to obtain high-quality, reliable data, thereby enabling informed decisions in the complex process of drug discovery and development.

References

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  • Klemm, K., & Prüsse, W. (1977). [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. Arzneimittelforschung, 27(10), 1895-7. Retrieved from [Link]

  • ChemBK. (n.d.). urapidil. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Napolitano, T., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry, e5033. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • Ovid. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • Zamudio-Medina, A., et al. (2022). Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1069-1078. Retrieved from [Link]

  • Waszkielewicz, A. M., et al. (2014). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design, 84(4), 469-478. Retrieved from [Link]

  • Botha, S. A., et al. (1988). Physical Characterization of the Hydrates of Urapidil. Journal of Pharmaceutical Sciences, 77(5), 444-451. Retrieved from [Link]

  • ResearchGate. (2015). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urapidil. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Urapidil-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Lötter, A. P., et al. (1988). Physical Characterization of the Hydrates of Urapidil. Journal of Pharmaceutical Sciences, 77(5), 444-451. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]

  • Aalto University. (n.d.). Solubility of Hydrocarbons in Amine Treating Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Gas Liquids Engineering. (n.d.). THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS Supplemental Material. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values. Retrieved from [Link]

  • ACS Publications. (2015). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]

  • Quora. (2018). How does branching increase the solubility in amines?. Retrieved from [Link]

  • ResearchGate. (2022). pKa values of common substituted piperazines. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

  • Sci-Hub. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Methoxyphenyl)piperazine. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Retrieved from [Link]

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  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]

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An In-Depth Technical Guide to the Mechanism of Action of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the putative mechanism of action for the research compound 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine. Based on its core chemical scaffold—a 4-(2-methoxyphenyl)piperazine moiety—this compound is projected to exhibit significant affinity for serotonergic and dopaminergic G-protein coupled receptors (GPCRs). Structurally similar compounds demonstrate high affinity for the serotonin 5-HT1A receptor and moderate to high affinity for the dopamine D2 and D3 receptors.[1][2][3][4] The functional activity is likely complex, potentially acting as a partial agonist at 5-HT1A receptors while exhibiting antagonist or partial agonist properties at D2-like receptors.[5][6] This dual-action profile suggests potential applications in treating central nervous system (CNS) disorders such as anxiety, depression, or psychosis.[7][8][9] This guide synthesizes available data on structurally related molecules to build a predictive mechanistic model, outlines robust experimental protocols for its validation, and discusses the therapeutic implications of this pharmacological profile.

Introduction to the Chemical Entity

The compound this compound belongs to the arylpiperazine class of molecules. This chemical family is a cornerstone of neuropharmacology, forming the structural basis for numerous approved drugs targeting CNS disorders, including anxiolytics (buspirone), antidepressants (vortioxetine), and antipsychotics (aripiprazole).[9] The defining features of the topic compound are:

  • The Arylpiperazine Core: Specifically, the 4-(2-methoxyphenyl)piperazine group, which is a well-established pharmacophore for high-affinity binding to serotonin and dopamine receptors.[1][2]

  • The Propyl-amine Linker: A flexible three-carbon chain connecting the piperazine core to a terminal primary amine. This linker length is common in ligands targeting monoamine receptors.

Given this structure, the compound is hypothesized to readily cross the blood-brain barrier and engage with key neurotransmitter systems implicated in mood and cognition.[7]

Predicted Molecular Mechanism of Action

While direct experimental data for this exact molecule is not extensively published, a robust mechanistic hypothesis can be constructed from the extensive literature on its close structural analogs.

Primary Pharmacological Targets

The primary molecular targets are predicted to be the Serotonin 5-HT1A Receptor and the Dopamine D2-like Receptors (D2, D3) . Affinity for other monoamine receptors, such as α1-adrenergic receptors, is also possible.[10]

  • 5-HT1A Receptor: Arylpiperazine derivatives consistently show very high affinity (low nanomolar to sub-nanomolar Ki values) for the 5-HT1A receptor.[2][7][11] This interaction is considered a primary driver of the anxiolytic and antidepressant effects seen with related drugs.[12][13]

  • Dopamine D2/D3 Receptors: The 4-(2-methoxyphenyl)piperazine moiety is also a key component of ligands targeting D2 and D3 receptors.[1][3][4] Antagonism or partial agonism at these receptors is the principal mechanism of action for most antipsychotic medications.[14][15]

Receptor Binding Profile (Predicted)

The anticipated binding profile is summarized below. It is critical to experimentally validate these predicted affinities.

Receptor TargetPredicted Affinity (Ki)Rationale & References
Serotonin 5-HT1A < 10 nM This is the hallmark of the arylpiperazine class.[2][7][11]
Dopamine D2 10 - 100 nMAffinity is common but often moderate.[1][4]
Dopamine D3 1 - 50 nMOften shows higher affinity for D3 over D2.[1][3][4]
Serotonin Transporter (SERT) > 100 nMWhile some derivatives interact with SERT, the simple propyl-amine tail makes high affinity less likely compared to more complex structures like vortioxetine.[11][16][17]
α1-Adrenergic 20 - 250 nMA common secondary target for this class.[10]
Functional Activity and Downstream Signaling

The functional consequence of receptor binding determines the compound's ultimate physiological effect.

At the 5-HT1A Receptor (Predicted: Partial Agonism): 5-HT1A receptors are Gi/o-protein coupled.[13][18] As a partial agonist, the compound would activate these receptors but to a lesser degree than the endogenous full agonist, serotonin.[6] This activation leads to:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

  • Activation of GIRK Channels: The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[19][20]

  • Neuronal Hyperpolarization: The resulting efflux of K+ ions hyperpolarizes the neuron, making it less likely to fire an action potential. This inhibitory effect, particularly on presynaptic autoreceptors in the raphe nuclei, is thought to be a key component of anxiolytic action.[13][19]

G_i_Signaling cluster_membrane Cell Membrane cluster_intra Intracellular Space Compound Compound Receptor 5-HT1A Receptor Compound->Receptor Binds (Partial Agonist) G_Protein Gi/o Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits GIRK GIRK Channel (K+) G_Protein->GIRK βγ activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization (Inhibition) GIRK->Hyperpolarization K+ Efflux PKA ↓ PKA Activity cAMP->PKA

Caption: Predicted 5-HT1A receptor partial agonist signaling pathway.

At the Dopamine D2 Receptor (Predicted: Antagonism): D2 receptors are also coupled to Gi/o proteins.[21] As an antagonist, the compound would bind to the receptor but fail to induce the conformational change necessary for G-protein activation.[14] Its primary action would be to block the binding and subsequent signaling of the endogenous ligand, dopamine.[14][15] This blockade is the cornerstone of antipsychotic therapy, particularly for mitigating the positive symptoms of schizophrenia.[5][14]

Experimental Characterization: A Self-Validating Workflow

To rigorously define the mechanism of action, a multi-step experimental approach is necessary. Each step provides data that validates and informs the next, creating a trustworthy and comprehensive pharmacological profile.

Workflow Overview

This workflow progresses from identifying targets to quantifying functional effects at the cellular level.

Workflow A Step 1: Primary Target Screening (Radioligand Binding Assay) B Step 2: Determine Binding Affinity (Ki) (Saturation & Competition Assays) A->B Identifies primary targets C Step 3: Assess Functional Activity (cAMP Functional Assay) B->C Confirms high-affinity targets for functional testing D Step 4: Determine Potency (EC50) & Efficacy (Emax) C->D Quantifies agonist/antagonist properties E Final Profile: Receptor Affinity & Functional Activity Defined D->E Integrates all data

Caption: A logical workflow for characterizing the compound's mechanism.
Protocol: Radioligand Binding Assay (Competition)

Causality: This initial experiment is crucial for determining the compound's affinity (Ki) for its predicted targets (e.g., 5-HT1A, D2). It measures the ability of the unlabeled test compound to displace a specific, high-affinity radioligand from the receptor. A low Ki value indicates high binding affinity.

Methodology:

  • Preparation of Membranes:

    • Homogenize cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT1A receptor) in an ice-cold lysis buffer.[22]

    • Centrifuge the homogenate to pellet the cell membranes.[22]

    • Wash the membrane pellet and resuspend in the final assay buffer. Determine protein concentration via a BCA or Bradford assay.[22]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

    • Non-Specific Binding (NSB) Wells: Add all components of the total binding wells plus a high concentration of a known, unlabeled competing ligand (e.g., serotonin) to saturate the receptors. This measures radioactivity not bound to the target receptor.

    • Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (this compound).

  • Incubation & Termination:

    • Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.[22]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.[22]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[22]

  • Detection & Analysis:

    • Dry the filter mats, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[22]

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand) from the curve.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Protocol: cAMP Functional Assay

Causality: While binding assays confirm affinity, they do not reveal whether the compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. This functional assay measures the downstream effect of receptor binding on the second messenger cAMP, thus defining the compound's intrinsic activity.[23][24]

Methodology (for a Gi-coupled receptor like 5-HT1A or D2):

  • Cell Preparation:

    • Culture cells expressing the target receptor (e.g., CHO-h5-HT1A) to an appropriate density in a 384-well plate.

    • The principle is to first stimulate adenylyl cyclase with a compound like forskolin to generate a high basal level of cAMP. An agonist of a Gi-coupled receptor will then cause a decrease in this cAMP level.[25][26]

  • Assay Procedure:

    • Pre-treat cells with serial dilutions of the test compound for 15-30 minutes. For antagonist mode testing, pre-incubate with the test compound before adding a known agonist.[26]

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except negative controls) to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

  • Detection (using a competitive immunoassay, e.g., HTRF or AlphaScreen):

    • Lyse the cells and add the detection reagents. These typically include a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[27]

    • The cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody.[27]

    • When cellular cAMP is low, the antibody binds the d2-cAMP, bringing the donor and acceptor into close proximity and generating a high FRET signal.

    • When cellular cAMP is high (due to forskolin), it displaces the d2-cAMP, separating the donor and acceptor and resulting in a low FRET signal.

    • Read the plate on a compatible reader that measures the emission ratio (e.g., 665 nm / 620 nm).

  • Data Analysis:

    • Convert the signal ratio to cAMP concentration using a standard curve.

    • For Agonist Mode: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy, the maximum inhibition achieved). A full agonist will produce a large Emax, while a partial agonist will produce a submaximal Emax.[6]

    • For Antagonist Mode: Plot the response to a fixed concentration of a known agonist in the presence of increasing concentrations of the test compound to determine the IC50 or Kb .

Therapeutic Implications & Future Directions

A pharmacological profile characterized by potent 5-HT1A partial agonism and D2/D3 antagonism is highly desirable for the development of novel "atypical" antipsychotics or multimodal antidepressants.

  • Potential Advantages: This combination can effectively treat the positive symptoms of psychosis (via D2 blockade) while simultaneously mitigating side effects and potentially addressing negative and cognitive symptoms (via 5-HT1A modulation).[13] The anxiolytic and antidepressant properties of 5-HT1A agonism could also be beneficial for treating comorbid mood disorders.[7]

  • Future Research: The immediate next steps following the in vitro characterization outlined above should include selectivity screening against a broad panel of CNS receptors to identify any potential off-target activities. Subsequently, in vivo animal models of psychosis, anxiety, and depression would be required to establish preclinical efficacy and a therapeutic window.

References

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  • Campiani, G., et al. (2003). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Journal of Medicinal Chemistry, 46(18), 3823-3826. Available at: [Link]

  • Ionescu, C., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. Molecules, 27(6), 1836. Available at: [Link]

  • Stark, H., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(17), 3636-3647. Available at: [Link]

  • Unknown Author. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. Available at: [Link]

  • Coccurello, R., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(9), 2098-2105. Available at: [Link]

  • Patsnap Synapse. (2024). What are 5-HT1A receptor partial agonists and how do they work? Retrieved January 21, 2026, from [Link]

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  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 21, 2026, from [Link]

  • Sencanski, M., et al. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available at: [Link]

  • Huang, M., et al. (2017). Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms. Oncotarget, 8(61), 104705-104720. Available at: [Link]

  • Krogmann, T., et al. (2023). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Molecules, 28(14), 5489. Available at: [Link]

  • Chem-Impex. (n.d.). 2-(4-Methoxyphenyl)piperazine. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Dopamine antagonist. Retrieved January 21, 2026, from [Link]

  • Orús, L., et al. (2002). New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Pharmazie, 57(8), 515-518. Available at: [Link]

  • Stark, H., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(17), 3636-3647. Available at: [Link]

  • Sittampalam, G. S., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Cignarella, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 169. Available at: [Link]

  • de Oliveira, D. R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 32-51. Available at: [Link]

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3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine serotonin receptor affinity

Future research should focus on the empirical validation of the predicted binding profile outlined in Table 1. A comprehensive screening against a panel of GPCRs is necessary to confirm its selectivity. Furthermore, elucidating its functional activity through [³⁵S]GTPγS binding and downstream second messenger assays is critical. These studies will definitively position this compound within the vast landscape of serotonergic modulators and determine its potential as a lead for developing novel therapeutics for anxiety, depression, and other CNS disorders. [1][17]

References

  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available at: [Link]

  • Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. PubMed. Available at: [Link]

  • GenScript. Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. GenScript. Available at: [Link]

  • NCBI Bookshelf. (2012). GTPγS Binding Assays. Assay Guidance Manual. Available at: [Link]

  • Zhang, G., et al. (2014). The role of activation of the 5-HT1A receptor and adenylate cyclase in the antidepressant-like effect of YL-0919, a dual 5-HT1A agonist and selective serotonin reuptake inhibitor. PubMed. Available at: [Link]

  • Raymond, J. R., et al. (2001). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. Pharmacology & Therapeutics. Available at: [Link]

  • Cliffe, I. A., et al. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. PubMed. Available at: [Link]

  • Glennon, R. A., et al. (1996). Structure−Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT3 Serotonin Receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Tsolaki, E., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI. Available at: [Link]

  • Sittampalam, G. S., et al. (2004). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available at: [Link]

  • Lacivita, E., et al. (2018). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). 5-HT1A receptor. Wikipedia. Available at: [Link]

  • Zha, Z., et al. (2007). Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT. PubMed. Available at: [Link]

  • Masson, J., et al. (2020). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Cellular Neuroscience. Available at: [Link]

  • JoVE. (2022). Measuring G-protein-coupled Receptor Signaling. YouTube. Available at: [Link]

  • Cichero, E., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ResearchGate. Available at: [Link]

  • Thomas, J. B., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. Available at: [Link]

  • Eurofins. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. Available at: [Link]

  • Calsolaro, V., et al. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. PubMed. Available at: [Link]

  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PMC. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • de Almeida, J., et al. (2021). Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. Available at: [Link]

  • Duszyńska, B., et al. (2001). ARYLPIPERAZINE DERIVATIVES OF 3-PROPYL-b-TETRALONOHYDANTOIN AS NEW 5-HT1A AND 5-HT2A RECEPTOR LIGANDS. Polish Journal of Pharmacology. Available at: [Link]

  • Tsolaki, E., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl... MDPI. Available at: [Link]

  • Creative Bioarray. GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

  • Micheli, F., et al. (2010). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PMC. Available at: [Link]

  • Kung, M. P., et al. (1995). 4-(2'-Methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl- piperazine ([125I]p-MPPI) as a new selective radioligand of serotonin-1A sites in rat brain: in vitro binding and autoradiographic studies. PubMed. Available at: [Link]

  • Free, R. B., et al. (2013). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. NIH. Available at: [Link]

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A Comprehensive Spectroscopic Guide to 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the compound 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS No: 20529-23-1).[1][2][3] As a key intermediate in the synthesis of various pharmacologically active molecules, definitive structural confirmation through spectroscopic methods is paramount for researchers in drug discovery and chemical synthesis. This document collates and interprets data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By synthesizing direct experimental data where available with expert analysis based on structurally analogous compounds, this guide serves as an authoritative reference for scientists to verify the identity, purity, and structure of this compound.

Molecular Structure and Overview

This compound is a substituted piperazine derivative with a molecular formula of C₁₄H₂₃N₃O and a molecular weight of approximately 249.35 g/mol .[4] The structure comprises a 2-methoxyphenyl group attached to a piperazine ring, which is further substituted with a propan-1-amine chain. Understanding this architecture is fundamental to interpreting its spectroscopic signatures.

For clarity in the subsequent NMR analysis, the carbon and proton atoms are systematically numbered as shown in the diagram below.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. While a complete, published spectrum for this specific amine was not found in the initial search, detailed analysis of the closely related analog, 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-ol, provides a reliable basis for assignment.[5]

¹H NMR Spectroscopy

Principle: Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shift (δ) indicates the electronic environment, integration reveals the proton count, and multiplicity (splitting pattern) shows adjacent protons.

Exemplary Protocol:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Predicted Assignments: Based on the structure and data from its butanol analog, the following ¹H NMR signals are predicted.[5]

Assignment (Proton No.) Predicted δ (ppm) Multiplicity Integration Rationale
Aromatic (H-3''' to H-6''')6.80 - 7.10Multiplet4HProtons on the methoxyphenyl ring, exhibiting complex splitting due to coupling with each other.
Methoxy (O-CH ₃)~3.85Singlet3HThe three equivalent protons of the methoxy group are deshielded by the oxygen atom and show no coupling.
Piperazine (H-2', H-6')~3.10Broad Multiplet4HProtons adjacent to the aryl nitrogen, often showing complex or broad signals due to their rigid environment.
Piperazine (H-3', H-5')~2.70Broad Multiplet4HProtons adjacent to the propyl chain nitrogen.
Propyl (H-1'')~2.50Triplet2HMethylene group adjacent to the piperazine nitrogen (N4'). Coupled to H-2''.
Propyl (H-3'')~2.80Triplet2HMethylene group adjacent to the primary amine. Deshielded by the amine and coupled to H-2''.
Propyl (H-2'')~1.75Quintet/Multiplet2HCentral methylene group of the propyl chain, coupled to both H-1'' and H-3''.
Amine (NH ₂)Variable (e.g., 1.5-3.0)Broad Singlet2HChemical shift is highly dependent on solvent, concentration, and temperature. Protons exchange rapidly, resulting in a broad signal.
¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift determined by its hybridization and electronic environment.

Exemplary Protocol:

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) spectrometer.

  • A larger number of scans is typically required due to the low natural abundance of ¹³C.

Data Interpretation and Predicted Assignments:

Assignment (Carbon No.) Predicted δ (ppm) Rationale
Aromatic (C-2''')~152Aromatic carbon bonded to the highly electronegative oxygen atom.
Aromatic (C-1''')~141Quaternary aromatic carbon bonded to the piperazine nitrogen.
Aromatic (C-3''' to C-6''')110 - 123Remaining four aromatic carbons, with shifts determined by their position relative to the methoxy and piperazine groups.
Methoxy (O-C H₃)~55.3The methoxy carbon, deshielded by the attached oxygen.
Propyl (C-3'')~58Methylene carbon adjacent to the primary amine.
Propyl (C-1'')~53.5Methylene carbon adjacent to the piperazine nitrogen.
Piperazine (C-2', C-6')~50.5Carbons adjacent to the aryl nitrogen.
Piperazine (C-3', C-5')~53.2Carbons adjacent to the propyl chain nitrogen.
Propyl (C-2'')~25Central aliphatic carbon of the propyl chain, least deshielded of the chain carbons.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight.

Exemplary Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Acquire the spectrum in positive ion mode.

Data Interpretation:

  • Molecular Ion: The expected exact mass of the neutral molecule C₁₄H₂₃N₃O is 249.1841. In positive mode ESI-MS, the primary ion observed should be the protonated molecule, [C₁₄H₂₄N₃O]⁺, with an expected m/z of 250.1919 .

  • Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. Key fragmentations would likely involve the cleavage of the piperazine ring or the propyl chain. The most characteristic fragments arise from the cleavage of the C-C bonds in the propyl chain and the bonds within the piperazine ring.

parent [M+H]⁺ m/z = 250.2 frag1 Fragment A m/z = 193.1 (Loss of C₃H₇N) parent->frag1 - CH₂(CH₂)NH₂ frag2 Fragment B m/z = 179.1 (Loss of C₃H₈N₂) parent->frag2 - NH₂CH₂CH₂CH₂ frag3 Fragment C m/z = 150.1 frag1->frag3 - C₃H₅

Caption: Predicted major fragmentation pathways for the target molecule in MS.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Exemplary Protocol:

  • Place a small amount of the neat sample (if liquid) or a solid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum, typically over the range of 4000-600 cm⁻¹.

Data Interpretation and Predicted Assignments:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3400N-H Stretch (symmetric & asymmetric)Primary Amine (-NH₂)
2950 - 3100C-H Stretch (aromatic)Ar-H
2800 - 2950C-H Stretch (aliphatic)-CH₃, -CH₂-
~1600C=C StretchAromatic Ring
1240 - 1260C-O Stretch (asymmetric)Aryl Ether (Ar-O-CH₃)
1100 - 1150C-N StretchAliphatic Amine

Conclusion

The combined application of NMR, MS, and IR spectroscopy provides a robust and self-validating system for the structural confirmation of this compound. The predicted data, based on established chemical principles and analysis of close structural analogs, offers a reliable benchmark for researchers. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework, mass spectrometry confirms the elemental composition and molecular weight, and IR spectroscopy verifies the presence of key functional groups. This comprehensive guide ensures high confidence in the identity and quality of this important chemical intermediate.

References

  • Gonzalez-Gonzalez, S., Franco-Perez, M., Jardinez, C., et al. (2023). Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • The Royal Society of Chemistry. (2009). Supplementary data for Green Chemistry. Available at: [Link]

  • 1PlusChem. (n.d.). 3-(4-(2-Methoxyphenyl)Piperazin-1-Yl)Propan-1-Amine. Retrieved from 1PlusChem. Available at: [Link]

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A Technical Guide to the Therapeutic Targets of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The arylpiperazine scaffold is a cornerstone in modern neuropharmacology, serving as a versatile template for designing centrally-acting therapeutics. This guide focuses on the specific compound 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine (henceforth referred to as MPPA for brevity), a classic long-chain arylpiperazine. By dissecting its structural components—a 2-methoxyphenyl group, a piperazine ring, and a propanamine tail—we can infer a multi-target pharmacological profile with significant therapeutic potential. This document synthesizes data from structurally related compounds to elucidate the primary molecular targets of MPPA, detail the downstream signaling pathways, and propose potential therapeutic indications. Furthermore, it provides robust, field-proven experimental protocols for researchers seeking to validate these targets and characterize the compound's activity.

Introduction: The Arylpiperazine Moiety in CNS Drug Design

The 1-arylpiperazine structure is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a range of aminergic G-protein coupled receptors (GPCRs). The specific nature of the aryl group and the substitution at the N4 position of the piperazine ring dictate the affinity and selectivity profile.

  • The 2-Methoxyphenyl Group: The presence of a methoxy group at the ortho position of the phenyl ring is a key feature found in numerous psychoactive drugs. This substitution is known to enhance affinity for specific serotonin (5-HT) and dopamine (D) receptor subtypes.[1][2]

  • The Piperazine Core: This basic nitrogen-containing ring is crucial for forming key interactions, often a salt bridge with an aspartate residue in the transmembrane domain of aminergic GPCRs.[1]

  • The N-Alkylamine Chain: The flexible propan-1-amine chain allows the molecule to span the receptor binding pocket and engage with secondary binding sites, influencing its functional activity (agonist, antagonist, or partial agonist).[3][4]

Collectively, these features suggest that MPPA is engineered to primarily interact with the serotonergic and dopaminergic systems, which are central to the pathophysiology of numerous neuropsychiatric and neurological disorders.[5][6]

Predicted Pharmacological Profile and Core Molecular Targets

While direct, comprehensive binding data for the exact structure of MPPA is not extensively published, the pharmacological profile can be confidently predicted based on extensive structure-activity relationship (SAR) studies of closely related 2-methoxyphenylpiperazine derivatives.[2][7] The long-chain arylpiperazine class is best known for its multi-target engagement, often exhibiting a combination of activities that can be therapeutically synergistic.[5]

Primary Targets: Serotonin Receptors

The serotonergic system is the most probable target domain for MPPA.

  • 5-HT₁ₐ Receptor: This is the highest-probability target. The 2-methoxyphenylpiperazine moiety is a classic pharmacophore for high-affinity 5-HT₁ₐ ligands.[3][8] Compounds with this core structure consistently demonstrate nanomolar to sub-nanomolar affinity for this receptor.[2][9] Depending on the N-alkyl substituent, these ligands can act as agonists, partial agonists, or antagonists.[4][8]

  • 5-HT₂ₐ Receptor: Many arylpiperazines also bind to the 5-HT₂ₐ receptor, often with lower affinity than for 5-HT₁ₐ.[5] Activity at this receptor (typically antagonism) is a hallmark of atypical antipsychotics.

  • 5-HT₇ Receptor: A growing body of evidence shows that long-chain arylpiperazines frequently possess high affinity for the 5-HT₇ receptor.[5] This target is implicated in mood regulation, cognition, and circadian rhythms.

  • Serotonin Transporter (SERT): Some arylpiperazine derivatives with a propanol or propane chain have been shown to inhibit serotonin reuptake, adding a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).[10][11]

Secondary Targets: Dopamine and Adrenergic Receptors
  • Dopamine D₂ and D₃ Receptors: The arylpiperazine scaffold is also a well-established recognition element for the D₂-like family of dopamine receptors.[6][12] Affinity is generally moderate but significant, and functional activity is often that of partial agonism or antagonism. High selectivity for the D₃ over the D₂ receptor is a sought-after property for treating substance abuse and certain neuropsychiatric disorders.[7][13]

  • α₁-Adrenergic Receptors: A common liability of this chemical class is a high affinity for α₁-adrenergic receptors, which can lead to cardiovascular side effects like orthostatic hypotension.[9] Medicinal chemistry efforts often focus on designing derivatives that minimize this interaction.[2]

Summary of Predicted Binding Affinities

The following table synthesizes expected affinity ranges (Ki) for MPPA at its likely targets, based on data from structurally analogous compounds. Lower Ki values indicate higher binding affinity.

Receptor/Transporter TargetPredicted Affinity (Ki) RangeRationale / Supporting Evidence
Serotonin 5-HT₁ₐ 0.5 - 50 nM The 2-methoxyphenylpiperazine core is a classic high-affinity 5-HT₁ₐ pharmacophore.[2][3][8]
Serotonin 5-HT₇ 10 - 100 nMA common target for long-chain arylpiperazines.[5]
Dopamine D₃ 20 - 200 nMArylpiperazines frequently show higher affinity for D₃ over D₂ receptors.[7][13]
Serotonin 5-HT₂ₐ 30 - 300 nMOften a secondary target with moderate affinity.[5]
Dopamine D₂ 50 - 500 nMA key target for antipsychotic action; affinity is variable but often present.[5][6]
α₁-Adrenergic 1 - 200 nMA common off-target with high affinity that often requires optimization to reduce.[9]
Serotonin Transporter (SERT) 30 - 500 nMPossible activity based on derivatives with similar side chains.[10][11]

Signaling Pathways & Therapeutic Implications

The therapeutic potential of MPPA arises from its ability to modulate the downstream signaling cascades of its molecular targets.

5-HT₁ₐ Receptor Signaling

As a Gi/o-coupled receptor, activation of 5-HT₁ₐ leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This has several downstream consequences, including the modulation of protein kinase A (PKA) activity and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

  • Therapeutic Relevance: Agonism or partial agonism at 5-HT₁ₐ receptors is the mechanism behind anxiolytic and antidepressant drugs. By acting on presynaptic autoreceptors, they reduce serotonin firing and release, while action at postsynaptic receptors in regions like the hippocampus and cortex directly modulates neuronal activity.

5HT1A_Signaling MPPA MPPA (Agonist) Receptor 5-HT1A Receptor (Gi/o-coupled) MPPA->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Opens cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Anxiolysis Anxiolytic / Antidepressant Effects PKA->Anxiolysis Modulates Gene Expression Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Anxiolysis

Caption: Signaling pathway of the 5-HT₁ₐ receptor upon activation by an agonist like MPPA.

D₂/D₃ Receptor Signaling

Similar to 5-HT₁ₐ, D₂ and D₃ receptors are also Gi/o-coupled. Antagonism or partial agonism at these receptors is a cornerstone of antipsychotic therapy. By blocking the effects of excess dopamine, particularly in the mesolimbic pathway, these drugs can alleviate the positive symptoms of schizophrenia. Partial agonism, a mechanism used by drugs like aripiprazole, provides a "dopamine stabilizing" effect—reducing activity in hyperdopaminergic states and increasing it in hypodopaminergic states.

  • Therapeutic Relevance: A combined 5-HT₁ₐ agonism and D₂/D₃ antagonism/partial agonism is the signature of modern atypical antipsychotics, which offer improved side-effect profiles over older medications. This profile suggests potential for treating schizophrenia, bipolar disorder, and treatment-resistant depression.[6]

Step-by-Step Experimental Protocols for Target Validation

To empirically determine the pharmacological profile of MPPA, a series of standard, validated assays must be performed.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of MPPA for a specific target receptor (e.g., human 5-HT₁ₐ).

Principle: This assay measures the ability of the unlabeled test compound (MPPA) to compete with a high-affinity radiolabeled ligand for binding to the target receptor expressed in cell membranes.

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT₁ₐ receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).

  • Non-specific binding control: 10 µM Serotonin (5-HT).

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% Ascorbic Acid, pH 7.4.

  • Test Compound: MPPA, dissolved in DMSO, with serial dilutions in assay buffer.

  • 96-well microplates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Methodology:

  • Preparation: Thaw frozen cell membranes on ice. Dilute membranes in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.

  • Plate Setup: To each well of a 96-well plate, add in the following order:

    • 25 µL Assay Buffer (for Total Binding) OR 25 µL Non-specific Control (10 µM 5-HT).

    • 25 µL of the appropriate MPPA dilution (or vehicle for total/non-specific binding).

    • 25 µL of [³H]8-OH-DPAT (to a final concentration of ~0.5 nM).

    • 175 µL of diluted cell membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.

  • Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.

  • Data Analysis: Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.

    • Calculate the specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of MPPA.

    • Fit the data to a one-site competition curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of MPPA that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, MPPA) B Add Reagents to 96-Well Plate (Buffer, MPPA, [3H]Ligand, Membranes) A->B C Incubate (e.g., 60 min at 25°C) B->C D Harvest & Filter (Separate Bound from Free) C->D E Add Scintillation Fluid D->E F Count Radioactivity (Liquid Scintillation Counter) E->F G Data Analysis (Calculate IC50 -> Ki) F->G

Caption: Workflow for a standard radioligand competition binding assay.

Protocol 2: cAMP Functional Assay

Objective: To determine the functional activity of MPPA at a Gi/o-coupled receptor (e.g., 5-HT₁ₐ) by measuring its effect on cAMP levels.

Principle: An agonist at a Gi-coupled receptor will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay quantifies cAMP levels in response to the test compound.

Materials:

  • Live cells expressing the human 5-HT₁ₐ receptor (e.g., CHO-h5-HT1A).

  • Assay Medium: HBSS with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin: An adenylyl cyclase activator used to stimulate a baseline level of cAMP.

  • Test Compound: MPPA, serially diluted.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Methodology:

  • Cell Plating: Seed cells into a 96-well or 384-well plate and grow to ~90% confluency.

  • Pre-incubation: Aspirate the growth medium and add the test compound (MPPA) diluted in assay medium. Incubate for 15 minutes at 37°C.

  • Stimulation: Add Forskolin (to a final concentration of ~1-10 µM) to all wells except the negative control. Incubate for an additional 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data: Set the signal from cells treated with Forskolin alone as 100% and the signal from untreated cells as 0%.

    • Plot the normalized response (%) against the log concentration of MPPA.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression.

    • Determine the EC₅₀ (concentration for 50% of maximal effect) and the Eₘₐₓ (maximal effect) relative to a known full agonist. This will classify MPPA as a full agonist, partial agonist, or antagonist at this receptor.

Conclusion and Future Directions

The chemical structure of this compound strongly indicates that it is a multi-target ligand with high affinity for serotonergic (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) and dopaminergic (D₂, D₃) receptors. This profile is characteristic of atypical antipsychotics and novel antidepressants/anxiolytics. The predicted interplay between 5-HT₁ₐ partial agonism and D₂ antagonism suggests significant potential for treating complex neuropsychiatric disorders like schizophrenia or bipolar disorder.

The immediate next steps for any research program involving this compound are to:

  • Empirically Validate Targets: Conduct comprehensive binding and functional assays as described above to confirm the predicted pharmacological profile.

  • Assess ADMET Properties: Evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile to determine its drug-likeness and suitability for in vivo studies.

  • In Vivo Behavioral Models: Test the compound in validated animal models of psychosis, depression, and anxiety to establish its therapeutic efficacy.

This guide provides the foundational framework for understanding and investigating the therapeutic potential of MPPA, a promising scaffold in the ongoing quest for better CNS medicines.

References

  • Pelliccia, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link][5]

  • Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology. [Link][14]

  • Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry. [Link][3]

  • Glennon, R. A., et al. (1986). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry. [Link][15]

  • Ilic, M., et al. (2010). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. Medicinal Chemistry. [Link][1]

  • Knez, D., et al. (2014). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current Pharmaceutical Design. [Link][12]

  • Peroutka, S. J. (1994). Serotonin Receptor Subtypes and Ligands. ACNP. [Link][4]

  • Ferreira, R., et al. (2020). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands. Molecules. [Link][6]

  • Yuan, Y., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. Journal of Medicinal Chemistry. [Link][13]

  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced alpha.1-Adrenergic Activity. Journal of Medicinal Chemistry. [Link][2]

  • Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine. [Link][8]

  • Grokipedia. (n.d.). ortho-Methoxyphenylpiperazine. [Link][16]

  • Mokrosz, J. L., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry. [Link][9]

  • Oficialdegui, A. M., et al. (2001). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. European Journal of Medicinal Chemistry. [Link][10]

  • ResearchGate. (n.d.). Synthesis and Evaluation of Antidepressant-like Activity of Some 4-Substituted 1-(2-methoxyphenyl)Piperazine Derivatives. [Link][17]

  • Cliffe, E. E., et al. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. Journal of Medicinal Chemistry. [Link][18]

  • Pharmaffiliates. (n.d.). 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine. [Link][19]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. [20]

  • Orús, L., et al. (2002). New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Pharmazie. [Link][11]

  • Kumar, V., et al. (2012). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. ACS Medicinal Chemistry Letters. [Link][7]

  • Kumar, V., et al. (2010). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry. [Link][21]

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An In-Depth Technical Guide to 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine: From Synthetic Intermediate to a Molecule of Pharmacological Interest

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of the arylpiperazine derivative, 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine. This molecule, while not a therapeutic agent in its own right, holds a crucial place in the history of medicinal chemistry as a key building block for a clinically important drug and as a member of a pharmacologically significant class of compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's origins and potential.

Introduction: The Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS) and cardiovascular system. Its unique combination of a rigid aromatic ring and a flexible basic piperazine unit allows for specific interactions with a variety of G-protein coupled receptors, particularly serotonergic and adrenergic receptors. This structural motif's ability to be readily modified has made it a cornerstone in the development of treatments for conditions ranging from depression and anxiety to hypertension. Within this important class of molecules lies this compound, a compound whose story is intrinsically linked to the development of a major cardiovascular therapeutic.

Discovery and Historical Context: A Key Intermediate in the Synthesis of Urapidil

The primary historical and scientific significance of this compound lies in its role as a pivotal synthetic intermediate in the production of the antihypertensive drug, Urapidil. Urapidil, an α1-adrenoceptor antagonist and 5-HT1A receptor agonist, was developed by the German pharmaceutical company Byk Gulden and has been widely used in Europe for the treatment of hypertension.[][2]

The earliest patents for Urapidil and related aryl-substituted piperazinyl-alkylamino-uracils were filed in the late 1960s and early 1970s.[3] It is within this pioneering work on Urapidil that this compound was first synthesized and utilized as a crucial building block. Today, it is recognized and commercially available as a known impurity of Urapidil, further cementing its direct lineage to this important therapeutic agent.[2]

Logical Flow of Discovery:

Discovery_Flow cluster_Arylpiperazines Broad Research on Arylpiperazines for CNS & Cardiovascular Activity cluster_Urapidil_Dev Urapidil Development Program (Byk Gulden) Arylpiperazine Arylpiperazine Scaffold MPPPA Synthesis of this compound (MPPPA) Arylpiperazine->MPPPA Identified as key intermediate Urapidil Synthesis of Urapidil MPPPA->Urapidil Reacted with a uracil derivative

Caption: The discovery of MPPPA as a key intermediate within the broader research of arylpiperazines and the specific development of Urapidil.

Synthesis and Chemical Properties

The synthesis of this compound is a multi-step process that is central to the overall synthesis of Urapidil. The general approach involves the coupling of 1-(2-methoxyphenyl)piperazine with a three-carbon synthon bearing a protected amine functionality, followed by deprotection.

General Synthetic Pathway

A common synthetic route involves the reaction of 1-(2-methoxyphenyl)piperazine with a haloalkylamine or a related precursor.

Experimental Protocol: Illustrative Synthesis

  • N-Alkylation of 1-(2-methoxyphenyl)piperazine: 1-(2-methoxyphenyl)piperazine is reacted with a suitable 3-carbon electrophile, such as 3-chloropropionitrile or 3-bromopropylamine hydrobromide, in the presence of a base (e.g., potassium carbonate or triethylamine) and a suitable solvent (e.g., acetonitrile or dimethylformamide). The reaction mixture is typically heated to drive the reaction to completion.

  • Reduction of the Nitrile (if applicable): If 3-chloropropionitrile is used, the resulting nitrile intermediate is then reduced to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) in an ethereal solvent or catalytic hydrogenation.

  • Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove inorganic salts and other impurities. The crude product is then purified, often through vacuum distillation or column chromatography, to yield this compound as a liquid.

Chemical Data Summary:

PropertyValue
CAS Number 20529-23-1
Molecular Formula C14H23N3O
Molecular Weight 249.35 g/mol
Appearance Liquid
Boiling Point Data not readily available
Solubility Soluble in organic solvents

Synthesis Workflow Diagram:

Synthesis_Workflow Start Starting Materials: - 1-(2-methoxyphenyl)piperazine - 3-carbon electrophile (e.g., 3-chloropropionitrile) Step1 N-Alkylation Reaction (Base, Solvent, Heat) Start->Step1 Intermediate Intermediate Product (e.g., nitrile derivative) Step1->Intermediate Step2 Reduction Step (if necessary, e.g., LiAlH4 or H2/catalyst) Intermediate->Step2 Workup Aqueous Work-up and Extraction Step2->Workup Purification Purification (Distillation or Chromatography) Workup->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Pharmacological Profile: Inferences and Potential Activity

While this compound is primarily known as a synthetic intermediate, its structural features, particularly the 2-methoxyphenylpiperazine core, suggest a likely interaction with adrenergic and serotonergic receptors.

Predicted Biological Targets

The pharmacological activity of Urapidil provides the strongest indication of the potential targets for its precursor, this compound. Urapidil is a known antagonist of α1-adrenergic receptors and an agonist of 5-HT1A serotonin receptors. It is highly probable that this compound also possesses affinity for these receptors, albeit likely with different potency and selectivity.

Derivatives of (2-methoxyphenyl)piperazine have been extensively studied as ligands for 5-HT1A receptors.[4] The terminal primary amine of this compound would significantly influence its binding characteristics compared to the larger uracil moiety in Urapidil.

Potential Receptor Interactions:

Receptor_Interactions MPPPA This compound Alpha1 α1-Adrenergic Receptors MPPPA->Alpha1 Likely Antagonist Activity FiveHT1A 5-HT1A Serotonin Receptors MPPPA->FiveHT1A Likely Agonist/Antagonist Activity Other5HT Other Serotonin Receptors MPPPA->Other5HT Possible Affinity Dopamine Dopamine Receptors MPPPA->Dopamine Possible Affinity

Caption: Predicted receptor interactions of this compound based on its structural similarity to Urapidil and other arylpiperazines.

Role as a Potential Metabolite

The metabolism of Urapidil has been studied, with major metabolites including para-hydroxylated, N-demethylated, and O-demethylated products.[5][6] While this compound is a precursor, it is not typically cited as a major metabolite of Urapidil. The cleavage of the bond between the propylamino chain and the uracil ring is not a primary metabolic pathway.

Conclusion and Future Perspectives

The history of this compound is a testament to the intricate pathways of drug discovery, where the value of a molecule may lie not in its own therapeutic efficacy, but in its role as a key to a more complex and potent drug. Its discovery is inseparable from the development of Urapidil, a significant contribution to the management of hypertension.

For contemporary researchers, this compound remains a valuable starting material for the synthesis of novel arylpiperazine derivatives. Its inherent, though likely uncharacterized, pharmacological activity at adrenergic and serotonergic receptors makes it and its analogs interesting candidates for further investigation in the quest for new CNS and cardiovascular agents. The exploration of its specific receptor binding profile and functional activity could yet reveal novel pharmacological properties, adding a new chapter to the story of this important synthetic intermediate.

References

  • Zisaki, A., Miskovic, D., & Ivanisevic, J. (Year). Biotransformation of Urapidil: Metabolites in Serum and Urine and Their Biological Activity in Vitro and in Vivo. Journal of Pharmaceutical and Biomedical Analysis.
  • Shepherd, A. M. M., & Irvine, N. A. (Year). Human Pharmacology of Urapidil. Journal of Hypertension.
  • Byk Gulden Lomberg Chemische Fabrik GmbH. (1971). Aryl-substituted piperazinyl-alkylamino-uracils, -uracil ethers and -uracil thioethers and method for their production. BE755015A.
  • Google Patents. (n.d.). Method for preparing hydrochloride urapidil. CN101200451A.
  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. (2011). Journal of Medicinal Chemistry.
  • Veeprho. (n.d.). Urapidil Impurities and Related Compound. Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology.

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Methodological & Application

Application Notes & Protocols: In Vitro Characterization of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the in vitro pharmacological characterization of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the functional assessment of novel compounds. Based on the core pharmacophore, 1-(2-methoxyphenyl)piperazine, this compound is predicted to interact with serotonergic and dopaminergic systems.[1][2] The following application notes offer a tiered strategy, from initial binding affinity determination to detailed functional characterization of G-protein dependent and independent signaling pathways.

Introduction: The Scientific Rationale

The chemical scaffold this compound features a 1-(2-methoxyphenyl)piperazine moiety. This structure is a well-established pharmacophore known to confer affinity for various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[1][2][3] For instance, ortho-methoxyphenylpiperazine (oMeOPP) is a known serotonergic agent with high affinity for the 5-HT1A receptor, where it acts as a partial agonist.[1] Derivatives of this scaffold have been investigated for their potential as antipsychotic and anxiolytic agents.[2]

Given this structural precedent, a systematic in vitro evaluation of this compound is warranted to elucidate its receptor interaction profile and functional activity. The following protocols are designed to provide a robust framework for this characterization, beginning with primary binding assays and progressing to more complex functional and signaling readouts.

Tier 1: Primary Screening - Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for a panel of relevant receptors. Radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of the interaction between the test compound and the target receptor.[4][5]

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a panel of human serotonin and dopamine receptor subtypes.

Materials:

  • Cell membranes expressing the target human serotonin (e.g., 5-HT1A, 5-HT2A) or dopamine (e.g., D1, D2, D3) receptors.

  • Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).[5]

  • Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific binding control (a high concentration of a known, non-labeled ligand for the target receptor).

  • Assay buffer (specific to the receptor, typically containing Tris-HCl and various salts).

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[5]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Workflow Diagram:

G cluster_prep Plate Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Reading prep1 Pre-soak filter plate with 0.5% PEI prep2 Prepare serial dilutions of test compound assay1 Add assay buffer, membranes, radioligand, and test compound to wells prep2->assay1 Component Addition assay2 Incubate at room temperature (e.g., 60 minutes) assay1->assay2 harvest1 Rapidly filter contents through the filter plate assay2->harvest1 Termination harvest2 Wash plate with ice-cold assay buffer harvest1->harvest2 harvest3 Dry the filter plate harvest2->harvest3 harvest4 Add scintillation cocktail and count in microplate reader harvest3->harvest4

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Plate Preparation: Pre-soak the wells of a 96-well filter plate with 0.5% polyethyleneimine (PEI) for approximately 2 hours to reduce non-specific binding of the radioligand to the filter material.[5]

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 10 µM down to 0.1 nM.

  • Assay Setup: In each well of the filter plate, add the following in order:

    • Assay buffer

    • Cell membranes expressing the target receptor (protein concentration to be optimized, e.g., 70 µ g/well ).[5]

    • Radioligand at a concentration near its Kd value.

    • Either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 20-60 minutes).[5]

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Drying: Dry the filter plate completely.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis: The data will be used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Receptor Subtype Radioligand Kd (nM) Test Compound IC50 (nM) Test Compound Ki (nM) n
5-HT1A [3H]-8-OH-DPAT 3
5-HT2A [3H]-Ketanserin 3
D1 [3H]-SCH23390 3
D2 [3H]-Spiperone 3

| D3 | [3H]-7-OH-DPAT | | | | 3 |

Tier 2: Functional Characterization - Signaling Pathways

Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist? GPCRs signal through various intracellular pathways, and a comprehensive characterization should investigate the most relevant ones.[6]

Gs and Gi Protein-Coupled Receptor Activity: cAMP Assays

Many serotonin and dopamine receptors are coupled to either Gs (stimulatory) or Gi (inhibitory) proteins, which modulate the production of cyclic AMP (cAMP).[7][8] Agonist activation of Gs-coupled receptors increases intracellular cAMP, while activation of Gi-coupled receptors decreases forskolin-stimulated cAMP levels.[7][9]

Principle: These assays utilize a competitive immunoassay format, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[7][9] Intracellular cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody.[10]

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_stimulation Compound Stimulation cluster_detection Detection cell_prep1 Seed cells expressing the target receptor into a 384-well plate cell_prep2 Incubate overnight stim1 Add test compound (agonist mode) or test compound + agonist (antagonist mode) cell_prep2->stim1 Treatment stim2 For Gi assays, add forskolin to stimulate cAMP production stim1->stim2 stim3 Incubate at room temperature (e.g., 30 minutes) stim2->stim3 detect1 Lyse cells and add HTRF reagents (labeled cAMP and antibody) stim3->detect1 Lysis & Detection detect2 Incubate for 60 minutes detect1->detect2 detect3 Read plate on an HTRF-compatible reader detect2->detect3

Caption: Workflow for an HTRF-based cAMP assay.

Protocol: HTRF cAMP Assay

  • Cell Seeding: Seed HEK293 or CHO cells stably expressing the receptor of interest into a 384-well plate and incubate overnight.

  • Compound Addition (Agonist Mode): Add serial dilutions of this compound to the cells.

  • Compound Addition (Antagonist Mode): Pre-incubate the cells with serial dilutions of the test compound before adding a known agonist at its EC80 concentration.[7]

  • Forskolin Stimulation (for Gi-coupled receptors): Following compound addition, stimulate the cells with forskolin to induce cAMP production.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[10]

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (e.g., Eu3+-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).[7]

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.[10]

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence at both donor and acceptor wavelengths.

Data Analysis: The ratio of the acceptor and donor fluorescence signals is calculated and used to determine the concentration of cAMP from a standard curve. Dose-response curves are then plotted to determine EC50 (for agonists) or IC50 (for antagonists) values.

Gq Protein-Coupled Receptor Activity: Calcium Flux Assays

Certain serotonin receptors, such as 5-HT2A, are coupled to Gq proteins.[11][12] Activation of these receptors leads to the activation of phospholipase C, production of inositol triphosphate (IP3), and a subsequent increase in intracellular calcium concentration.[13]

Principle: This assay uses a calcium-sensitive fluorescent dye that is loaded into the cells.[14] Upon receptor activation and the release of calcium from intracellular stores, the dye binds to Ca2+ and its fluorescence intensity increases, which can be measured in real-time.[14][15]

Protocol: No-Wash Calcium Flux Assay

  • Cell Seeding: Seed cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) into a 96- or 384-well black, clear-bottom plate and incubate overnight.[14]

  • Dye Loading: Remove the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) to each well. Incubate for 30-60 minutes at 37°C.[14]

  • Plate Reading: Place the plate into a fluorescent plate reader equipped with an automated injection system (e.g., a FlexStation or FLIPR).[13][14]

  • Compound Injection: The instrument will record a baseline fluorescence, then inject the test compound, and continue to record the fluorescence signal over time (typically 2-3 minutes) to capture the transient calcium flux.

  • Data Analysis: The change in fluorescence intensity (maximum signal - baseline) is plotted against the compound concentration to generate a dose-response curve and determine the EC50.

Data Presentation for Functional Assays:

Receptor Subtype Signaling Pathway Assay Type Functional Activity Potency (EC50/IC50, nM) Efficacy (% of control agonist)
5-HT1A Gi cAMP
5-HT2A Gq Calcium Flux
D1 Gs cAMP

| D2 | Gi | cAMP | | | |

Tier 3: Advanced Characterization - G-Protein Independent Signaling & Reporter Assays

For a more in-depth understanding of the compound's mechanism of action, it is beneficial to investigate G-protein independent signaling pathways, such as β-arrestin recruitment, and downstream gene transcription using reporter assays.

β-Arrestin Recruitment Assays

Ligand binding to a GPCR can also trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization and can initiate G-protein independent signaling cascades. The Tango GPCR assay system is a common platform for measuring β-arrestin recruitment.[16]

Principle: In the Tango assay, the GPCR is fused to a transcription factor, and β-arrestin is fused to a protease. Upon ligand-induced recruitment of the arrestin-protease to the receptor, the protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, such as β-lactamase or luciferase.[16]

Reporter Gene Assays

Reporter gene assays provide a downstream, integrated measure of receptor activation.[17][18] A luciferase reporter gene is placed under the control of a response element that is sensitive to a specific signaling pathway (e.g., CRE for cAMP/Gs/Gi pathways, NFAT-RE for Gq/calcium pathways).[17][18][19]

Principle: Cells are co-transfected with the GPCR of interest and a reporter plasmid. Activation of the GPCR by the test compound leads to a signaling cascade that results in the transcription and translation of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of receptor activation.[6][17]

Workflow Diagram:

G cluster_transfection Cell Preparation & Transfection cluster_treatment Compound Treatment cluster_readout Luminescence Readout transfect1 Co-transfect cells with GPCR and reporter gene plasmids transfect2 Seed transfected cells into an assay plate transfect1->transfect2 transfect3 Incubate for 24-48 hours transfect2->transfect3 treat1 Add serial dilutions of the test compound transfect3->treat1 Stimulation treat2 Incubate for an optimized time (e.g., 6 hours) treat1->treat2 read1 Add luciferase substrate treat2->read1 Detection read2 Measure luminescence read1->read2

Caption: Workflow for a luciferase reporter gene assay.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive, tiered approach to the in vitro characterization of this compound. By systematically assessing its binding affinity, functional activity across major signaling pathways, and downstream cellular responses, researchers can build a detailed pharmacological profile of this novel compound. This information is critical for understanding its mechanism of action and guiding further drug development efforts.

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Application Notes and Protocols for Evaluating 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine in the Forced Swimming Test

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

The forced swimming test (FST) is a cornerstone behavioral assay for the preclinical screening of compounds with potential antidepressant activity.[1][2] The test quantifies a rodent's transition from active, escape-oriented behaviors to a state of passive immobility when placed in an inescapable cylinder of water.[3] A reduction in the duration of immobility is a hallmark of clinically effective antidepressants and is interpreted as an adaptive, active coping strategy rather than "behavioral despair".[3][4]

This document provides a detailed guide for evaluating the antidepressant-like potential of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine (hereafter referred to as "the compound") using the FST in a rodent model. The core chemical moiety, 2-methoxyphenyl)piperazine, is a well-established pharmacophore in neuropharmacology. Derivatives are known to exhibit high affinity for key monoaminergic receptors implicated in the pathophysiology of depression, including serotonin 5-HT1A receptors and dopamine D2/D3 receptors.[5][6] Specifically, arylpiperazine structures connected by an alkyl chain are potent ligands for the 5-HT1A receptor, with some analogs showing binding affinities in the low nanomolar range (Ki = 1.2 nM).[5][7] The working hypothesis is that this compound will engage these neuroreceptor targets, leading to a measurable anti-immobility effect in the FST.

This protocol is designed for researchers in neuroscience and drug development, providing a scientifically rigorous framework for obtaining reliable and interpretable data.

Part 1: Scientific Underpinnings and Mechanism of Action

The 2-Methoxyphenylpiperazine Pharmacophore

The therapeutic action of many antidepressant and antipsychotic drugs is mediated through their interaction with serotonin (5-HT) and dopamine (D) receptors. The 2-methoxyphenylpiperazine scaffold is a privileged structure that consistently demonstrates affinity for these targets.

  • Serotonin 5-HT1A Receptor Affinity : The 5-HT1A receptor is a critical autoreceptor that regulates serotonin release. Agonism or partial agonism at this receptor is a key mechanism of action for several anxiolytic and antidepressant drugs.[7] Studies on structurally related N-(2-methoxyphenyl)piperazine derivatives have demonstrated exceptionally high affinity for 5-HT1A receptors (Ki < 1 nM).[8] It is therefore highly probable that the subject compound acts as a ligand at this receptor.

  • Dopamine D2/D3 Receptor Affinity : The dopaminergic system is also heavily implicated in mood regulation and motivation.[9] Various analogs of the compound, where the propyl-amine is modified, have been shown to be high-affinity ligands for D2 and D3 receptors, with some exhibiting D3 selectivity.[10][11]

Hypothesized Signaling Pathway

Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, is hypothesized to be the primary driver of the compound's potential antidepressant-like effects. This engagement would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of downstream effectors like protein kinase A (PKA) and transcription factors such as CREB. This cascade ultimately influences neuronal firing and serotonin release, which is believed to underpin the therapeutic response.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound Test Compound (5-HT1A Agonist) Receptor 5-HT1A Autoreceptor (Gi/o-coupled) Compound->Receptor Binds to AC Adenylyl Cyclase Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of Firing ↓ Neuronal Firing cAMP->Firing Leads to Release ↓ 5-HT Release Firing->Release Effect Antidepressant-like Effect Release->Effect Modulates Postsynaptic Signaling space

Caption: Hypothesized 5-HT1A receptor-mediated signaling pathway.

Part 2: Experimental Design and Controls

A robust experimental design is critical for the validation of results. The following groups are essential for a comprehensive study.

Group #Group NameTreatmentPurpose
1Vehicle ControlSaline (or other appropriate vehicle)Establishes baseline immobility. The negative control.
2Test Compound (Low Dose)e.g., 1 mg/kgTo begin constructing a dose-response curve.
3Test Compound (Mid Dose)e.g., 2.5 mg/kgBased on active doses of similar compounds.[8]
4Test Compound (High Dose)e.g., 5 mg/kgTo assess for maximal efficacy or potential ceiling effects.
5Positive ControlImipramine (5-10 mg/kg)Validates the assay's sensitivity to a known antidepressant.[8]
  • Causality and Self-Validation : The inclusion of a vehicle group is non-negotiable; it is the fundamental baseline against which all other effects are measured. The positive control group (Imipramine) serves as a system suitability test; a failure to observe a significant decrease in immobility in this group would invalidate the results of the entire experiment.[12] The dose-response curve for the test compound provides evidence of a specific pharmacological effect rather than a non-specific artifact.

  • Confounding Variable Check : A separate cohort of animals should be tested in an open-field arena following compound administration. This is a critical control to ensure that any observed decrease in immobility in the FST is not a false positive caused by a general increase in locomotor activity.[4]

Part 3: Detailed Experimental Protocols

Protocol 1: Forced Swimming Test (FST) in Mice

This protocol is adapted from established methodologies and is designed to screen for antidepressant-like activity.[1][13]

Materials:

  • Test Compound: this compound

  • Vehicle: 0.9% Saline solution

  • Positive Control: Imipramine hydrochloride

  • Animals: Male C57BL/6 mice (8-10 weeks old)

  • Cylinders: Transparent Plexiglas or glass (20 cm diameter, 30 cm height)

  • Water: Maintained at 24-25°C[14]

  • Video recording equipment and analysis software

  • Dry towels and a warming chamber/heat lamp

Workflow Diagram:

Caption: Two-day experimental workflow for the mouse Forced Swim Test.

Procedure:

  • Animal Acclimation (Day 1): Transfer mice to the testing room at least 1 hour before the pre-test session to allow for acclimation.[1]

  • Pre-Test Session (Day 1): a. Fill the cylinders with water (24-25°C) to a depth of 15 cm, ensuring mice cannot touch the bottom with their tails or feet.[1][15] b. Gently place one mouse into each cylinder and allow it to swim for 15 minutes.[14] This session promotes the development of a stable baseline of immobility on the test day. c. After 15 minutes, remove each mouse, gently dry it with a towel, and place it in a warmed holding cage for approximately 15 minutes before returning it to its home cage.[13]

  • Dosing (Day 2): a. Prepare fresh solutions of the test compound, vehicle, and imipramine. b. Administer the assigned treatment via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.[12]

  • Test Session (Day 2): a. Thirty minutes after injection, place the mice back into the cylinders containing fresh water at the same temperature and depth.[16] b. Start video recording immediately. The test duration is 6 minutes.[1] c. During the test, the experimenter should remain at a reasonable distance to avoid disturbing the animals.[1] d. After 6 minutes, remove, dry, and warm the mice before returning them to their home cages.

  • Behavioral Scoring: a. A trained observer, blind to the treatment conditions, should score the videos. b. The primary measure is the total time spent immobile during the final 4 minutes of the 6-minute test.[16] c. Immobility is defined as the cessation of struggling and swimming, with the animal remaining floating in the water making only small movements necessary to keep its head above water.[13]

Protocol 2: Open Field Test (OFT) for Locomotor Activity

Procedure:

  • Thirty minutes after i.p. administration of the compound, vehicle, or positive control, place a mouse in the center of an open field arena (e.g., 40x40x40 cm).

  • Allow the mouse to explore freely for 5-10 minutes.

  • Use video tracking software to automatically quantify the total distance traveled and time spent in the center versus the periphery of the arena.

  • Rationale: A significant increase in total distance traveled by the compound-treated group compared to the vehicle group would suggest a psychostimulant effect, which could confound the FST results.[9]

Part 4: Data Analysis and Interpretation

Statistical Analysis:

  • Calculate the mean immobility time (in seconds) ± SEM for each experimental group.

  • Analyze the data using a one-way analysis of variance (ANOVA) to determine if there is an overall significant difference between the groups.

  • If the ANOVA is significant, perform post-hoc tests (e.g., Dunnett's or Tukey's test) to compare each treatment group directly against the vehicle control group.

  • A p-value of <0.05 is typically considered statistically significant.

  • Analyze the open field test data similarly to confirm the absence of hyperlocomotion.

Interpretation of Expected Results:

OutcomeInterpretationNext Steps
Significant ↓ in immobility vs. Vehicle. No change in locomotor activity.Indicates a specific antidepressant-like effect.Proceed with further characterization (e.g., mechanism of action studies, testing in chronic stress models).
No significant change in immobility vs. Vehicle.The compound is not active under these conditions at the tested doses.Consider testing a higher dose range or different administration route/timing.
Significant ↓ in immobility vs. Vehicle. Significant ↑ in locomotor activity. The effect in the FST is likely a false positive due to psychostimulation.The compound is unlikely to be a selective antidepressant.
Significant ↓ in immobility in the Imipramine group vs. Vehicle.The assay is performing correctly and is sensitive to known antidepressants.The results for the test compound can be considered valid.

Conclusion and Best Practices

This document outlines a comprehensive and self-validating protocol for assessing the antidepressant-like properties of this compound. The scientific integrity of the study relies on the careful implementation of the FST, the mandatory inclusion of both positive and negative controls, and the crucial validation of results with a locomotor activity test. By adhering to these guidelines, researchers can generate robust and reliable data to support the progression of novel compounds in the drug development pipeline. Ethical considerations and adherence to institutional animal care and use committee (IACUC) guidelines are paramount throughout the execution of these experiments.

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Application Notes & Protocols for Electrophysiology Studies with 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine (BP-897)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine, more commonly known in scientific literature as BP-897, is a high-affinity ligand for the dopamine D3 receptor (D3R).[1][2] Its development has been driven by the therapeutic potential of modulating the D3R system, which is densely expressed in limbic brain regions and implicated in motivation, reward, and cognition.[3][4][5] Consequently, BP-897 has been extensively investigated as a potential pharmacotherapy for substance use disorders, particularly cocaine dependency.[1][6][7][8]

A critical point of discussion for any researcher using this compound is its precise pharmacological classification. While initially described as a partial agonist at the D3R[6], subsequent and extensive functional studies have demonstrated that BP-897 often acts as a potent antagonist.[9][10] For instance, in cellular assays, it effectively blocks agonist-induced signaling, and in vivo, it antagonizes the inhibitory effects of D3 agonists on the firing rate of dopaminergic neurons.[1][2][9] This dual-identity—a partial agonist in some systems and a functional antagonist in others—is a key experimental variable. Researchers must design their studies to elucidate its role in their specific preparation, rather than assuming a single mechanism of action.

These application notes provide a comprehensive guide for utilizing BP-897 in electrophysiological studies, from understanding its molecular mechanism to detailed protocols for ex vivo and in vivo recordings. The focus is on providing the causal logic behind experimental choices to ensure robust and interpretable results.

Pharmacological Profile and Mechanism of Action

BP-897's primary value lies in its high affinity and selectivity for the D3 receptor over the closely related D2 receptor. However, at higher concentrations, off-target effects at serotonergic and adrenergic receptors must be considered.

Table 1: Receptor Binding & Functional Profile of BP-897

Receptor Target Binding Affinity (Ki) Functional Activity Potency Source(s)
Dopamine D3 0.92 nM Antagonist / Partial Agonist pIC50 = 9.4 - 9.5 [1][2][9]
Dopamine D2 ~64 nM (70-fold selective) Antagonist pKb = 8.05 [1][10]
Serotonin 5-HT1A 84 nM Not fully characterized - [1][2]
Adrenergic α1 60 nM Not fully characterized - [1][2]

| Adrenergic α2 | 83 nM | Not fully characterized | - |[1][2] |

D3 Receptor Signaling Pathway

The D3 receptor is a member of the D2-like family of dopamine receptors, which are G-protein coupled receptors (GPCRs) that signal primarily through the Gαi/o pathway.[3] Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of the second messenger cyclic AMP (cAMP).[5][11] This reduction in cAMP levels subsequently modulates the activity of downstream effectors, including Protein Kinase A (PKA) and various ion channels, ultimately altering neuronal excitability.[11][12] In many neuronal populations, D3R activation leads to hyperpolarization and a decrease in firing rate, often through the modulation of potassium and calcium channels.[11][12]

As a functional antagonist, BP-897 is expected to block these effects when induced by dopamine or a D3 agonist.

D3R_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gαi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (e.g., GIRK) G_protein->K_channel Activates βγ subunit cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization ↓ Firing Rate K_channel->Hyperpolarization K+ Efflux Dopamine Dopamine (Agonist) Dopamine->D3R Activates BP897 BP-897 (Antagonist) BP897->D3R Blocks ATP ATP ATP->AC Converts PKA PKA cAMP->PKA

D3R Antagonism by BP-897.

Core Electrophysiology Protocols

The choice of electrophysiological preparation is paramount and depends entirely on the scientific question being addressed. Cell lines offer a clean system to study direct receptor-channel interactions, while brain slices preserve local circuitry, and in vivo recordings capture network-level and behaviorally relevant phenomena.

Protocol 1: Ex Vivo Whole-Cell Patch-Clamp in Brain Slices

This protocol is ideal for investigating how BP-897 modulates synaptic transmission and intrinsic excitability in D3R-expressing neurons within a preserved microcircuit (e.g., in the nucleus accumbens or ventral tegmental area).

Ex_Vivo_Workflow cluster_prep Slice Preparation cluster_rec Recording cluster_pharm Pharmacology P1 1. Anesthetize Animal & Transcardial Perfusion (Ice-cold ACSF) P2 2. Rapidly Extract Brain & Mount on Vibratome P1->P2 P3 3. Section Brain (e.g., 250-300 µm) in Iced Cutting Solution P2->P3 P4 4. Transfer Slices to Holding Chamber (32-34°C) for ≥1 hr Recovery P3->P4 R1 5. Transfer Single Slice to Recording Chamber (Perfused with ACSF, ~32°C) P4->R1 R2 6. Visualize Neuron (DIC/IR Microscopy) R1->R2 R3 7. Approach Neuron with Patch Pipette & Form Giga-ohm Seal R2->R3 R4 8. Rupture Membrane (Whole-Cell Configuration) R3->R4 R5 9. Record Baseline Activity (Current/Voltage Clamp) R4->R5 PH1 10. Apply D3 Agonist (e.g., Quinpirole) to Elicit D3R Response R5->PH1 PH2 11. Washout Agonist PH1->PH2 PH3 12. Bath Apply BP-897 (Test Concentration) PH2->PH3 PH4 13. Re-apply D3 Agonist + BP-897 to Test for Antagonism PH3->PH4 DA Data Analysis: - Firing Rate - Membrane Potential - Synaptic Currents (IPSCs/EPSCs) PH4->DA

Workflow for Ex Vivo Patch-Clamp Experiments.

Step-by-Step Methodology:

  • Solutions Preparation:

    • Artificial Cerebrospinal Fluid (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose. Continuously bubble with 95% O2 / 5% CO2 to maintain pH ~7.4.[13]

    • Internal Pipette Solution (K-Gluconate based): (in mM) 135 K-Gluconate, 10 HEPES, 7 NaCl, 2 Na2-ATP, 0.3 Na-GTP, 2 MgCl2. Adjust pH to ~7.2 with KOH.[14] Include biocytin for post-hoc cell identification.

    • Stock Solutions: Prepare a high-concentration stock of BP-897 in a suitable solvent (e.g., DMSO or water, check manufacturer's data sheet). Make serial dilutions to achieve final working concentrations in ACSF. Ensure the final solvent concentration is minimal (<0.1%) and consistent across all conditions, including vehicle controls.

  • Brain Slice Preparation: [15][16]

    • Deeply anesthetize the animal (e.g., rodent) and perform transcardial perfusion with ice-cold, oxygenated ACSF.

    • Rapidly decapitate and extract the brain, placing it in slushy, oxygenated ACSF.

    • Section the brain region of interest (e.g., nucleus accumbens) at 250-300 µm using a vibratome.

    • Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for at least 1 hour to recover.

  • Recording:

    • Transfer a single slice to the recording chamber on the microscope stage, continuously perfused (~2 mL/min) with oxygenated ACSF heated to 30-32°C.

    • Using infrared differential interference contrast (IR-DIC) microscopy, visually identify a neuron in the target region.

    • Approach the neuron with a glass micropipette (3-6 MΩ resistance) filled with internal solution.

    • Apply gentle positive pressure. Once the pipette touches the cell membrane (visualized by a dimple and an increase in resistance), release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.[17]

    • Rupture the membrane patch with a brief, strong suction pulse to achieve the whole-cell configuration.[18]

  • Experimental Protocol & Drug Application:

    • Baseline: Record stable baseline activity for 5-10 minutes. In current-clamp mode, measure resting membrane potential and spontaneous firing. In voltage-clamp, measure holding current and synaptic events.

    • Positive Control: Apply a known D3 agonist (e.g., 1-10 µM quinpirole) to confirm the presence of functional D3 receptors. This typically causes hyperpolarization or a decrease in firing rate.

    • Washout: Wash out the agonist with ACSF until activity returns to baseline.

    • BP-897 Application: Bath-apply BP-897 at the desired concentration (e.g., 10 nM - 1 µM) for 10-15 minutes. Observe for any direct effects of BP-897 on neuronal properties.

    • Antagonism Test: While continuing to perfuse with BP-897, re-apply the D3 agonist. A successful antagonism by BP-897 will be demonstrated by a significant reduction or complete block of the agonist-induced effect.

Protocol 2: In Vivo Single-Unit Extracellular Recording

This protocol is used to assess how BP-897 modulates the firing patterns of neurons, particularly dopaminergic neurons in the substantia nigra or VTA, in an intact, living animal.[1][9] This method provides high physiological relevance.

In_Vivo_Workflow cluster_prep Surgical Preparation cluster_rec Recording & Pharmacology P1 1. Anesthetize Animal (e.g., Urethane or Isoflurane) & Mount in Stereotaxic Frame P2 2. Monitor Vital Signs (Body Temp, Respiration) P1->P2 P3 3. Perform Craniotomy over Target Brain Region (e.g., Substantia Nigra) P2->P3 P4 4. Insert Cannula into Femoral Vein for Intravenous (i.v.) Drug Delivery P3->P4 R1 5. Slowly Lower Recording Electrode to Target Depth R2 6. Identify Dopaminergic Neuron (by Firing Pattern & Waveform) R1->R2 R3 7. Record Stable Baseline Firing Rate (≥15 min) R2->R3 R4 8. Administer Vehicle (i.v.) & Record Post-Infusion R3->R4 R5 9. Administer BP-897 (i.v.) in Cumulative Doses R4->R5 R6 10. (Optional) Administer D3 Agonist to Confirm Blockade R5->R6 DA Data Analysis: - Spike Sorting - Firing Rate (Hz) - Burst Analysis R6->DA

Workflow for In Vivo Single-Unit Recording.

Step-by-Step Methodology:

  • Animal Preparation:

    • Anesthetize the animal (e.g., rat) with a suitable agent (e.g., urethane, 1.5 g/kg, i.p.) and place it in a stereotaxic frame.

    • Maintain body temperature at ~37°C with a heating pad.

    • Surgically expose the skull and perform a small craniotomy over the target coordinates for the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).

    • Cannulate the lateral tail vein or femoral vein for intravenous (i.v.) drug administration.

  • Electrode Placement and Neuron Identification:

    • Slowly lower a glass microelectrode (filled with 2 M NaCl and Pontamine Sky Blue for lesioning) or a multi-barrel electrode into the brain.

    • Identify dopaminergic neurons based on established electrophysiological criteria: a slow, irregular firing rate (2-8 Hz), long-duration action potentials (>2.5 ms), and a characteristic triphasic waveform.

  • Recording and Drug Administration:

    • Once a neuron is isolated, record its spontaneous firing activity for a stable baseline period of at least 15 minutes.

    • Administer an i.v. bolus of the vehicle solution and record for another 10-15 minutes to ensure it has no effect on firing rate.

    • Administer BP-897 i.v. in ascending cumulative doses (e.g., 0.1, 0.2, 0.4, 0.8 mg/kg). Allow the firing rate to stabilize for several minutes after each injection.

    • To confirm D3R-specific action, you can subsequently administer a D3 agonist like quinpirole. The agonist's typical inhibitory effect should be blocked by the pre-administration of BP-897.[9]

  • Histological Verification:

    • At the end of the experiment, pass a small current through the electrode to create a lesion at the recording site.

    • Perfuse the animal, extract the brain, and perform histological analysis (e.g., Nissl or tyrosine hydroxylase staining) to verify the electrode placement within the target nucleus.

Data Analysis and Interpretation

  • For Patch-Clamp Data: Analyze changes in resting membrane potential, input resistance, action potential threshold, and firing frequency. Quantify the amplitude and frequency of spontaneous or evoked postsynaptic currents (EPSCs/IPSCs). Use paired statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to compare baseline conditions with post-drug application.

  • For In Vivo Data: Sort spike waveforms to ensure you are analyzing a single unit. Calculate the firing rate in bins (e.g., 10-second or 1-minute intervals) and normalize it to the baseline firing rate. Plot the percent change in firing rate against the cumulative dose of BP-897 to generate a dose-response curve.

  • Interpretation: Based on the literature, BP-897 is unlikely to have a strong effect on its own when applied to cells under basal dopamine tone.[9] Its primary effect will be the blockade of responses to endogenous dopamine or exogenously applied D3 agonists. A lack of effect from an agonist in the presence of BP-897 is the key indicator of its antagonist activity at the D3 receptor. Always consider the dose-response relationship; at higher concentrations, effects could be due to actions at D2, 5-HT1A, or other receptors.

References

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Application Notes and Protocols for Investigating 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine in Anxiety Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Arylpiperazines in Anxiolytic Therapy

Anxiety disorders represent a significant global health challenge, necessitating the development of novel therapeutics with improved efficacy and tolerability. The arylpiperazine class of compounds has emerged as a promising scaffold in the design of psychotropic agents, largely due to their characteristic interactions with the serotonergic system.[1][2] Extensive research has demonstrated that many arylpiperazine derivatives exhibit high affinity for serotonin receptors, particularly the 5-HT1A subtype, a key modulator of mood and anxiety.[3][4] This document provides a comprehensive guide for the investigation of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine , a specific arylpiperazine, as a potential anxiolytic agent. While direct anxiolytic studies on this exact compound are not extensively published, its structural similarity to known 5-HT1A receptor ligands provides a strong rationale for its evaluation.[3][4] These notes will guide researchers through a logical, evidence-based workflow, from initial receptor binding assays to in-vivo behavioral and neurochemical characterization.

Hypothesized Mechanism of Action: A Focus on the 5-HT1A Receptor

The primary hypothesized mechanism of action for the anxiolytic effects of this compound is its interaction with the 5-HT1A receptor. The (2-methoxyphenyl)piperazine moiety is a well-established pharmacophore that confers high affinity for this receptor.[3][4] 5-HT1A receptors are G-protein coupled receptors that are expressed both presynaptically as autoreceptors on serotonergic neurons in the raphe nuclei and postsynaptically on neurons in cortical and limbic brain regions, such as the hippocampus and amygdala.[5]

Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin release.[5] Conversely, activation of postsynaptic 5-HT1A receptors in regions like the prefrontal cortex can have more complex effects, including the disinhibition of pyramidal neurons through actions on GABAergic interneurons, ultimately influencing neuronal excitability.[6][7] The anxiolytic effects of many existing drugs, such as buspirone, are attributed to their partial agonist activity at 5-HT1A receptors.[5] It is therefore postulated that this compound will exhibit at least partial agonism at 5-HT1A receptors, leading to a modulation of serotonergic neurotransmission and a reduction in anxiety-like behaviors.

Section 1: In Vitro Characterization - Receptor Binding Profile

The initial step in characterizing a novel compound is to determine its affinity and selectivity for the primary molecular target. A competitive radioligand binding assay is the gold standard for quantifying the interaction of a test compound with a specific receptor.

Protocol 1: 5-HT1A Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist)

  • Receptor Source: Commercially available membranes from cells stably expressing the human 5-HT1A receptor (e.g., from CHO or HEK293 cells)

  • Non-specific Binding Control: 5-Carboxamidotryptamine (5-CT) or unlabeled 8-OH-DPAT

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration of the test compound:

    • Receptor membranes (typically 5-20 µg of protein per well)

    • [³H]8-OH-DPAT at a concentration near its Kd (typically 0.5-2 nM)

    • Varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of 5-CT (e.g., 10 µM).

  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the optimized protocol for the specific receptor preparation) for a predetermined time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionExpected Outcome for an Active Compound
IC₅₀ Concentration of the test compound that displaces 50% of the radioligand.Low nanomolar to micromolar range.
Ki Equilibrium dissociation constant, a measure of binding affinity.Low nanomolar range would indicate high affinity.

Section 2: Behavioral Pharmacology - Assessing Anxiolytic-like Activity

Once the in vitro binding profile is established, the next critical step is to evaluate the compound's effects on anxiety-like behavior in animal models. The Elevated Plus Maze (EPM) and the Light-Dark Box are two of the most widely used and validated behavioral paradigms for screening anxiolytic drugs.

Protocol 2: The Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of this compound in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm).

  • Two opposite arms are open, and the other two are enclosed by high walls.

  • An automated video tracking system is highly recommended for accurate data collection.

Procedure:

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses, along with a vehicle control group and a positive control group (e.g., diazepam). The pre-treatment time will depend on the route of administration and the pharmacokinetic properties of the compound (typically 30-60 minutes for i.p. injection).

  • Testing: Place the animal in the center of the maze, facing one of the open arms.

  • Recording: Allow the animal to explore the maze for a 5-minute period. The session is recorded by an overhead camera connected to a video tracking system.

  • Data Analysis: The following parameters are typically analyzed:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

ParameterAnxiolytic-like EffectNo EffectAnxiogenic-like Effect
% Time in Open Arms IncreasedUnchangedDecreased
% Open Arm Entries IncreasedUnchangedDecreased
Total Arm Entries UnchangedUnchangedUnchanged/Decreased
Protocol 3: The Light-Dark Box Test

Objective: To further evaluate the anxiolytic-like properties of the test compound. This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.

Apparatus:

  • A box divided into a large, brightly illuminated compartment and a smaller, dark compartment.

  • An opening connects the two compartments.

  • Infrared beams or a video tracking system can be used to monitor the animal's movement.

Procedure:

  • Acclimation and Dosing: Similar to the EPM test, acclimate the animals and administer the test compound, vehicle, and a positive control.

  • Testing: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

  • Recording: Allow the animal to explore the apparatus for a 5-10 minute period.

  • Data Analysis: Key parameters to be measured include:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

    • Locomotor activity in each compartment.

ParameterAnxiolytic-like EffectNo EffectAnxiogenic-like Effect
Time in Light Box IncreasedUnchangedDecreased
Transitions IncreasedUnchangedDecreased
Latency to Dark IncreasedUnchangedDecreased

Section 3: Neurochemical and Electrophysiological Correlates

To provide a deeper mechanistic understanding of the behavioral effects, it is essential to investigate the neurochemical and electrophysiological consequences of administering this compound.

Protocol 4: In Vivo Microdialysis

Objective: To measure the extracellular levels of serotonin (5-HT) and dopamine (DA) in specific brain regions, such as the prefrontal cortex and hippocampus, following administration of the test compound. This will help to determine if the compound modulates neurotransmitter release in a manner consistent with its hypothesized action at 5-HT1A receptors.

Procedure:

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized animal. Allow for a recovery period of several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer the test compound and continue to collect dialysate samples.

  • Sample Analysis: Analyze the concentration of 5-HT and DA in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[8][9]

  • Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the effects of the test compound to the vehicle control.

Protocol 5: In Vivo Electrophysiology

Objective: To examine the effects of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus and pyramidal neurons in the prefrontal cortex.

Procedure:

  • Electrode Implantation: In an anesthetized animal, implant a recording electrode into the target brain region.

  • Neuronal Identification: Identify serotonergic neurons in the dorsal raphe based on their characteristic slow, regular firing pattern and long-duration action potentials. Pyramidal neurons in the prefrontal cortex can also be identified by their electrophysiological properties.[10]

  • Baseline Recording: Record the baseline firing rate of the identified neurons.

  • Drug Administration: Administer the test compound intravenously or intraperitoneally and continuously record the neuronal activity.

  • Data Analysis: Analyze the changes in the firing rate of the neurons following drug administration. An agonist at presynaptic 5-HT1A autoreceptors is expected to decrease the firing of dorsal raphe serotonergic neurons.[7] The effect on pyramidal neurons in the prefrontal cortex can be more complex but may involve an increase in firing due to disinhibition.[6]

Visualizing the Experimental Workflow and Signaling Pathway

G cluster_presynaptic Presynaptic Serotonergic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., in Prefrontal Cortex) Compound This compound HT1A_auto 5-HT1A Autoreceptor AC_pre Adenylyl Cyclase cAMP_pre ↓ cAMP K_channel_pre ↑ K+ Conductance Ca_channel_pre ↓ Ca2+ Influx Firing_rate ↓ Neuronal Firing HT_release ↓ Serotonin (5-HT) Release HT1A_post Postsynaptic 5-HT1A Receptor AC_post Adenylyl Cyclase cAMP_post ↓ cAMP K_channel_post ↑ K+ Conductance Hyperpolarization Hyperpolarization / ↓ Excitability Anxiolytic_effect Anxiolytic Effect

References

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  • Omsynth Lifesciences. 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine. [Link]

  • Pytka, K., et al. (2018). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 265-276. [Link]

  • Google Patents. Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Badea, M., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(5), 1695. [Link]

  • Darvesh, A. S., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(3), 275-295. [Link]

  • Lladó-Pelfort, L., et al. (2012). 5-HT1A receptor agonists enhance pyramidal cell firing in prefrontal cortex through a preferential action on GABA interneurons. Cerebral Cortex, 22(7), 1487-1497. [Link]

  • Song, J., et al. (2018). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience, 9(10), 2456-2463. [Link]

  • Abdolmaleki, A., et al. (2011). In vivo effect of 5-HT₇ receptor agonist on pyramidal neurons in medial frontal cortex of normal and 6-hydroxydopamine-lesioned rats: an electrophysiological study. Synapse, 65(9), 897-906. [Link]

  • Llado-Pelfort, L., et al. (2012). In vivo electrophysiological and neurochemical effects of the selective 5-HT1A receptor agonist, F13640, at pre- and postsynaptic 5-HT1A receptors in the rat brain. Psychopharmacology, 220(3), 521-532. [Link]

  • Chilmonczyk, Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry, 80, 117173. [Link]

  • de Oliveira, V. F., et al. (2020). Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice. Behavioural Brain Research, 380, 112435. [Link]

  • Sargin, D. (2019). Brain microdialysis from inside to outside. Journal of Visualized Experiments, (145), e59182. [Link]

  • Peter, C. J., et al. (2017). In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. eNeuro, 4(5), ENEURO.0210-17.2017. [Link]

  • Khan, I., et al. (2014). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 19(11), 17896-17909. [Link]

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  • Chilmonczyk, Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry, 80, 117173. [Link]

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Application Notes and Protocols for the Indirect Study of the Serotonin Transporter (SERT) Using 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine (WAY-100135)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for utilizing 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine, widely known in its N-tert-butyl-2-phenylpropanamide form as (S)-WAY-100135, as a pharmacological tool for the indirect investigation of the serotonin transporter (SERT). While not a direct ligand for SERT, WAY-100135's potent and selective antagonism at the serotonin 1A (5-HT1A) receptor offers a sophisticated method to modulate serotonergic neurotransmission, thereby influencing SERT function and dynamics. This document details the scientific rationale, experimental design considerations, and step-by-step protocols for in vitro and in vivo applications.

Introduction: A Paradigm of Indirect Pharmacological Interrogation

The serotonin transporter (SERT) is a critical regulator of serotonergic signaling, responsible for the reuptake of serotonin (5-HT) from the synaptic cleft. Its dysfunction is implicated in numerous psychiatric disorders, making it a primary target for therapeutics like Selective Serotonin Reuptake Inhibitors (SSRIs). The compound this compound, a core structural component of WAY-100135, is a potent and selective antagonist of the 5-HT1A receptor.[1] The literature extensively documents its high affinity for 5-HT1A receptors with negligible interaction at other serotonin receptor subtypes and monoamine transporters.[2]

The central thesis of this guide is the utilization of WAY-100135 not as a direct probe for SERT, but as a modulator of the presynaptic 5-HT1A autoreceptors. These autoreceptors function as a negative feedback mechanism on serotonergic neurons; their activation suppresses neuronal firing and subsequent 5-HT release. By antagonizing these autoreceptors, WAY-100135 can disinhibit serotonergic neurons, leading to an increase in synaptic 5-HT concentrations. This modulation of the substrate for SERT provides a powerful, physiologically relevant method to study SERT activity, regulation, and its interplay with the broader serotonergic system.

This approach is particularly valuable for:

  • Investigating the adaptive changes in SERT expression and function following sustained increases in synaptic 5-HT.

  • Elucidating the synergistic or antagonistic effects of compounds that target both 5-HT1A receptors and SERT, a common strategy in modern antidepressant development.

  • Studying the role of SERT in conditions of altered 5-HT1A receptor sensitivity.

Core Principles and Experimental Strategy

The experimental workflow is designed to first validate the selectivity of WAY-100135 and then to apply it in functional assays to indirectly measure its impact on SERT.

G cluster_0 PART 1: Validation of Selectivity cluster_1 PART 2: Functional Application cluster_2 OUTCOME Binding_Assay Radioligand Binding Assay (5-HT1A vs. SERT) Uptake_Assay In Vitro 5-HT Uptake Assay (Direct Inhibition Screen) Binding_Assay->Uptake_Assay Confirms lack of direct SERT interaction Microdialysis In Vivo Microdialysis (Modulation of Synaptic 5-HT) Uptake_Assay->Microdialysis Proceed to in vivo studies Analysis Quantification of SERT-mediated clearance of endogenously released 5-HT Microdialysis->Analysis

Figure 1. Experimental Workflow. A logical progression from in vitro validation of WAY-100135's selectivity to its in vivo application for studying SERT function.

Pharmacological Profile of (S)-WAY-100135

A crucial first step in employing WAY-100135 is to experimentally confirm its selectivity for the 5-HT1A receptor over SERT. This is essential for the valid interpretation of subsequent functional data.

TargetBinding Affinity (IC₅₀/Kᵢ)Reference RadioligandComments
5-HT1A Receptor ~15 nM (IC₅₀)[³H]8-OH-DPATHigh affinity, confirming primary target engagement.
Serotonin Transporter (SERT) > 1000 nM (IC₅₀)[³H]Citalopram or [³H]ParoxetineLow affinity, indicating minimal to no direct interaction.
Other Receptors (5-HT₁ₙ, 5-HT₂, α₁, α₂, D₂) > 1000 nM (IC₅₀)VariousDemonstrates high selectivity for the 5-HT1A receptor.

Table 1. Representative Selectivity Profile of (S)-WAY-100135. Data compiled from published literature. Researchers should perform their own binding assays to confirm these values under their specific experimental conditions.

PART 1: In Vitro Validation Protocols

Protocol 1: Radioligand Binding Assay for 5-HT1A and SERT Affinity

This protocol determines the binding affinity (Kᵢ) of WAY-100135 for the 5-HT1A receptor and SERT, providing a quantitative measure of its selectivity.

A. Materials

  • Membrane Preparations:

    • Rat hippocampal membranes (for 5-HT1A) or membranes from HEK293 cells stably expressing human SERT.

  • Radioligands:

    • [³H]8-OH-DPAT (for 5-HT1A)

    • [³H]Citalopram (for SERT)

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • WAY-100135 stock solution in DMSO.

  • Non-specific Binding (NSB) Agents:

    • 10 µM 5-HT (for 5-HT1A)

    • 10 µM Fluoxetine (for SERT)

  • 96-well microplates, glass fiber filters, and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

B. Procedure

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (TB), Non-specific Binding (NSB), and various concentrations of WAY-100135 (e.g., 0.1 nM to 10 µM).

  • Reagent Addition:

    • To each well, add 50 µL of assay buffer (for TB), 50 µL of NSB agent, or 50 µL of WAY-100135 dilution.

    • Add 50 µL of the appropriate radioligand (e.g., [³H]8-OH-DPAT at a final concentration of ~1 nM for the 5-HT1A assay).

    • Initiate the binding reaction by adding 150 µL of the membrane preparation (50-100 µg protein/well). The final assay volume is 250 µL.

  • Incubation: Incubate the plates for 60 minutes at 25°C with gentle agitation.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.[3]

  • Counting: Place the filter mats in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

C. Data Analysis

  • Calculate specific binding by subtracting the average NSB counts from the average TB and competitor counts.

  • Plot the percentage of specific binding against the log concentration of WAY-100135.

  • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: [³H]5-HT Uptake Assay in SERT-Expressing Cells

This functional assay directly measures the ability of WAY-100135 to inhibit serotonin uptake by SERT.

A. Materials

  • Cells: Human embryonic kidney (HEK293) cells or JAR cells, which endogenously express human SERT.[4]

  • Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

  • Assay Buffer (Krebs-Ringer-HEPES, KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.

  • [³H]5-HT (Serotonin).

  • WAY-100135 and a known SERT inhibitor (e.g., Fluoxetine) as a positive control.

  • 96-well cell culture plates.

  • Lysis buffer (e.g., 1% Triton X-100).

B. Procedure

  • Cell Culture: Seed cells in a 96-well plate and grow to ~90% confluency.

  • Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells for 15 minutes at 37°C with varying concentrations of WAY-100135 or Fluoxetine.

  • Uptake Initiation: Add [³H]5-HT to a final concentration of ~10-20 nM to initiate uptake.

  • Incubation: Incubate for 10-15 minutes at 37°C. This short duration ensures measurement of initial uptake rates.

  • Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Lysis and Counting: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials for counting.

C. Data Analysis

  • Determine the percent inhibition of [³H]5-HT uptake for each concentration of WAY-100135 compared to the vehicle control.

  • Plot the percent inhibition against the log concentration of WAY-100135 and determine the IC₅₀ value. A high IC₅₀ value (>10 µM) confirms the lack of direct SERT inhibition.

PART 2: In Vivo Application Protocol

Protocol 3: In Vivo Microdialysis in Rodents

This protocol allows for the measurement of extracellular 5-HT concentrations in specific brain regions of freely moving animals, providing a dynamic readout of the effects of WAY-100135 on serotonergic neurotransmission and, consequently, SERT activity.

G Surgery Stereotaxic Surgery: Implant microdialysis guide cannula (e.g., into Dorsal Raphe or Prefrontal Cortex) Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Experiment Microdialysis Experiment: - Insert probe - Perfuse with aCSF - Collect baseline samples Recovery->Experiment Drug_Admin Administer WAY-100135 (e.g., 1 mg/kg, s.c.) Experiment->Drug_Admin Sample_Collection Collect post-injection samples (e.g., every 20 min for 3 hours) Drug_Admin->Sample_Collection Analysis Analyze 5-HT in dialysates (HPLC-ECD) Sample_Collection->Analysis

Figure 2. In Vivo Microdialysis Workflow. A schematic representation of the key steps involved in a typical in vivo microdialysis experiment.

A. Materials

  • Animals: Adult male Sprague-Dawley rats (250-300 g).

  • Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), microdialysis guide cannulae, and dental cement.

  • Microdialysis Probes: With a molecular weight cut-off suitable for small molecules (e.g., 20 kDa).

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

  • WAY-100135 for systemic administration (e.g., subcutaneous injection).

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) for the quantification of 5-HT.

B. Procedure

  • Guide Cannula Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., the dorsal raphe nucleus or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a microdialysis bowl and gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 2 hours.

    • Collect at least three stable baseline samples (e.g., every 20 minutes).

  • Drug Administration: Administer WAY-100135 via the desired route (e.g., s.c.).

  • Post-injection Sampling: Continue to collect dialysate samples for at least 3 hours post-injection.

  • Sample Analysis: Analyze the dialysate samples for 5-HT content using HPLC-ECD.

C. Data Interpretation

  • An increase in extracellular 5-HT levels following WAY-100135 administration would be consistent with the antagonism of 5-HT1A autoreceptors, leading to increased neuronal firing and 5-HT release.[5]

  • The subsequent decline of 5-HT levels back to baseline is mediated by SERT. The rate of this decline can be used as an index of SERT activity.

  • This experimental paradigm can be combined with the administration of a SERT inhibitor to confirm that the clearance of the WAY-100135-induced increase in 5-HT is indeed SERT-dependent.

Trustworthiness and Self-Validation

The validity of this indirect approach hinges on the confirmed selectivity of WAY-100135. It is imperative that researchers perform the in vitro validation studies (Protocols 1 and 2) in their own laboratory systems before proceeding to in vivo experiments. The inclusion of a positive control (a known SERT inhibitor) in the 5-HT uptake assay and the potential for co-administration of a SERT inhibitor in the microdialysis study are crucial self-validating steps within the experimental design.

Conclusion and Future Directions

This compound (WAY-100135) is a valuable tool for neuropharmacology research. While it does not directly interact with SERT, its selective action on 5-HT1A receptors provides a nuanced and physiologically relevant method for modulating the serotonergic system. By carefully validating its selectivity and applying it in well-controlled functional assays, researchers can gain significant insights into the dynamic regulation of SERT and its role in health and disease. This approach is particularly relevant for dissecting the complex interplay between different components of the serotonergic synapse and for the development of novel therapeutic strategies targeting this system.

References

  • Gartside, S. E., et al. (1995). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. Journal of Neurochemistry, 65(5), 2135-2142. Available at: [Link]

  • Wedzony, K., et al. (1998). WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801. Neuropsychopharmacology, 18(5), 365-376. Available at: [Link]

  • Forster, E. A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 281(1), 81-88. Available at: [Link]

  • Cryan, J. F., & Lucki, I. (2000). Onset of the effects of the 5-HT1A antagonist, WAY-100635, alone, and in combination with paroxetine, on olfactory bulbectomy and 8-OH-DPAT-induced changes in the rat. Journal of Psychopharmacology, 14(3), 240-247. Available at: [Link]

  • Gartside, S. E., et al. (1993). Neurochemical profile of the selective and silent 5-HT1A receptor antagonist WAY100135: an in vivo microdialysis study. European Journal of Pharmacology, 239(1-3), 195-202. Available at: [Link]

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  • Dunn, M., et al. (2020). An interplay between the serotonin transporter (SERT) and 5-HT receptors controls stimulus-secretion coupling in sympathoadrenal chromaffin cells. The Journal of Physiology, 598(16), 3425-3442. Available at: [Link]

  • Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 74-82. Available at: [Link]

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  • van der Marel, K., et al. (2020). Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout Rats. Frontiers in Behavioral Neuroscience, 14, 45. Available at: [Link]

  • Van der Velden, W. J. C., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(31), 10836-10844. Available at: [Link]

  • Matsumoto, S. G., et al. (1987). Evidence for Serotonin Synthesis, Uptake, and Release in Dissociated Rat Sympathetic Neurons in Culture. Journal of Neuroscience, 7(8), 2463-2475. Available at: [Link]

  • Taylor & Francis. (n.d.). WAY-100135 – Knowledge and References. Available at: [Link]

  • Neuro Transmissions. (2018, January 30). 2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs) [Video]. YouTube. Available at: [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Available at: [Link]

  • Khan, I., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 23(10), 2647. Available at: [Link]

  • Polter, A. M., & Li, X. (2010). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. The Neuroscientist, 16(5), 539-551. Available at: [Link]

  • Bill, D. J., et al. (1994). Effects of the selective 5-HT1A receptor antagonist WAY100135 and its enantiomers on 8-OH-DPAT-induced hyperglycaemia in conscious rats. British Journal of Pharmacology, 113(2), 337-342. Available at: [Link]

  • Popova, D., et al. (2020). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. International Journal of Molecular Sciences, 21(18), 6649. Available at: [Link]

  • Celada, P., et al. (2007). Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment. Psychopharmacology, 191(3), 441-451. Available at: [Link]

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  • Parsey, R. V., et al. (2010). Imaging the serotonin 1A receptor using [11C]WAY100635 in healthy controls and major depression. Neuropsychopharmacology, 35(1), 87-98. Available at: [Link]

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Application Notes and Protocols for the Administration of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine (NAN-190) in Rats

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and administration of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine, a research chemical also known as NAN-190, in rat models. This document synthesizes technical data and procedural best practices to ensure experimental reproducibility, scientific validity, and adherence to the highest standards of animal welfare.

Introduction to this compound (NAN-190)

This compound is a potent and selective antagonist of the serotonin 5-HT1A receptor.[1][2] It is widely utilized in neuroscience research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes, including anxiety, depression, and pain.[3][4] The compound exhibits a complex pharmacological profile, including mixed agonist/antagonist properties at 5-HT1A receptors and potential off-target effects, such as blockade of Nav1.7 sodium channels, which may contribute to its analgesic effects.[4][5] Given its mechanism of action, precise and consistent administration is paramount to achieving reliable and interpretable experimental outcomes.

Pre-Administration Considerations: Ethical Guidelines and Animal Welfare

All experimental procedures involving animals must be conducted in accordance with the ethical guidelines for the use of animals in research and should be approved by the institution's Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal suffering and the number of animals used.

Dosing Solution Preparation

The solubility of this compound may vary depending on its salt form. For in vivo administration, it is crucial to use a vehicle that ensures complete dissolution and is well-tolerated by the animals. While specific solubility data for all potential vehicles is not extensively published, a common approach for arylpiperazine compounds is to use a co-solvent system.

Recommended Vehicle: A solution of sterile saline with a small percentage of a non-toxic solvent like dimethyl sulfoxide (DMSO) is often effective. The final concentration of DMSO should be kept to a minimum (ideally ≤10%) to avoid potential vehicle-induced effects.

Example Preparation Protocol:

  • Weigh the required amount of this compound powder using a calibrated analytical balance.

  • In a sterile container, dissolve the powder in a minimal volume of DMSO.

  • Once fully dissolved, bring the solution to the final desired volume with sterile, physiological saline (0.9% NaCl).

  • Vortex the solution thoroughly to ensure homogeneity.

  • Visually inspect the solution for any precipitates before administration. If precipitates are present, gentle warming or sonication may aid in dissolution. The solution should be clear and free of particulate matter.

  • Prepare the dosing solution fresh on the day of the experiment to ensure stability.

Administration Routes and Protocols

The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the volume to be administered. The most common routes for systemic administration in rats are intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).

Intraperitoneal (IP) Injection

Intraperitoneal injection is a common and relatively simple method for systemic drug delivery in rats.

Dosage Range: Published studies have used doses in the range of 0.1 mg/kg for chronic administration to investigate behavioral effects in female rats.[6] Higher doses may be required for acute studies or to achieve complete receptor blockade. A dose-response study is recommended to determine the optimal dose for a specific experimental paradigm.

Detailed Protocol:

  • Animal Restraint: Properly restrain the rat to expose the abdomen. The animal can be held with its back against the palm of the hand, with the head and forelimbs gently secured by the thumb and forefinger.

  • Injection Site: The injection should be administered in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Needle Insertion: Use a sterile 23-25 gauge needle. Insert the needle at a 30-45 degree angle to the abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid (urine) appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.

  • Injection: If no fluid is aspirated, inject the solution slowly and steadily.

  • Withdrawal: Withdraw the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.

Subcutaneous (SC) Injection

Subcutaneous injection provides a slower absorption rate compared to IP injection, leading to a more sustained drug effect.

Dosage Range: While specific subcutaneous dosage data for this compound in adult rats is limited in the readily available literature, a starting point can be extrapolated from intraperitoneal doses. A dose-response study is crucial.

Detailed Protocol:

  • Animal Restraint: Gently restrain the rat and lift a fold of skin over the dorsal midline, between the shoulder blades.

  • Needle Insertion: Use a sterile 23-25 gauge needle. Insert the needle into the base of the tented skin, parallel to the spine.

  • Aspiration: Gently aspirate to ensure a blood vessel has not been punctured.

  • Injection: Inject the solution to form a small bleb under the skin.

  • Withdrawal: Withdraw the needle and gently massage the area to aid in the dispersal of the solution.

  • Monitoring: Return the animal to its cage and monitor for any signs of irritation at the injection site or other adverse effects.

Oral Gavage (PO)

Oral gavage is used for the direct administration of a precise dose into the stomach. This method requires proper training to avoid injury to the animal.

Dosage Range: There is limited specific information on the oral administration of this compound in rats. Due to potential first-pass metabolism, oral doses may need to be significantly higher than parenteral doses to achieve a similar systemic exposure. A pharmacokinetic and dose-response study is highly recommended before commencing large-scale experiments. A study on a different arylpiperazine compound used oral doses in rats ranging from 30 to 1000 mg/kg/day.[2]

Detailed Protocol:

  • Gavage Needle Selection: Use a sterile, ball-tipped gavage needle appropriate for the size of the rat (typically 16-18 gauge for adult rats).

  • Animal Restraint: The rat must be securely restrained in an upright position to straighten the path to the esophagus.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and reposition.

  • Confirmation of Placement: Ensure the needle is in the esophagus and not the trachea. Signs of tracheal placement include coughing or respiratory distress.

  • Administration: Once the needle is correctly placed, administer the solution slowly.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal closely for any signs of respiratory distress or discomfort.

Quantitative Data Summary

ParameterIntraperitoneal (IP)Subcutaneous (SC)Oral Gavage (PO)
Dosage Range 0.1 mg/kg (chronic) and higher (acute)Dose-response study recommendedDose-response and pharmacokinetic studies essential; may require significantly higher doses than parenteral routes.
Recommended Volume Up to 10 mL/kgUp to 10 mL/kgUp to 20 mL/kg
Needle/Tube Gauge 23-25 G23-25 G16-18 G (ball-tipped)
Absorption Rate RapidSlower, more sustainedVariable, subject to first-pass metabolism

Experimental Workflow and Logic

The selection of the appropriate administration protocol is a critical step in experimental design. The following diagram illustrates the decision-making process.

Caption: Decision workflow for the administration of this compound in rats.

Conclusion

The successful administration of this compound in rat models is contingent upon careful planning, meticulous execution, and a strong ethical framework. By understanding the compound's pharmacological properties and adhering to the detailed protocols outlined in these application notes, researchers can enhance the reliability and validity of their experimental findings. It is imperative to conduct pilot studies to determine the optimal dosage and vehicle for specific experimental conditions.

References

  • Djavadian, R. (2005). Postnatal treatment with NAN-190 but not with 5-HT1A receptor agonists retards growth of the rat brain. International Journal of Developmental Neuroscience, 23(5), 447-453. [Link]

  • Glennon, R. A., Naiman, N. A., Pierson, M. E., Titeler, M., Lyon, R. A., & Weisberg, E. (1988). NAN-190: an arylpiperazine analog that antagonizes the stimulus effects of the 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). European journal of pharmacology, 154(3), 339–341. [Link]

  • Griebel, G., Rodgers, R. J., Perrault, G., & Sanger, D. J. (1998). Influence of 5-HT1A receptor antagonism on plus-maze behaviour in mice. II. WAY 100635, SDZ 216-525 and NAN-190. Psychopharmacology, 140(3), 279–290. [Link]

  • Li, S., Jin, Y., Li, M., & Yu, H. (2023). NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels. Life sciences, 319, 121520. [Link]

  • Hjorth, S., & Sharp, T. (1990). Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies. Life sciences, 46(13), 955–963. [Link]

  • Love, L. A., Lijinsky, W., Keefer, L. K., & Garcia, H. (1977). Chronic oral administration of 1-nitrosopiperazine at high doses to MRC rats. Zeitschrift fur Krebsforschung und klinische Onkologie. Cancer research and clinical oncology, 89(1), 69–73. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science : JAALAS, 50(5), 600–613. [Link]

  • Raghupathi, A., & Rytting, E. (2021). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 13(5), 735. [Link]

  • Atcha, Z., Mistry, R., & Brown, J. (2010). Alternative Method of Oral Dosing for Rats. Journal of the American Association for Laboratory Animal Science, 49(3), 337–342. [Link]

  • Lee, H., & Jeong, H. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules, 27(11), 3591. [Link]

  • Kudryavtseva, N. N., & Avgustinovich, D. F. (2010). Effects of 8-OH-DPAT and NAN-190 on anxious-depressive-like behavior of female rats during the estrous cycle. Bulletin of experimental biology and medicine, 150(2), 165–167. [Link]

Sources

Application Note: Determining the Binding Affinity of a Novel Phenylpiperazine Ligand to the Human 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-HT1A Receptor Affinity

The human serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key modulator of serotonergic neurotransmission in the central nervous system.[1] Its widespread distribution and function in mood, anxiety, and cognition make it a primary target for the development of therapeutics for psychiatric disorders, including anxiety and depression.[1]

The initial and most critical step in characterizing a novel therapeutic agent targeting the 5-HT1A receptor is to quantify its binding affinity. This parameter, often expressed as the inhibition constant (Kᵢ), dictates the concentration of the compound required to occupy the receptor and elicit a pharmacological response. A high affinity (low Kᵢ value) is often a desirable characteristic for a potent drug candidate.

This application note provides a comprehensive, field-proven guide for researchers to accurately determine the binding affinity of a novel phenylpiperazine derivative, Compound X, to the human 5-HT1A receptor using the gold-standard competitive radioligand binding assay. The protocols herein are designed to ensure scientific rigor, reproducibility, and data integrity.

Principle of the Competitive Radioligand Binding Assay

The competitive binding assay is an indirect method to determine the affinity of an unlabeled test compound (the "competitor," i.e., Compound X). The assay measures the ability of Compound X to displace a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the 5-HT1A receptor.

The core principle relies on the law of mass action. A fixed concentration of receptor-containing membranes and a fixed concentration of a specific radioligand are incubated with varying concentrations of the unlabeled Compound X. As the concentration of Compound X increases, it competes with the radioligand for the same binding site on the 5-HT1A receptor, thereby reducing the amount of bound radioactivity.

The concentration of Compound X that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). This experimentally derived value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.[2][3]

Competitive Binding Principle cluster_0 Low [Compound X] cluster_1 High [Compound X] Receptor1 5-HT1A Receptor BoundComplex1 [³H]8-OH-DPAT Bound Radioligand1 [³H]8-OH-DPAT Radioligand1->Receptor1 Binds CompoundX1 Compound X Receptor2 5-HT1A Receptor BoundComplex2 Compound X Bound Radioligand2 [³H]8-OH-DPAT Radioligand2->Receptor2 Blocked CompoundX2 Compound X CompoundX2->Receptor2 Competes & Displaces

Caption: Principle of Competitive Radioligand Binding.

Self-Validation: The Saturation Binding Assay

Before determining the affinity of a test compound, it is imperative to characterize the binding of the radioligand to the receptor preparation. This is a critical self-validating step that establishes the equilibrium dissociation constant (Kₑ) and the maximum receptor density (Bₘₐₓ).[4][5] This ensures the integrity of the receptor preparation and provides the necessary Kₑ value for the subsequent Kᵢ calculation.

In a saturation binding experiment, the concentration of the radioligand is varied while the amount of receptor is kept constant.[6] Specific binding should be saturable, indicating that it is binding to a finite number of specific receptor sites.

Protocol: [³H]8-OH-DPAT Saturation Binding
  • Assay Setup: In a 96-well plate, prepare triplicate wells for "Total Binding" and "Non-Specific Binding" (NSB) for each radioligand concentration.

  • Radioligand Dilutions: Prepare serial dilutions of [³H]8-OH-DPAT (e.g., 0.1 to 10 nM). A typical range would include 3-5 concentrations below and 3-5 concentrations above the expected Kₑ.[6]

  • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the appropriate [³H]8-OH-DPAT dilution, and 150 µL of diluted membranes (e.g., 10-20 µg protein/well).[7]

  • NSB Wells: Add 50 µL of a high concentration of a non-radiolabeled, structurally distinct 5-HT1A ligand (e.g., 10 µM Serotonin) to saturate the receptors.[7][8] Then, add 50 µL of the [³H]8-OH-DPAT dilution and 150 µL of diluted membranes.

  • Incubation: Incubate the plate at room temperature (or 27°C) for 60-90 minutes to reach equilibrium.[7][9]

  • Termination: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.[7][10]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Detection: Dry the filter mat, add scintillant, and measure the retained radioactivity using a scintillation counter.[10]

  • Data Analysis:

    • Calculate "Specific Binding" by subtracting the average NSB counts from the average Total Binding counts for each radioligand concentration.

    • Plot Specific Binding (y-axis) against the concentration of [³H]8-OH-DPAT (x-axis).

    • Fit the data using a non-linear regression model ("one-site binding, hyperbola") to determine the Kₑ and Bₘₐₓ.

ParameterDescriptionTypical Value for [³H]8-OH-DPAT
Kₑ Equilibrium Dissociation Constant0.5 - 1.5 nM
Bₘₐₓ Maximum Receptor DensityVaries with membrane prep (e.g., 0.5-2.0 pmol/mg protein)
Table 1: Key parameters derived from a saturation binding experiment.

Protocol: Competitive Binding Assay for Compound X

This protocol is designed to determine the IC₅₀ and subsequently the Kᵢ of Compound X for the human 5-HT1A receptor.

Experimental Workflow prep Prepare Reagents (Buffers, Ligands, Membranes) plate Plate Assay: Total, NSB, Compound X dilutions prep->plate incubate Incubate Plate (e.g., 60 min, 27°C) plate->incubate filter Harvest & Filter (Separate Bound/Unbound) incubate->filter wash Wash Filters (Remove unbound ligand) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Caption: High-level experimental workflow for the binding assay.

Essential Materials and Reagents
  • Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor are recommended for consistency.[11][12]

  • Radioligand: [³H]8-OH-DPAT (Specific Activity > 80 Ci/mmol).[13] This is a classic, high-affinity agonist for the 5-HT1A receptor.

  • Test Compound: Compound X (3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine), dissolved in an appropriate vehicle (e.g., DMSO, final concentration ≤ 0.5%).

  • NSB Agent: Serotonin (5-Hydroxytryptamine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EDTA.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester for filtration, liquid scintillation counter, multi-channel pipettes.

Step-by-Step Experimental Protocol
  • Prepare Compound X Dilutions: Create a serial dilution series of Compound X in assay buffer. A typical 10-point curve might range from 0.1 nM to 10 µM.

  • Assay Plate Setup: Prepare the following in triplicate in a 96-well plate:

    • Total Binding (Control): 50 µL assay buffer + 50 µL [³H]8-OH-DPAT + 150 µL membranes.

    • Non-Specific Binding (NSB): 50 µL Serotonin (10 µM final) + 50 µL [³H]8-OH-DPAT + 150 µL membranes.

    • Compound X Competition: 50 µL of each Compound X dilution + 50 µL [³H]8-OH-DPAT + 150 µL membranes.

    • Expert Tip: The concentration of [³H]8-OH-DPAT should be kept constant at or below its Kₑ value (e.g., 1.0 nM) to ensure assay sensitivity.[6][10]

  • Incubation, Termination, and Detection: Follow steps 5-8 from the Saturation Binding protocol above.

Data Analysis and Interpretation

Calculating the IC₅₀ Value
  • Data Normalization:

    • Average the triplicate counts per minute (CPM) for each condition.

    • Determine 100% specific binding: (Average Total Binding CPM) - (Average NSB CPM).

    • For each concentration of Compound X, calculate the percent inhibition: % Inhibition = 100 * (1 - [(Sample CPM - NSB CPM) / (Total Binding CPM - NSB CPM)])

  • Non-Linear Regression:

    • Plot % Inhibition (y-axis) versus the log[Compound X] concentration (x-axis).

    • Fit the data using a sigmoidal dose-response (variable slope) model in a suitable software package (e.g., GraphPad Prism).

    • The model will calculate the log(IC₅₀), from which the IC₅₀ value is derived.

Calculating the Kᵢ from IC₅₀

The IC₅₀ is an assay-dependent value. To determine the absolute affinity of Compound X (Kᵢ), which is an intrinsic property of the molecule, use the Cheng-Prusoff equation :[2]

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • Kᵢ: The inhibition constant for Compound X (the value to be determined).

  • IC₅₀: The experimentally determined concentration of Compound X that inhibits 50% of specific radioligand binding.

  • [L]: The concentration of the radioligand ([³H]8-OH-DPAT) used in the assay.

  • Kₑ: The equilibrium dissociation constant of the radioligand for the receptor, determined from the prior saturation experiment.

Example Calculation:

  • If the IC₅₀ for Compound X is determined to be 15 nM.

  • The concentration of [³H]8-OH-DPAT, [L], was 1.0 nM.

  • The Kₑ for [³H]8-OH-DPAT was determined to be 1.2 nM.

  • Kᵢ = 15 nM / (1 + 1.0 nM / 1.2 nM) = 15 nM / 1.833 = 8.18 nM

This Kᵢ value represents the true binding affinity of Compound X for the 5-HT1A receptor.

Summary Data Presentation
CompoundIC₅₀ (nM)Kᵢ (nM)Hill Slope
Compound X15.0 ± 1.28.180.98
Serotonin (Control)8.5 ± 0.74.641.01
Table 2: Example summary data for Compound X and a reference compound.

Concluding Remarks

The radioligand binding assay remains a robust and reliable method for determining the affinity of novel compounds for GPCR targets. By carefully performing both saturation and competition experiments as outlined, researchers can generate high-quality, reproducible affinity data (Kᵢ) for compounds like this compound. This information is fundamental for structure-activity relationship (SAR) studies, lead optimization, and the overall progression of drug discovery projects targeting the 5-HT1A receptor.

References

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Vergé, D., et al. (1996). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. European Journal of Pharmacology, 314(3), 241-251. Available at: [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. Retrieved from [Link]

  • GraphPad. (n.d.). Nonspecific binding. In GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Retrieved from [Link]

  • ResearchGate. (n.d.). Saturation curve for the 5-hydroxytryptamine 1A receptor with [3H]8-OH-DPAT as the radioligand. [Image]. Retrieved from [Link]

  • Leff, P., & Dougall, I. G. (1993). Further subtleties in the determination of KB or Ki from IC50 values. The Cheng-Prusoff equation. Trends in Pharmacological Sciences, 14(4), 110-112. Available at: [Link]

  • ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • Andree, B., et al. (1989). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Neuropsychopharmacology, 2(2), 113-123.
  • Multispan, Inc. (n.d.). MULTISCREEN™ Membrane Preparations. Retrieved from [Link]

  • Merck Millipore. (n.d.). GPCR Membrane Preparations. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT | Ligand Activity Charts. Retrieved from [Link]

  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. Retrieved from [Link]

  • LSU Scholarly Repository. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. Retrieved from [Link]

  • Limbird, L. E. (2004). Radioligand binding methods for membrane preparations and intact cells. In G Protein-Coupled Receptors (pp. 31-41). Humana Press. Available at: [Link]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

Sources

Application Notes & Protocols for 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS No. 20529-23-1) in neuropharmacology. As a member of the arylpiperazine class, this compound and its derivatives are notable for their multi-target engagement profile, primarily interacting with serotonergic, adrenergic, and dopaminergic systems. This guide details its mechanism of action, provides validated protocols for its characterization, and discusses its application in preclinical models of neurological and psychiatric disorders.

Introduction and Pharmacological Context

This compound is a derivative of the well-characterized pharmacophore 1-(2-methoxyphenyl)piperazine. Arylpiperazines are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to a variety of G protein-coupled receptors (GPCRs) and transporters.[1] This structural motif is central to numerous approved drugs and clinical candidates. The specific compound, featuring a propanamine tail, is designed to modulate receptor affinity and selectivity. Research indicates that this chemical family exhibits significant affinity for serotonin 5-HT1A receptors, the serotonin transporter (SERT), α1-adrenoceptors, and to some extent, dopamine D2/D3 receptors.[2][3][4][5]

This multi-target profile is particularly relevant for complex neuropsychiatric disorders like depression and anxiety, where modulating multiple neurotransmitter systems can lead to enhanced therapeutic efficacy. For instance, combined 5-HT1A receptor antagonism and SERT inhibition is a clinically validated mechanism for potent antidepressant action.[2]

Physicochemical Properties and Handling

Proper handling and storage are paramount for experimental reproducibility and safety.

PropertyValueSource
CAS Number 20529-23-1[6][7][8]
Molecular Formula C14H23N3O[9]
Molecular Weight 249.35 g/mol [9]
Appearance Varies (typically oil or solid)N/A
Solubility Soluble in DMSO, Ethanol.Supplier Data
Storage Store at -20°C for long-term stability. Keep container tightly closed in a well-ventilated place.[10][10]

Safety Precautions: This compound is intended for research use only. Users must adhere to standard laboratory safety practices.

  • Handling: Wear protective gloves, clothing, and eye/face protection.[11] Wash hands thoroughly after handling.[10] Use in a well-ventilated area or chemical fume hood.[12]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10] If swallowed, call a poison center or doctor immediately.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[10]

Mechanism of Action and Key Molecular Targets

The neuropharmacological effects of this compound are mediated by its interaction with multiple CNS targets. The arylpiperazine core is crucial for this activity.

Primary Targets and Binding Affinities

Derivatives of this compound have demonstrated high affinity for several key neuropharmacological targets. The table below summarizes representative binding affinities (Ki) for structurally related compounds, highlighting the scaffold's potential.

TargetRepresentative Ki (nM)Functional ActivityReference
Serotonin 5-HT1A Receptor 1.2 - 30Antagonist / Partial Agonist[2][13][14]
Serotonin Transporter (SERT) 12 - 76Inhibitor[2][5]
α1A/1D-Adrenoceptors High Affinity (subtype dependent)Antagonist[3][15]
Dopamine D3 Receptor 0.5 - 2.6Ligand/Antagonist[4][16]
Dopamine D2 Receptor 76.4Ligand/Antagonist[4]

Causality Insight: The methoxy group at the ortho position of the phenyl ring is a critical feature for high affinity at 5-HT1A and D2/D3 receptors, while the piperazine ring and the alkylamine chain contribute to interactions with monoamine transporters and other receptor subtypes.[1][17]

Signaling Pathways

The compound's functional effects stem from modulating intracellular signaling cascades. As an example, its action at the 5-HT1A receptor, a Gi/o-coupled GPCR, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and modulation of downstream protein kinases.

G Compound 3-[4-(2-methoxyphenyl)piperazin-1-yl] propan-1-amine Receptor 5-HT1A Receptor Compound->Receptor Binds (Antagonist) G_Protein Gi/o Protein Receptor->G_Protein Activates (blocked) AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Response

Caption: Antagonistic action at the 5-HT1A receptor prevents Gi/o protein-mediated inhibition of adenylyl cyclase.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating by including necessary controls and clear endpoints.

Protocol 1: In Vitro Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol determines the compound's binding affinity (Ki) by measuring its ability to displace a known radioligand from the 5-HT1A receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane 1. Prepare cell membranes (e.g., from HEK293 cells expressing h5-HT1A) Incubate 3. Incubate membranes, radioligand, and compound/vehicle at 25°C for 60 min Membrane->Incubate Reagents 2. Prepare assay buffer, radioligand (e.g., [3H]8-OH-DPAT), and test compound dilutions Reagents->Incubate Total Total Binding: Membrane + Radioligand NSB Non-Specific Binding (NSB): Membrane + Radioligand + excess unlabeled ligand Displace Displacement: Membrane + Radioligand + Test Compound Harvest 4. Terminate reaction by rapid filtration through glass fiber filters Incubate->Harvest Scint 5. Measure bound radioactivity using liquid scintillation counting (CPM) Harvest->Scint Calc 6. Calculate Specific Binding (Total - NSB) Scint->Calc Curve 7. Plot % inhibition vs. log[compound] to determine IC50 Calc->Curve Ki 8. Calculate Ki using the Cheng-Prusoff equation Curve->Ki

Caption: Workflow for determining receptor binding affinity via radioligand displacement assay.

Step-by-Step Methodology:

  • Materials:

    • Cell membranes expressing human 5-HT1A receptors.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA.

    • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol), used at a final concentration near its Kd (~0.5-1.0 nM).

    • Non-specific ligand: Serotonin (5-HT) at 10 µM final concentration.

    • Test Compound: this compound, serially diluted.

    • 96-well plates, glass fiber filters, scintillation vials, and fluid.

  • Procedure:

    • Add 50 µL of Assay Buffer (for total binding), 50 µL of 10 µM 5-HT (for non-specific binding), or 50 µL of test compound dilution to appropriate wells.

    • Add 50 µL of radioligand dilution to all wells.

    • Initiate the reaction by adding 100 µL of the membrane suspension (10-20 µg protein/well).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through GF/B filters using a cell harvester. Wash filters three times with ice-cold Assay Buffer.

    • Transfer filters to scintillation vials, add 4-5 mL of scintillation fluid, and quantify radioactivity using a beta counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used rodent behavioral test to screen for antidepressant-like efficacy. It is based on the principle that animals will cease escape-oriented behavior (i.e., become immobile) after a period of exposure to an inescapable stressor (being placed in water). Antidepressant compounds are known to reduce this immobility time.

Step-by-Step Methodology:

  • Animals and Housing:

    • Use male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) housed under standard conditions (12h light/dark cycle, ad libitum food and water). Acclimate animals for at least one week before testing.

  • Apparatus:

    • A transparent cylinder (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice).

    • Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm for rats, 15 cm for mice).

  • Procedure:

    • Day 1 (Pre-test): Place each animal in the water-filled cylinder for a 15-minute conditioning session. This session habituates the animals to the procedure and induces a stable baseline of immobility. Remove, dry thoroughly, and return to the home cage.

    • Day 2 (Test Session):

      • Administer the test compound, vehicle control, or a positive control (e.g., imipramine 15 mg/kg) via the desired route (e.g., intraperitoneal, i.p.). The typical administration time is 30-60 minutes before the test.

      • Place the animal in the cylinder for a 5-minute test session.

      • Record the entire session with a video camera for later analysis.

      • The primary measure is the duration of immobility, defined as the time the animal spends floating passively with only minor movements necessary to keep its head above water.

  • Data Analysis:

    • A trained observer, blind to the experimental conditions, should score the duration of immobility from the video recordings.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the immobility times of the drug-treated groups to the vehicle control group.

    • A statistically significant reduction in immobility time is indicative of antidepressant-like activity.

Trustworthiness Insight: Including a positive control like imipramine is critical to validate the assay's sensitivity. Blinding the observer during data analysis prevents experimenter bias and ensures the integrity of the results.

Concluding Remarks

This compound and its related analogs represent a versatile chemical scaffold for neuropharmacological investigation. Their ability to engage multiple targets, including the 5-HT1A receptor and serotonin transporter, makes them valuable tools for dissecting the neurobiology of mood disorders and for the development of novel therapeutics with potentially superior efficacy profiles. The protocols provided herein offer a robust framework for researchers to characterize the binding, functionality, and in vivo effects of this important class of compounds.

References

  • Fisher Scientific. (2011). Safety Data Sheet: 1-(3-Methoxyphenyl)piperazine dihydrochloride.

  • VPG Sensors. (2021). Safety Data Sheet.

  • Ionescu, D., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Pharmaceuticals.

  • MDPI. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine.

  • Pérez, V., et al. (2001). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. European Journal of Medicinal Chemistry.

  • CymitQuimica. (2024). Safety Data Sheet.

  • Biosynth. (2023). Safety Data Sheet.

  • Cayman Chemical. (2025). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (hydrochloride).

  • EvitaChem. (n.d.). 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine.

  • Cliffe, J. A., et al. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. Journal of Medicinal Chemistry.

  • Omsynth Lifesciences. (n.d.). 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine.

  • Pharmaffiliates. (n.d.). 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine.

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

  • Siddiqui, A., et al. (2015). Protective effects of a piperazine derivative against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Neurotoxicity Research.

  • Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist ... Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology.

  • BLDpharm. (n.d.). 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine.

  • van de Water, A. J., et al. (1998). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry.

  • Duan, R., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. ResearchGate.

  • Schepmann, D., et al. (2010). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry.

  • Hsin, L. W., et al. (2010). [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis... Synapse.

  • Bonifazi, A., et al. (2013). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Sharma, H., et al. (2020). Arylpiperazine: A Privileged Scaffold for the Development of Multi-target Ligands for Neurodegenerative Disorders. Current Neuropharmacology.

  • Thielen, R. J., et al. (1996). 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors. Journal of Pharmacology and Experimental Therapeutics.

  • Orús, L., et al. (2002). New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Pharmazie.

  • Kumar, P., et al. (2013). Synthesis of novel 1-[5-(4-methoxy-phenyl)-[10][13][14]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity. European Journal of Medicinal Chemistry.

  • Gentile, A. J., et al. (2015). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. ACS Chemical Neuroscience.

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Application Notes & Protocols for the Development of Novel Antidepressants Based on the 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-1-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant number of patients exhibiting resistance to currently available treatments.[1] The development of novel antidepressants with improved efficacy and faster onset of action is a critical unmet medical need. The piperazine scaffold is a privileged structure in CNS drug discovery, forming the core of numerous successful therapeutic agents.[1][2][3] This guide focuses on the 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine scaffold, a promising starting point for generating multi-target antidepressants. This scaffold combines the key pharmacophoric elements of an arylpiperazine, known to interact with serotonergic and other monoamine receptors, with a flexible propyl-amine linker, allowing for diverse chemical modifications to fine-tune its pharmacological profile.

These application notes provide a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals. We will detail the rationale behind compound design, provide step-by-step protocols for synthesis and screening, and offer insights into data interpretation for the successful development of next-generation antidepressants.

Rationale and Strategic Approach

The selection of the this compound scaffold is deliberate. The arylpiperazine moiety, specifically with a 2-methoxyphenyl substitution, is a well-established ligand for serotonin 5-HT1A receptors.[4] Many successful anxiolytics and antidepressants leverage this interaction. The propyl-amine linker provides a versatile anchor point for introducing additional functionalities. The overarching strategy is to develop compounds with a multi-target profile, potentially combining serotonin reuptake inhibition (SRI) with direct receptor modulation (e.g., 5-HT1A agonism, 5-HT7 antagonism), a combination believed to offer superior efficacy and a faster onset of action compared to traditional SSRIs.[5]

Our development workflow is designed as a hierarchical screening cascade, ensuring that resources are focused on the most promising candidates at each stage.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation A Scaffold Selection & SAR Analysis B Virtual Screening & In Silico ADMET C Library Synthesis & Purification D Primary Screening: Receptor Binding Assays (5-HT1A, SERT) C->D E Secondary Screening:

Figure 1: A comprehensive workflow for antidepressant drug discovery.

Application Protocols: Synthesis and Characterization

The core scaffold can be synthesized and subsequently derivatized through several established chemical routes. The following protocol describes a general and robust method for synthesizing novel derivatives by modifying the primary amine of the parent scaffold.

Protocol 2.1: Synthesis of N-Substituted Derivatives

Objective: To create a library of diverse analogues by acylating, alkylating, or forming sulfonamides with the terminal primary amine of the scaffold.

Materials:

  • This compound (Scaffold, CAS: 20529-23-1)[6][7]

  • Desired acid chloride, sulfonyl chloride, or alkyl halide (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the scaffold (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add TEA or DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature. The base acts as a proton scavenger for the HCl or HBr generated during the reaction.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acid chloride, sulfonyl chloride, or alkyl halide (1.1 equivalents) dropwise. Causality Note: Slow, cooled addition is crucial to control the exothermicity of the reaction, especially with reactive acyl chlorides, preventing side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine spot indicates reaction completion.

  • Workup:

    • Quench the reaction by adding saturated sodium bicarbonate solution to neutralize excess acid and the amine salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine to remove residual water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using silica gel column chromatography. The appropriate eluent system (e.g., a gradient of 0-10% methanol in DCM) should be determined by TLC analysis.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocols: In Vitro Screening Cascade

The goal of the in vitro cascade is to efficiently identify compounds with the desired pharmacological profile while simultaneously flagging potential liabilities.

Proposed Multi-Target Signaling Pathway

The therapeutic hypothesis is that dual-action compounds—acting as both Serotonin Reuptake Transporter (SERT) inhibitors and 5-HT1A receptor agonists—will increase synaptic serotonin levels more effectively and rapidly than either mechanism alone.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Transporter AutoR 5-HT1A Autoreceptor Vesicle Serotonin Vesicles Synaptic_5HT_Pre Synaptic Serotonin Vesicle->Synaptic_5HT_Pre Release Synaptic_5HT_Pre->SERT Reuptake Synaptic_5HT_Pre->AutoR Feedback PostR Postsynaptic 5-HT1A/5-HT7 Receptors Synaptic_5HT_Pre->PostR Binding Signal Downstream Signaling (↓cAMP, ↑ERK, etc.) PostR->Signal Effect Therapeutic Effect Signal->Effect Drug Novel Compound Drug->SERT Inhibition Drug->AutoR Agonism Drug->PostR Agonism / Antagonism

Figure 2: Proposed dual-action mechanism on the serotonergic synapse.

Screening Cascade Summary
Assay Type Specific Target Purpose Data Output Reference
Primary Screening Human SERTQuantify affinity for serotonin transporterKi (nM)[5]
Human 5-HT1A ReceptorQuantify affinity for primary GPCR targetKi (nM)[8]
Secondary Screening Human 5-HT7 ReceptorEvaluate affinity for a secondary synergistic targetKi (nM)[5]
5-HT1A Functional AssayDetermine functional activity (agonist/antagonist)EC₅₀/IC₅₀ (nM), % Efficacy[9]
Serotonin Reuptake AssayConfirm functional inhibition of SERTIC₅₀ (nM)[10]
Liability Screening Human D₂ ReceptorAssess potential for extrapyramidal side effectsKi (nM)N/A
Human α₁-Adrenergic RAssess potential for cardiovascular side effectsKi (nM)[4]
hERG ChannelAssess potential for cardiac QT prolongationIC₅₀ (µM)N/A
Protocol 3.1: Radioligand Binding Assay (Primary Screen)

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor and SERT.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target receptor/transporter expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

  • Cell membranes expressing recombinant human 5-HT1A or SERT.

  • Radioligand: [³H]8-OH-DPAT (for 5-HT1A), [³H]Citalopram (for SERT).

  • Non-specific binding control: 8-OH-DPAT (10 µM) or Fluoxetine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/B filters).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.

  • Assay Plate Setup: To each well of the 96-well plate, add:

    • 25 µL of test compound dilution (or buffer for total binding, or non-specific control).

    • 25 µL of radioligand (at a final concentration near its Kd).

    • 150 µL of cell membrane suspension (diluted in assay buffer to provide sufficient signal).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking. Causality Note: Incubation time is optimized to ensure the binding reaction reaches equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through the GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition for each compound concentration relative to total and non-specific binding.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application Protocols: In Vivo Behavioral Models

In vivo models are essential for evaluating the antidepressant-like potential of promising compounds in a whole-organism context. It is crucial to use more than one model to build confidence in the results, as each model reflects different aspects of the depressive phenotype.[11][12]

In Vivo Models Summary
Model Parameter Measured Relevance to Depression Reference
Forced Swim Test (FST) Immobility timeBehavioral despair, a core symptom of depression[8][13][14]
Tail Suspension Test (TST) Immobility timeSimilar construct to FST, assesses behavioral despair[15]
Chronic Unpredictable Mild Stress (CUMS) Anhedonia (Sucrose Preference Test), anxiety (Open Field Test)Models the impact of chronic stress, a key factor in human depression[13]
Protocol 4.1: The Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of a test compound by measuring its effect on the duration of immobility.

Principle: When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Validated antidepressants decrease the time spent in this immobile state.[13]

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Transparent glass cylinders (25 cm high, 10 cm diameter).

  • Water bath to maintain water temperature at 23-25 °C.

  • Video recording equipment and analysis software.

  • Test compound, vehicle control (e.g., saline with 0.5% Tween 80), and positive control (e.g., Fluoxetine, 20 mg/kg).

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p.) 30-60 minutes before the test. The timing should be based on the compound's pharmacokinetic profile if known.

  • Test Session:

    • Fill the cylinders with water (23-25 °C) to a depth of 15 cm, such that the mouse cannot touch the bottom with its tail or paws.

    • Gently place one mouse into each cylinder.

    • The total test duration is 6 minutes. Video record the entire session.

  • Scoring: Score the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. Scoring can be done manually by a trained observer blinded to the treatment groups or using automated video-tracking software.

  • Data Analysis:

    • Calculate the mean immobility time for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control.

    • A statistically significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.[8]

Data Interpretation and Lead Optimization

The data generated from this comprehensive workflow will enable a robust structure-activity relationship (SAR) analysis.[1][16][17] Key relationships to investigate include:

  • Arylpiperazine Substitutions: How do modifications to the 2-methoxy group (e.g., changing its position, or replacing it with chloro, fluoro, or cyano groups) affect affinity and selectivity for 5-HT1A versus SERT?

  • Linker Length: While this guide focuses on a propyl linker, exploring ethyl or butyl linkers can impact receptor affinity and physicochemical properties.[5]

  • Terminal Amine Modifications: This is the primary focus of the synthetic protocol. Correlate the properties of the N-substituent (e.g., size, electronics, hydrogen bonding capacity) with in vitro potency and in vivo efficacy.

A successful lead candidate will exhibit high affinity and functional activity at the desired targets, a clean off-target profile, good brain penetration, and robust efficacy in multiple behavioral models of depression.

References

  • Title: Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities Source: PubMed URL: [Link]

  • Title: Models for depression in drug screening and preclinical studies: Future directions Source: World Journal of Pharmacology URL: [Link]

  • Title: In vivo and in vitro models of Depression Source: NEUROFIT Preclinical Contract Research Organization (CRO) URL: [Link]

  • Title: In vitro methods for the assessment of the inhibitory effects of antidepressants in rat parotid glands Source: PubMed URL: [Link]

  • Title: Screening of antidepressant Source: Slideshare URL: [Link]

  • Title: Pre clinical Screening of anti depressants Source: Slideshare URL: [Link]

  • Title: Animal Models of Depression: Molecular Perspectives Source: PubMed Central URL: [Link]

  • Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing Source: Journal of Herbmed Pharmacology URL: [Link]

  • Title: Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and antidepressant activity of a series of arylalkanol and aralkyl piperazine derivatives targeting SSRI/5-HT 1A /5-HT 7 Source: ResearchGate URL: [Link]

  • Title: Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects Source: PubMed URL: [Link]

  • Title: Screening and Identification of Antidepressant Active Ingredients from Puerariae Radix Extract and Study on Its Mechanism Source: PubMed Central URL: [Link]

  • Title: Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors Source: ResearchGate URL: [Link]

  • Title: Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships Source: PubMed URL: [Link]

  • Title: A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile Source: ResearchGate URL: [Link]

  • Title: 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine Source: Omsynth Lifesciences URL: [Link]

  • Title: Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities Source: PubMed Central URL: [Link]

  • Title: 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine Source: Pharmaffiliates URL: [Link]

  • Title: Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential Source: PubMed URL: [Link]

  • Title: Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents Source: PubMed URL: [Link]

  • Title: Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate Source: PubMed Central URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ensuring Experimental Integrity

Welcome to the technical guide for 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS: 20529-23-1).[1][2] This arylpiperazine derivative is a valuable research tool, but like many molecules featuring multiple amine functionalities, its stability in solution is a critical parameter that can directly impact experimental reproducibility and data validity. The presence of a primary aliphatic amine, a tertiary piperazine amine, and an aryl ether group presents multiple potential sites for chemical modification.

This guide is designed to provide field-proven insights and actionable protocols to help you prepare, store, and handle solutions of this compound, minimizing degradation and ensuring the integrity of your results. While specific, peer-reviewed stability data for this exact molecule is limited, the principles outlined here are derived from the well-established chemistry of piperazines and related amine-containing compounds.[3][4][5]

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling of this compound in a laboratory setting.

Q1: What is the best solvent for preparing a high-concentration stock solution?

A: For initial stock solutions, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent.

  • Rationale & Expertise: DMSO is a polar aprotic solvent that readily dissolves most organic molecules, including arylpiperazines. Its aprotic nature minimizes the risk of solvent-mediated degradation pathways like solvolysis that could occur with protic solvents (e.g., ethanol, water). The goal is to create a stock solution where the compound is "inert" and can be stored long-term.

  • Trustworthiness (Self-Validation): Always use a new, unopened bottle of anhydrous or molecular sieve-dried DMSO. DMSO is highly hygroscopic; absorbed water can compromise long-term stability. Visually inspect your stock solution for any cloudiness or precipitation after preparation and before each use.

Q2: How should I store the stock solution and for how long?

A: Stock solutions in anhydrous DMSO should be aliquoted and stored at -80°C for long-term storage (months) or -20°C for short-term storage (weeks).

  • Rationale & Expertise: Lowering the temperature drastically reduces the kinetic rate of all potential degradation reactions.[3] Aliquoting into single-use volumes is a critical best practice. This avoids repeated freeze-thaw cycles, which can introduce moisture from condensation and physically stress the compound, potentially leading to precipitation or degradation. One supplier's recommendation for "cold-chain transportation" of the neat compound further underscores its potential sensitivity to ambient temperatures.[2]

Q3: Is this compound sensitive to pH? Can I use physiological buffers?

A: Yes, it is highly sensitive to pH. As a molecule with multiple basic nitrogen atoms (a primary amine and two tertiary amines within the piperazine ring), its protonation state, and therefore its solubility and reactivity, are pH-dependent.

  • Rationale & Expertise: In acidic conditions (pH < 7), the amine groups will be protonated, forming salts. This generally increases aqueous solubility but can also make the compound susceptible to different degradation pathways. In basic conditions (pH > 8), the free base form will predominate, which is more nucleophilic and potentially more prone to oxidative degradation.

  • Trustworthiness (Self-Validation): When preparing working solutions in aqueous buffers (e.g., PBS, TRIS), always prepare them fresh for each experiment from your DMSO stock. Do not store aqueous solutions. After diluting the DMSO stock into your buffer, check for any signs of precipitation. The final concentration of DMSO in your assay should also be controlled for, as it can affect biological systems (typically kept <0.5%).

Q4: What are the primary degradation pathways I should be concerned about?

A: The two most probable degradation pathways are oxidation and reaction with atmospheric CO₂.

  • Rationale & Expertise:

    • Oxidation: Both the secondary piperazine nitrogen and the terminal primary amine are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions (which can catalyze oxidation), and light.[3][5] Oxidative degradation can lead to the formation of N-oxides, hydroxylamines, or even ring-opening products.

    • Reaction with CO₂: Amines can react with CO₂ to form carbamates. While this is often a reversible reaction, it can alter the effective concentration of the active compound in your solution.[3]

    • Nitrosamine Formation: If your buffers contain nitrite salts (NO₂⁻) and are acidic, there is a risk of forming N-nitrosamines, which are often carcinogenic. It is crucial to use high-purity reagents and avoid sources of nitrite contamination.[5][6]

Troubleshooting Guide

Use this section when you encounter unexpected experimental outcomes.

Issue 1: My experimental results are inconsistent from week to week.

This is a classic sign of compound instability. The potency of your solution may be decreasing over time.

Troubleshooting Workflow

G A Inconsistent Results Observed B Was a fresh working solution made from a frozen stock aliquot? A->B C Yes B->C  Yes D No, I reused an old working solution. B->D  No F How old is the DMSO stock? How many freeze-thaw cycles? C->F E Discard old working solution. Prepare fresh from a new stock aliquot. Re-run experiment. D->E G Stock is old or has >3 freeze-thaw cycles. F->G  Old / Multiple Thaws H Stock is fresh (<1 month) and has minimal freeze-thaw cycles. F->H  Fresh / Few Thaws I Prepare a fresh DMSO stock from neat compound. Re-run experiment. G->I J Investigate other experimental variables (cells, reagents, etc.). Consider running stability validation (Protocol 2). H->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: I see a precipitate in my DMSO stock after thawing it.

A: Do not use the solution. Precipitation indicates that the compound has either come out of solution or has degraded into a less soluble product.

  • Primary Causes & Solutions:

    • Concentration Too High: The stock concentration may be above the solubility limit of the compound in DMSO at colder temperatures.

      • Solution: Try preparing a new stock at a lower concentration.

    • Water Contamination: The DMSO may have absorbed water, reducing the compound's solubility.

      • Solution: Discard the stock and prepare a new one using fresh, anhydrous DMSO.

    • Degradation: The precipitate could be a degradation product.

      • Solution: Discard the stock. If the problem persists with fresh stock, consider storing at -80°C only and minimizing any time spent at room temperature.

Data & Protocols

Table 1: Solvent & Storage Recommendations
ParameterRecommendationRationale & Expert Notes
Stock Solution Solvent Anhydrous DMSOAprotic, high solvating power. Minimizes reactivity. Ensure it is truly anhydrous.
Stock Concentration 10-20 mM (Typical)Start here. Verify solubility visually. Do not supersaturate.
Storage Temperature -80°C (long-term) or -20°C (short-term)Reduces kinetic rate of degradation. -80°C is strongly preferred.
Storage Vessel Amber glass vials or polypropylene tubesPrevents potential light exposure and leaching from plastics.
Aliquoting Single-use volumesCRITICAL: Avoids repeated freeze-thaw cycles and moisture contamination.
Aqueous Solutions Prepare Fresh, Use ImmediatelyHighly susceptible to pH effects, oxidation, and other reactions. Do not store.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a self-validating method for preparing a reliable stock solution.

Materials:

  • This compound (MW: 249.35 g/mol )[1]

  • Anhydrous DMSO (new, sealed bottle)

  • Calibrated analytical balance

  • Amber glass vial

  • Sterile pipette tips

Procedure:

  • Calculation: Determine the mass of compound needed. For 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 249.35 g/mol = 0.00249 g = 2.49 mg.

  • Weighing: Carefully weigh out 2.49 mg of the compound and place it in the amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Vortex gently for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting: Immediately dispense the solution into single-use aliquots (e.g., 20 µL) in polypropylene microcentrifuge tubes.

  • Storage: Label clearly and place the aliquots in a freezer box at -80°C.

  • Documentation: Record the date of preparation, concentration, and lot number in your lab notebook.

Protocol 2: Workflow for a Simple Stability Assessment

If you suspect instability is affecting your experiments, this workflow can help you validate it using your own biological assay.

Caption: Experimental workflow for validating compound stability in an assay.

References

  • PubChem. (n.d.). 3-(4-(4-Chlorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • K-A, N., & P, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Garlow, S. J., & Glennon, R. A. (n.d.). NAN-190: Agonist and Antagonist Interactions With Brain 5-HT1A Receptors. PubMed. Retrieved January 21, 2026, from [Link]

  • R, S., & M, S. (2020). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Razi, N. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Retrieved January 21, 2026, from [Link]

  • Taylor & Francis. (n.d.). NAN-190 – Knowledge and References. Retrieved January 21, 2026, from [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved January 21, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved January 21, 2026, from [Link]

  • Chen, E., & Rochelle, G. T. (2015). Amine blends using concentrated piperazine. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Jin, Y., Li, M., Yu, H., & Li, S. (2023). NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels. PubMed. Retrieved January 21, 2026, from [Link]

  • Chen, E., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Navrátilová, D., Havránková, E., Šlapetová, J., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. ResearchGate. Retrieved January 21, 2026, from [Link]

  • S, H., & K, S. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Grokipedia. (n.d.). NAN-190. Retrieved January 21, 2026, from [Link]

  • F, H., & A, H. (2022). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed Central. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Cuccia, L. (2021). Thermal degradation of novel piperazine-based amine blends for CO2 capture. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Hjorth, S., & Magnusson, T. (n.d.). Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies. PubMed. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Optimizing In Vivo Dosing of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the in vivo application of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical guidance for optimizing the dosage of this arylpiperazine compound in preclinical studies.

The arylpiperazine class of compounds, including this compound, is of significant interest in neuroscience research due to its members' characteristic interactions with aminergic G-protein coupled receptors, such as serotonin (5-HT) and dopamine (D) receptors.[1][2] Proper dosage optimization is critical for obtaining meaningful and reproducible in vivo data. This guide will walk you through the key considerations, from initial dose selection to troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The 2-methoxyphenylpiperazine moiety is a well-established pharmacophore that confers affinity for various serotonin and dopamine receptor subtypes.[1][3] Specifically, this class of compounds often exhibits high affinity for the 5-HT1A, 5-HT2A, and dopamine D2/D3 receptors.[1][4] The propan-1-amine side chain can further modulate this activity and influence pharmacokinetic properties. Therefore, the primary mechanism of action is expected to be the modulation of serotonergic and/or dopaminergic neurotransmission, making it a candidate for investigating CNS disorders.[1]

Q2: I have no prior in vivo data for this specific compound. How do I determine a starting dose for my animal studies?

A2: Establishing a safe and effective starting dose is a multi-step process that begins with a thorough literature review of structurally similar compounds. For arylpiperazine derivatives, published in vivo studies on analogous compounds can provide a valuable starting point. For instance, a study on a different piperazine derivative for neurotoxicity used doses of 3 and 5 mg/kg in rats.[5]

If no relevant data is available, a conservative approach is to conduct a dose-range finding study. This typically involves a single-dose escalation design to determine the Maximum Tolerated Dose (MTD).

Q3: How do I prepare this compound for in vivo administration?

A3: The formulation of your compound is critical for ensuring consistent bioavailability. Based on data for similar piperazine compounds, this compound is likely to have good solubility in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), but may be sparingly soluble in aqueous buffers.[6]

For initial studies, a common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a suitable aqueous vehicle such as saline or phosphate-buffered saline (PBS).[6] It is crucial to determine the final concentration of the organic solvent and ensure it is well-tolerated by the animal model, as high concentrations can cause local irritation or systemic toxicity. A typical final concentration of DMSO in the administered solution is kept below 10%.

Q4: What are the key pharmacokinetic parameters to consider for this compound?

  • Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to reach Cmax): The time it takes to reach the maximum plasma concentration.

  • T½ (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

For arylpiperazine derivatives, good blood-brain barrier penetrability is often a desired characteristic for CNS-targeted agents.[7] Preliminary pharmacokinetic studies are essential for designing a rational dosing schedule.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No observable effect at the initial dose. 1. Insufficient Dose: The initial dose may be below the therapeutic threshold. 2. Poor Bioavailability: The compound may not be adequately absorbed. 3. Rapid Metabolism: The compound may be cleared from the system too quickly.1. Dose Escalation: Systematically increase the dose in subsequent cohorts. 2. Formulation Optimization: Re-evaluate the vehicle and consider alternative routes of administration (e.g., intraperitoneal vs. oral gavage). 3. Pharmacokinetic Analysis: Conduct a pilot PK study to determine the compound's half-life and exposure levels.
High variability in experimental results. 1. Inconsistent Formulation: The compound may not be fully dissolved or may be precipitating out of solution. 2. Inaccurate Dosing: Errors in calculating or administering the dose volume. 3. Biological Variability: Inherent differences in animal metabolism and response.1. Sonication/Vortexing: Ensure the compound is completely dissolved before each administration. Prepare fresh solutions daily. 2. Calibration and Technique: Calibrate pipettes regularly and ensure consistent administration technique. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
Adverse effects or toxicity observed. 1. Dose is too high: The administered dose exceeds the Maximum Tolerated Dose (MTD). 2. Vehicle Toxicity: The vehicle (e.g., high concentration of DMSO) may be causing adverse effects. 3. Off-target Effects: The compound may have unintended biological activities.1. Dose Reduction: Lower the dose in subsequent experiments. 2. Vehicle Control: Ensure a vehicle-only control group is included to isolate the effects of the compound. 3. Further Characterization: Conduct in vitro profiling against a broader panel of receptors and enzymes to identify potential off-target interactions.

Experimental Protocols

Protocol 1: Dose-Range Finding Study to Determine Maximum Tolerated Dose (MTD)

This protocol outlines a general procedure for determining the MTD of a novel compound in rodents.

  • Animal Model: Select a suitable rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats). Acclimatize the animals for at least one week before the experiment.

  • Group Allocation: Assign animals to several dose groups (e.g., 4-5 groups) and a vehicle control group. A common starting point for group size is 3-5 animals of each sex.

  • Dose Selection: Choose a range of doses based on a logarithmic scale (e.g., 1, 3, 10, 30, 100 mg/kg). The range should be broad enough to identify both a no-effect level and a toxic level.

  • Formulation: Prepare the dosing solutions as described in the FAQ section. Ensure the vehicle is well-tolerated.

  • Administration: Administer a single dose of the compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose, and then daily for up to 14 days). Record observations such as changes in posture, activity, breathing, and any signs of distress.

  • Body Weight: Measure and record the body weight of each animal before dosing and daily throughout the study. A significant loss of body weight (e.g., >15-20%) is often considered a humane endpoint.

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or serious signs of toxicity.

Protocol 2: Pilot Pharmacokinetic (PK) Study

This protocol provides a basic framework for a pilot PK study.

  • Animal Model and Groups: Use the same animal model as in your planned efficacy studies. A typical design includes 3 animals per time point.

  • Dose Selection: Choose a dose that is well-tolerated, based on your MTD study (e.g., 50-75% of the MTD).

  • Administration: Administer a single dose of the compound.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, T½, and AUC - Area Under the Curve).

Visualizations

Dose Optimization Workflow

DoseOptimizationWorkflow cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Studies LitReview Literature Review of Similar Compounds MTD_Study Maximum Tolerated Dose (MTD) Study LitReview->MTD_Study Inform Dose Selection Pilot_PK Pilot Pharmacokinetic (PK) Study MTD_Study->Pilot_PK Select Tolerated Dose Dose_Response Dose-Response Efficacy Study Pilot_PK->Dose_Response Inform Dosing Regimen (Frequency, Duration) Optimal_Dose Select Optimal Dose(s) for Further Studies Dose_Response->Optimal_Dose

Caption: A stepwise workflow for in vivo dose optimization.

Troubleshooting Logic Diagram

TroubleshootingLogic Start In Vivo Experiment Outcome Observe Outcome Start->Outcome NoEffect No Effect Outcome->NoEffect No HighVariability High Variability Outcome->HighVariability Variable AdverseEffects Adverse Effects Outcome->AdverseEffects Toxic Success Desired Effect Outcome->Success Yes Action1 Increase Dose or Optimize Formulation NoEffect->Action1 Action2 Check Formulation and Dosing Technique HighVariability->Action2 Action3 Decrease Dose or Check Vehicle Toxicity AdverseEffects->Action3 Action1->Start Re-evaluate Action2->Start Re-evaluate Action3->Start Re-evaluate

Caption: A decision tree for troubleshooting common in vivo experimental outcomes.

Summary of Key Data and Recommendations

Parameter Information/Recommendation Rationale/Reference
Chemical Name This compoundN/A
Molecular Weight 249.36 g/mol [8]
Appearance Pale Yellow to Yellow Waxy Solid[8]
Primary Target Class Serotonin (5-HT) and Dopamine (D) ReceptorsBased on the arylpiperazine pharmacophore.[1][2]
Starting Dose Range (Rodents) 1-10 mg/kgInferred from studies on similar piperazine derivatives.[5] A dose-range finding study is essential.
Recommended Vehicle Saline or PBS with a minimal amount of a solubilizing agent (e.g., <10% DMSO).Based on the predicted solubility of related compounds.[6]
Route of Administration Oral gavage (p.o.) or Intraperitoneal (i.p.) injection.Common routes for systemic administration in preclinical studies.

References

  • Micheli, F., et al. (2019). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmaffiliates. 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine. Available at: [Link]

  • Campiani, G., et al. (2002). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry. Available at: [Link]

  • Quaglio, D., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. Available at: [Link]

  • De Bartolo, P., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available at: [Link]

  • Quaglio, D., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. Available at: [Link]

  • Butini, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. Available at: [Link]

  • Zhang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. Available at: [Link]

  • Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Zhang, H., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules. Available at: [Link]

  • Iacono, A., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. Available at: [Link]

  • Kumar, A., et al. (2021). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. Available at: [Link]

  • Zhang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. Available at: [Link]

  • Siddiqui, M. A., et al. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Metabolic Brain Disease. Available at: [Link]

  • Science.gov. piperazines: Topics by Science.gov. Available at: [Link]

  • Moreno, J. L., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel Aryl Piperazine Derivatives. Available at: [Link]

  • 1PlusChem. 3-(4-(2-Methoxyphenyl)Piperazin-1-Yl)Propan-1-Amine. Available at: [Link]

  • Fisher Scientific. Toronto Research Chemicals 100MG 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propan. Available at: [Link]

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Technical Support Center: Synthesis of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine, a key intermediate in pharmaceutical research.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its multi-step synthesis. Our goal is to equip researchers with the causal insights and validated methods needed to achieve high yields and purity.

Synthesis Overview and Key Challenges

The most common and industrially scalable synthesis of this compound involves a two-step sequence starting from 1-(2-methoxyphenyl)piperazine.[3][4] The general workflow is outlined below.

Overall Synthetic Workflow

Caption: General two-step synthesis pathway.

While straightforward in principle, this synthesis is prone to several challenges that can impact yield and purity.

Challenge Area Specific Issue Primary Impact
Step 1: N-Alkylation Formation of bis-alkylated impurity; Incomplete reaction.Reduced yield of the nitrile intermediate; complex purification.
Step 2: Nitrile Reduction Incomplete reduction; Formation of secondary amine byproducts.Low yield of the final product; significant purification burden.
Purification High polarity of the final amine product.Difficult separation from impurities using standard silica gel chromatography.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers in the field.

FAQ 1: My N-alkylation reaction is slow and gives a significant amount of a bis-alkylated byproduct. How can I improve this?

Answer: This is a classic problem of competing reactions. The desired mono-alkylation competes with the undesired di-alkylation where the product reacts again with the electrophile. The key is to control the relative rates.

Causality:

  • Slow Reaction: Insufficient base strength, low temperature, or poor solvent choice can slow the initial nucleophilic attack.

  • Bis-Alkylation: Using a large excess of the alkylating agent (3-chloropropanenitrile) or conditions that favor the product's reactivity can lead to the formation of impurities like 1,3-bis-[4-(2-methoxyphenyl)piperazinyl]propane.[5]

Troubleshooting Steps:

  • Choice of Base and Solvent: Use a non-nucleophilic, moderately strong base like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetonitrile (ACN). This combination provides good solubility for the reactants and sufficient basicity to deprotonate the piperazine without causing side reactions.

  • Control Stoichiometry: Use a slight excess of the piperazine starting material (e.g., 1.1 equivalents) relative to the 3-chloropropanenitrile. This ensures the electrophile is consumed before it can react with the mono-alkylated product.

  • Temperature Control: Run the reaction at a moderate temperature (e.g., 60-70 °C). While higher temperatures increase the rate, they can also promote side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

See Protocol 1 for an optimized N-alkylation procedure.

FAQ 2: The reduction of my nitrile intermediate is incomplete, or I'm forming secondary amine impurities. What's the best reduction method?

Answer: Nitrile reduction is a critical step where the choice of reducing agent and conditions directly dictates the outcome. Both incomplete reactions and side-product formation are common.[6]

Causality:

  • Incomplete Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) are effective but can be hazardous on a large scale.[7] Catalytic hydrogenation (e.g., H2/Raney-Nickel) is safer but can suffer from catalyst deactivation or require specific conditions to reach completion.[8]

  • Secondary Amine Formation: This occurs via a known mechanism where the intermediate imine reacts with the newly formed primary amine product, which is then further reduced to a secondary amine dimer.[6]

Side_Reaction A R-CN (Nitrile) B [R-CH=NH] (Imine Intermediate) A->B [H] C R-CH2-NH2 (Primary Amine) B->C [H] D R-CH2-N=CH-R (Schiff Base) B->D + R-CH2-NH2 (Product) C->D E R-CH2-NH-CH2-R (Secondary Amine Impurity) D->E [H]

Caption: Formation of secondary amine impurity during nitrile reduction.

Troubleshooting and Optimization:

Reducing System Advantages Disadvantages & Mitigation
LiAlH4 in THF Highly effective, rapid reduction.[9][10]Pyrophoric, difficult to handle at scale. Requires careful aqueous workup to quench.[7]
H₂ / Raney-Nickel Cost-effective, scalable, good for many substrates.[11]Can be slow, requires pressure equipment. Mitigation: Add ammonia to the reaction mixture; this competitively inhibits the imine-amine side reaction.[8]
Raney-Ni / KBH₄ Milder, safer alternative to LiAlH4 and H₂ gas.[6][12]May require optimization of solvent (e.g., dry ethanol) and stoichiometry.[6]

Recommendation: For high selectivity and safety, catalytic hydrogenation with Raney-Nickel in a methanolic ammonia solution is the preferred industrial method.[8]

See Protocol 2 for a high-fidelity nitrile reduction procedure.

FAQ 3: My final product is a sticky oil that is very difficult to purify by standard column chromatography. What should I do?

Answer: The high polarity and basic nature of the final amine product make it challenging to purify using standard silica gel chromatography, as it tends to streak and bind irreversibly to the acidic silica.[13]

Causality:

  • Polarity: The presence of three nitrogen atoms, including a primary amine, makes the molecule highly polar and water-soluble.

  • Basicity: The amine groups are basic and interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.

Purification Strategies:

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a nonpolar organic solvent (e.g., dichloromethane) and wash with dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent.

  • Purification via Salt Formation (Recommended): The most robust method is to convert the amine into a stable, crystalline salt.[14] Bubbling HCl gas through an ethereal or isopropanolic solution of the amine will precipitate the hydrochloride salt, which can be easily filtered and washed, leaving soluble impurities behind. The free base can be regenerated if necessary.

  • Modified Chromatography: If chromatography is necessary, use a modified stationary phase.

    • Basic Alumina: Less acidic than silica and better suited for basic compounds.

    • Treated Silica: Pre-treat silica gel by slurrying it with a solvent system containing a small amount of a volatile base like triethylamine (~1-2%) to neutralize the acidic sites.

See Protocol 3 for purification via hydrochloride salt formation.

Detailed Experimental Protocols

Protocol 1: Optimized N-Alkylation of 1-(2-methoxyphenyl)piperazine

This protocol is designed to maximize the yield of the mono-alkylated nitrile intermediate while minimizing bis-alkylation.

Materials:

  • 1-(2-Methoxyphenyl)piperazine (1.0 eq.)

  • 3-Chloropropanenitrile (0.9 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-methoxyphenyl)piperazine, anhydrous K₂CO₃, and acetonitrile.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add 3-chloropropanenitrile to the mixture.

  • Heat the reaction mixture to 70 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane). The starting piperazine should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the K₂CO₃.

  • Concentrate the filtrate under reduced pressure to obtain the crude nitrile intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: High-Fidelity Reduction of Nitrile Intermediate

This protocol uses catalytic hydrogenation with Raney-Nickel in the presence of ammonia to suppress the formation of secondary amine byproducts.[8]

Materials:

  • 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanenitrile (1.0 eq.)

  • Raney-Nickel (approx. 10-20% by weight, as a slurry in water)

  • Methanol (MeOH)

  • 7N Ammoniacal Methanol solution

Procedure:

  • Carefully wash the Raney-Nickel slurry with methanol several times to remove water.

  • In a suitable hydrogenation reactor (e.g., Parr shaker), combine the nitrile intermediate and the washed Raney-Nickel catalyst.

  • Add a solvent mixture of Methanol and 7N Ammoniacal Methanol (e.g., 4:1 v/v).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

  • Heat the mixture to 40-50 °C and agitate vigorously.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney-Nickel catalyst. Caution: Do not allow the catalyst to dry in the air. Keep the filter cake wet with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude amine product.

Protocol 3: Purification of Final Amine via Hydrochloride Salt Formation

This protocol provides a highly effective method for purifying the polar amine product.[14]

Materials:

  • Crude this compound

  • Isopropyl Alcohol (IPA) or Diethyl Ether (Et₂O)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

Procedure:

  • Dissolve the crude amine in a minimal amount of isopropyl alcohol or diethyl ether.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a concentrated solution of HCl in IPA (or bubble HCl gas through the solution) while stirring. A white precipitate of the hydrochloride salt will form immediately.

  • Continue adding HCl until the solution becomes acidic (check with pH paper) and no further precipitation is observed.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified hydrochloride salt under vacuum to obtain a stable, crystalline solid.

References

  • Chemistry LibreTexts. (2023). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. [Link]

  • Chemguide. (n.d.). Reduction of Nitriles. [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid. South African Journal of Chemistry, 61, 144–156.
  • Google Patents. (1967).
  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. [Link]

  • Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC.
  • Google Patents. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. WO2005021521A1.
  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]

  • Wikipedia. (n.d.). Raney nickel. [Link]

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  • ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. [Link]

  • 1PlusChem. (n.d.). 3-(4-(2-Methoxyphenyl)Piperazin-1-Yl)Propan-1-Amine. [Link]

  • Omsynth Lifesciences. (n.d.). 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine. [Link]

  • Google Patents. (2019).
  • Pharmaffiliates. (n.d.). 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine. [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. [Link]

  • Google Patents. (2000). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. US6111105A.
  • National Institutes of Health. (n.d.). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. [Link]

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Technical Support Center: Minimizing Side Effects of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine in Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine, hereafter referred to as "the compound" for brevity. This resource is designed for drug development professionals, researchers, and scientists to proactively manage and mitigate potential side effects during in vivo animal studies. Our guidance is grounded in established pharmacological principles and preclinical safety assessment standards.

The chemical structure of this compound, featuring a (2-methoxyphenyl)piperazine moiety, places it in a class of agents known for interacting with serotonergic and dopaminergic systems. Specifically, it is an analog of buspirone and exhibits a high affinity for the 5-HT1A serotonin receptor, acting as a partial or full agonist.[1][2] This mechanism is central to both its expected therapeutic effects and its potential side effect profile.

Part 1: Anticipated Side Effect Profile & Key Concerns

Based on its mechanism as a potent 5-HT1A receptor agonist, the following side effects can be anticipated in rodent studies. These are primarily extensions of the compound's pharmacology.

  • CNS Effects: Activation of 5-HT1A receptors can lead to a range of central nervous system effects.[3] High doses may induce symptoms consistent with Serotonin Syndrome , a potentially severe condition.[4][5] Key signs include tremors, hyperthermia, restlessness, ataxia, and hyperreflexia.[4][6] At lower doses, sedation or hypoactivity may be observed, which can interfere with behavioral assessments.

  • Cardiovascular Effects: Phenylpiperazine derivatives can interact with α1-adrenergic receptors, potentially leading to hypotension (low blood pressure) and bradycardia (slow heart rate).[7]

  • Gastrointestinal Effects: Nausea and changes in appetite or body weight may occur.

It is crucial to differentiate between intended pharmacological effects (e.g., anxiolysis) and adverse side effects through careful dose selection and comprehensive monitoring.[8][9]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the experimental design and execution phases.

Q1: What are the most common acute side effects observed after administration in rodents? A: The most frequently reported acute effects for 5-HT1A agonists are dose-dependent. At lower to moderate doses, you may observe hypoactivity or sedation. At higher doses, signs of serotonin syndrome such as tremors, head-weaving, flat body posture, and hyperthermia are significant concerns.[4][10]

Q2: How can I differentiate between the compound's therapeutic effect and an adverse side effect? A: This requires a well-designed study with a clear therapeutic window. A dose-range finding study is essential. The therapeutic effect (e.g., reduced anxiety in an Elevated Plus Maze) should occur at doses lower than those causing overt adverse signs like catalepsy or severe sedation. Establishing a No-Observed-Adverse-Effect-Level (NOAEL) is a key objective of initial safety studies.[11][12]

Q3: What is a reasonable starting dose range for a naïve rodent study? A: Without prior data, a conservative approach is necessary. Start with a low dose, for example, 0.1 mg/kg, and escalate in subsequent cohorts (e.g., 0.5, 1.0, 5.0, 10.0 mg/kg).[8] This dose-escalation design allows for the determination of a maximum tolerated dose (MTD).[13] Always consult any available in vitro binding affinity data (Ki values) to inform the starting dose.

Q4: How does the choice of vehicle impact the compound's tolerability? A: The vehicle can significantly affect absorption rate and, consequently, peak plasma concentration (Cmax), which often drives acute toxicity. A rapidly absorbed formulation (e.g., a clear aqueous solution) may lead to more pronounced Cmax-related side effects than a suspension (e.g., in 0.5% methylcellulose), which provides slower, more sustained absorption. Vehicle selection should be justified and tested for its own potential effects in a vehicle-only control group.

Q5: What specific physiological parameters must I monitor? A: Core safety pharmacology assessments are critical. Continuous body temperature monitoring (using telemetry or rectal probes) is essential to detect hyperthermia. Regular cardiovascular assessments (blood pressure and heart rate) and detailed clinical observations using a scoring system (e.g., a modified Irwin test or functional observational battery) should be implemented.[14]

Part 3: Troubleshooting Guides

This section provides actionable steps to address specific side effects if they arise during your studies.

Guide 1: Managing Serotonin Syndrome-like Symptoms

If animals exhibit signs such as severe tremors, rigidity, and hyperthermia (>39.5°C), immediate intervention is required.

  • Discontinue Dosing: Cease administration of the compound immediately.

  • Supportive Care: This is the cornerstone of management.[5] Provide fluid support (e.g., subcutaneous saline) to maintain hydration and aid renal clearance.

  • Temperature Control: For hyperthermia, initiate active cooling measures. This can include placing the animal on a cool surface or applying isopropyl alcohol to the footpads. Avoid overly aggressive cooling to prevent hypothermia.

  • Pharmacological Intervention (for severe cases): In severe, life-threatening cases, administration of a 5-HT2A receptor antagonist like cyproheptadine may be considered, as this receptor is implicated in the most severe effects of serotonin syndrome.[5][6] Dosing in animal models has been reported at 1.1 mg/kg for dogs.[4] This should be done under veterinary guidance.

Guide 2: Mitigating Sedation and Impact on Behavioral Assays

Sedation can confound the results of behavioral tests that rely on motor activity.

  • Dose Reduction: This is the most straightforward solution. Determine the minimal effective dose that does not produce sedation.

  • Timing of Assay: Characterize the pharmacokinetic profile of the compound. Conduct behavioral testing during a time window when plasma concentrations are sufficient for efficacy but have declined from the peak that causes sedation.

  • Habituation: Ensure animals are properly habituated to the testing environment and procedures to minimize novelty-induced suppression of activity, which can be additive to drug-induced sedation.

  • Assay Selection: Choose behavioral paradigms that are less dependent on baseline locomotor activity if sedation proves difficult to manage.

Part 4: Data Presentation & Visualization

Tables for Experimental Planning

Table 1: Summary of Potential Side Effects and Recommended Monitoring

Side Effect Category Specific Signs to Monitor Monitoring Method Frequency of Monitoring
Central Nervous System Tremors, ataxia, catalepsy, sedation, head-weaving, hyperreflexia Clinical observation scoring (e.g., Irwin Test) Pre-dose, then at 15, 30, 60, 120, 240 mins post-dose
Autonomic/Systemic Hyperthermia, hypothermia, piloerection, salivation Rectal temperature probe or telemetry Pre-dose, then hourly for the first 4 hours
Cardiovascular Hypotension, bradycardia, arrhythmias Telemetry or tail-cuff plethysmography Pre-dose, then at peak plasma concentration (Tmax) if known

| General | Changes in body weight, food/water intake, skin changes | Daily body weight measurement, food consumption | Daily |

Diagrams of Workflows and Pathways

Below are diagrams generated using DOT language to visualize key processes and concepts.

Predicted_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_vasc Vasculature Compound 3-[4-(2-methoxyphenyl)piperazin- 1-yl]propan-1-amine HT1A_R 5-HT1A Receptor (Presynaptic Autoreceptor) Compound->HT1A_R Agonist Action HT1A_Post 5-HT1A Receptor (Postsynaptic) Compound->HT1A_Post Agonist Action Alpha1_R α1-Adrenergic Receptor (Potential Off-Target) Compound->Alpha1_R Antagonist Action (Potential) Serotonin_Synthesis Serotonin Synthesis & Release HT1A_R->Serotonin_Synthesis Inhibition (-) Therapeutic_Effect Therapeutic Effect (e.g., Anxiolysis) HT1A_Post->Therapeutic_Effect Modulation (+) Hypotension Side Effect: Hypotension Alpha1_R->Hypotension Leads to

Caption: Predicted signaling pathway of the compound.

Troubleshooting_Workflow Start Side Effect Observed: Animal exhibits tremors & ataxia CheckSeverity Is animal in distress? (e.g., hyperthermia >39.5°C, seizures) Start->CheckSeverity SupportiveCare Initiate Supportive Care: - Active cooling - Fluid support - Monitor vitals closely CheckSeverity->SupportiveCare Yes MildSymptoms Symptoms are mild to moderate CheckSeverity->MildSymptoms No FutureActions Review Experimental Design: 1. Reduce dose in next cohort 2. Analyze formulation/vehicle 3. Increase monitoring frequency SupportiveCare->FutureActions MildSymptoms->FutureActions End Document all observations and interventions FutureActions->End

Caption: Troubleshooting decision tree for CNS side effects.

Part 5: Detailed Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study Design

Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Maximum Tolerated Dose (MTD) of the compound in a rodent model.

Materials:

  • Test compound

  • Appropriate vehicle (e.g., sterile saline, 0.5% methylcellulose)

  • Male and female rodents (e.g., Sprague-Dawley rats), 8-10 weeks old

  • Standard caging and husbandry supplies

  • Calibrated balance, dosing syringes, and gavage needles

  • Rectal thermometer, observational scoring sheets

Methodology:

  • Animal Acclimation: Acclimate animals to the facility for a minimum of 5 days.

  • Group Allocation: Randomly assign animals to dose groups (n=3-5 per sex per group). Include a vehicle control group.

  • Dose Selection: Based on available data, select a minimum of 3-4 dose levels. A typical logarithmic progression would be 1, 10, 100 mg/kg, or a more conservative approach like 1, 5, 25, 100 mg/kg.

  • Formulation: Prepare fresh formulations daily. Ensure homogeneity if it is a suspension.

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage). Dose volume should be based on the most recent body weights.

  • Intensive Monitoring:

    • Continuously observe animals for the first 30 minutes post-dose.

    • Perform and record detailed clinical observations (see Table 1) at 1, 2, 4, 8, and 24 hours post-dose.

    • Record rectal temperature at the same time points.

    • Record body weights daily for 7-14 days.

  • Data Analysis:

    • The NOAEL is the highest dose at which no adverse findings are observed.

    • The MTD is the highest dose that causes overt but non-lethal toxicity (e.g., no more than 10% body weight loss, and clinical signs are reversible).

  • Endpoint: After the observation period (typically 14 days), a terminal necropsy should be performed to look for any gross pathological changes.

This DRF study is a mandatory first step outlined in preclinical safety guidelines and is crucial for designing subsequent efficacy studies with tolerable dose levels.[11][13][15]

References

  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HTia Receptor Ligands with Reduced ai-Adrenergic. American Chemical Society.
  • Dereń-Wesołek, A., et al. (1998). The Novel Buspirone Analogue, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)[butyl]-8-azaspiro [4.5 ]decane-7,9-dione, With Anxiolytic-Like and Antidepressant-Like Effects in Rats. Journal of Psychopharmacology. Available from: https://pubmed.ncbi.nlm.nih.gov/10065913/
  • Eison, A. S., & Temple, D. L. (1986). Buspirone and related compounds as alternative anxiolytics. PubMed. Available from: [Link]

  • Grokipedia. (n.d.). ortho-Methoxyphenylpiperazine. Grokipedia.
  • Riblet, L. A., et al. (1982). Preclinical pharmacology of buspirone hydrochloride. PubMed. Available from: [Link]

  • McMillen, B. A., et al. (1983). Comparative neuropharmacology of buspirone and MJ-13805, a potential anti-anxiety drug. PubMed. Available from: [Link]

  • Yevich, J. P., et al. (1990). The Discovery and Development of Buspirone: A New Approach to the Treatment of Anxiety. Medicinal Research Reviews. Available from: [Link]

  • Cornell University College of Veterinary Medicine. (2021). Serotonin Syndrome. Cornell University.
  • Workman, P., et al. (2013). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. British Journal of Cancer. Available from: [Link]

  • U.S. Food and Drug Administration. (2011). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available from: [Link]

  • DVM360. (2021). Recognizing and treating serotonin syndrome. dvm360.com. Available from: [Link]

  • Foong, A. L., & Isbister, G. K. (2024). Management of serotonin syndrome (toxicity). British Journal of Clinical Pharmacology. Available from: [Link]

  • Rudin, M., et al. (n.d.). A validated animal model for the Serotonin Syndrome.
  • Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. Available from: [Link]

  • European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. EMA. Available from: [Link]

  • ResearchGate. (n.d.). The chemical structures of tested 2-methoxyphenylpiperazine derivatives.
  • Faqi, A. S. (Ed.). (2017). A Comprehensive Guide to Toxicology in Nonclinical Drug Development. Academic Press.
  • Altasciences. (n.d.). Planning Your Preclinical Assessment. Altasciences.
  • Polter, A. M., & Li, X. (2010). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. Trends in Pharmacological Sciences. Available from: [Link]

  • Iowa Veterinary Specialties. (n.d.). Serotonin Syndrome. Iowa Veterinary Specialties.
  • van der Veen, R., et al. (2020). Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout Rats. Frontiers in Behavioral Neuroscience. Available from: [Link]

  • European Medicines Agency. (2000). Piperazine Summary Report (3). EMA.
  • Siroka, Z., & Svobodova, Z. (2013). The toxicity and adverse effects of selected drugs in animals – overview. Polish Journal of Veterinary Sciences.
  • Vanover, K. E., et al. (2012). Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies. Psychopharmacology. Available from: [Link]

  • Popova, N. K., & Amstislavskaya, T. G. (1999). Effect of serotonin 5-HT1A receptor agonists on sexual motivation of male mice. PubMed. Available from: [Link]

  • Khan, M. S., et al. (2015). Protective effects of a piperazine derivative against aluminium-induced neurotoxicity. Metabolic Brain Disease. Available from: [Link]

  • Shrestha, S., et al. (2014). Evaluation of Serotonin 5-HT1A Receptors in Rodent Models using [18F]Mefway PET. Molecular Imaging. Available from: [Link]

  • O'Donovan, K. J., et al. (2015). Toxicological evaluation of two flavors with modifying properties. Food and Chemical Toxicology. Available from: [Link]

  • Deguin, A., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease. Available from: [Link][Link]

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Technical Support Center: Formulation Strategies for 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

Welcome to the technical support center for the formulation of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine (API-MPPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this molecule. The inherent physicochemical properties of API-MPPA, stemming from its piperazine core and primary amine functional group, present unique but manageable formulation hurdles. This document provides troubleshooting guidance and frequently asked questions (FAQs) to empower you to develop a stable and effective drug delivery system.

Section 1: Critical API Characterization & Pre-formulation FAQs

Successful formulation begins with a deep understanding of the active pharmaceutical ingredient (API). This section addresses the foundational questions you should answer before selecting excipients or a manufacturing process.

Q1: What are the essential physicochemical properties of API-MPPA that I must characterize first?

A1: A thorough characterization is the bedrock of your formulation strategy. Before proceeding, you must establish a baseline understanding of the API's intrinsic properties. This data will directly inform your approach to overcoming challenges like poor solubility or instability.[1]

Key Properties to Characterize:

PropertyImportance & Implication for API-MPPATypical Method(s)
Appearance API-MPPA is often a pale yellow to yellow waxy solid.[2] This may indicate potential challenges with handling, flowability, and cohesiveness.Visual Inspection, Microscopy
Solubility As a piperazine derivative, API-MPPA is expected to have poor aqueous solubility at neutral pH. This is a critical parameter that will likely dictate your entire formulation approach.[3]pH-Solubility Profile (Shake-flask method)
pKa The molecule possesses at least two basic nitrogen centers (piperazine and primary amine), making its solubility highly pH-dependent. Knowing the pKa values is crucial for salt selection and predicting behavior in the GI tract.Potentiometric Titration, UV-Spectrophotometry
LogP The LogP value will indicate the lipophilicity of the molecule, helping to classify it via the Biopharmaceutics Classification System (BCS) and determine if lipid-based formulations are a viable option.[4]HPLC method, Computational prediction
Polymorphism Different crystalline forms (polymorphs) can have different solubilities and stabilities. It is critical to identify and control the polymorphic form.Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD)
Hygroscopicity The tendency to absorb moisture from the air can affect powder flow, stability, and processing.Dynamic Vapor Sorption (DVS)

Q2: My initial screening shows API-MPPA has very low solubility in water. What does this mean for my project?

A2: This is a common finding for molecules in this class. Low aqueous solubility is a primary driver of low oral bioavailability, as the drug cannot be absorbed systemically if it doesn't first dissolve in the gastrointestinal fluids.[5] This characteristic places your API in either BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), necessitating the use of solubility-enhancement technologies.[4][6] The initial step is to determine if the absorption is dissolution rate-limited or solubility-limited.

Q3: What are the most probable chemical stability issues for a molecule with a primary amine like API-MPPA?

A3: The primary amine and the piperazine ring are the most reactive sites. You should be vigilant for two main degradation pathways:

  • Oxidation: The nitrogen atoms, particularly in the piperazine ring, can be susceptible to oxidation, especially in the presence of trace metals, peroxides (which can be impurities in excipients like povidone), or high-energy processing.[7]

  • Maillard Reaction: This is a critical and highly common incompatibility. The primary amine group of API-MPPA will react with reducing sugars (e.g., lactose, dextrose) to form a Schiff base, which then undergoes further reactions to produce brown-colored polymeric degradation products called melanoidins.[8][9] This not only results in a loss of API but also introduces impurities and causes aesthetic defects in the dosage form.

Section 2: Troubleshooting Common Formulation Problems

This section provides direct, actionable advice for issues you may encounter during development.

Issue: Poor Aqueous Solubility & Bioavailability

Q4: I've confirmed my API-MPPA has pH-dependent solubility, but it's still too low in the physiological pH range of the intestine (pH 6.8). How can I improve this for an oral solid dosage form?

A4: You are facing the most common challenge for this type of compound. A multi-pronged approach based on the API's specific properties is necessary. The goal is to increase the dissolution rate and/or the apparent solubility.

Below is a workflow to guide your decision-making process.

G cluster_0 Troubleshooting: Poor Solubility start Poor Solubility Identified (BCS Class II or IV) decision1 Is the API ionizable? (Does it have a suitable pKa?) start->decision1 strategy1 Strategy 1: Salt Formation (e.g., HCl, Maleate, Tartrate salt) decision1->strategy1 Yes decision2 Is the API thermally stable? decision1->decision2 No end Proceed to Formulation & In-Vivo Testing strategy1->end strategy3 Strategy 3: Particle Size Reduction (Micronization/Nanonization) decision2->strategy3 Consider as alternative or combination tech1 Hot-Melt Extrusion (HME) decision2->tech1 Yes tech2 Spray Drying (SD) decision2->tech2 No strategy2 Strategy 2: Amorphous Solid Dispersion (ASD) strategy2->end strategy3->end tech1->strategy2 tech2->strategy2

Caption: Decision workflow for selecting a solubility enhancement strategy.

  • Strategy 1: Salt Formation: Since API-MPPA is basic, forming a salt is often the most effective and straightforward approach to dramatically increase solubility.[10] Common salt forms include hydrochloride, mesylate, or tartrate. The choice of counterion is critical and requires screening to find a stable, non-hygroscopic, crystalline salt.

  • Strategy 2: Amorphous Solid Dispersions (ASDs): If a suitable salt cannot be found or if you need to further boost solubility, creating an ASD is a powerful technique.[11] This involves dispersing the API at a molecular level within a polymer matrix (e.g., Soluplus®, PVP VA64, HPMC-AS). This high-energy amorphous state has a much higher apparent solubility than the crystalline form.[12]

    • Hot-Melt Extrusion (HME): Suitable if your API is thermally stable. It's a solvent-free, continuous manufacturing process.

    • Spray Drying: A more common method that is suitable for thermally labile compounds. It involves dissolving the API and polymer in a solvent and then rapidly evaporating the solvent to form the ASD.[10]

  • Strategy 3: Particle Size Reduction: Reducing particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[10] Micronization is a common technique, but for very poorly soluble drugs, nanosizing may be required to see a significant benefit.

Issue: Chemical Instability & Incompatibility

Q5: My pre-formulation blend with lactose turned brown after storage at accelerated stability conditions (40°C/75% RH). What is happening and how do I fix it?

A5: You are observing the classic Maillard reaction.[9] The primary amine on your API-MPPA is reacting with the reducing sugar lactose. This is a critical incompatibility that must be addressed.

Troubleshooting Steps:

  • Immediate Action: Discontinue the use of all reducing sugars in your formulation. This includes lactose, dextrose, and glucose.

  • Excipient Replacement: Replace lactose with non-reducing sugar fillers. Excellent alternatives include:

    • Dibasic Calcium Phosphate (e.g., Di-Tab®, Emcompress®)

    • Microcrystalline Cellulose (MCC) (e.g., Avicel® PH101, PH102) - Note: MCC can have low levels of reducing sugar impurities, so screen different grades.[7]

    • Mannitol

    • Isomalt

  • Confirmation: Re-run your compatibility studies with the new, non-reducing excipients to confirm the issue is resolved.

Q6: How should I design a comprehensive drug-excipient compatibility study for API-MPPA?

A6: A systematic study is essential to de-risk your development program and prevent late-stage stability failures.[7][13] The study should evaluate both physical and chemical interactions under accelerated conditions.

G cluster_1 Workflow: Drug-Excipient Compatibility Study prep 1. Prepare Binary Mixtures (API:Excipient 1:1 w/w) stress 2. Stress Samples (e.g., 40°C/75% RH for 4 weeks) Include control (API only) prep->stress analysis 3. Analysis stress->analysis dsc Physical Analysis (DSC) - Check for new peaks, melting point depression analysis->dsc hplc Chemical Analysis (HPLC) - Assay for API loss - Check for new degradation peaks analysis->hplc visual Visual Inspection - Color change, clumping analysis->visual decision Are there signs of incompatibility? dsc->decision hplc->decision visual->decision compatible Excipient is Compatible decision->compatible No incompatible Excipient is Incompatible (Select Alternative) decision->incompatible Yes

Caption: Experimental workflow for compatibility screening.

Recommended Excipient Compatibility Table for API-MPPA:

Excipient ClassExample(s)Compatibility RiskRationale
Fillers/Diluents Lactose MonohydrateHigh Maillard reaction with primary amine.[8][9]
Dibasic Calcium PhosphateLow Non-reactive, provides good flow and compressibility.
Microcrystalline CelluloseLow-Medium Generally compatible, but screen for reactive impurities.[7]
Binders Povidone (PVP)Medium Can contain peroxide impurities that may cause oxidation.[7] Use low-peroxide grades.
Hydroxypropyl Cellulose (HPC)Low Generally inert and a good choice for granulation.
Disintegrants Croscarmellose SodiumLow Highly effective and generally inert.
Sodium Starch GlycolateLow Highly effective and generally inert.
Lubricants Magnesium StearateMedium Basic nature can sometimes interact with acidic APIs, but less of a concern for a basic API like API-MPPA. Evaluate for impact on dissolution.
Sodium Stearyl FumarateLow A good alternative to Magnesium Stearate if lubrication issues arise.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Drug-Excipient Compatibility Screening via HPLC

Objective: To quantitatively assess the chemical stability of API-MPPA in the presence of various excipients under accelerated conditions.

Methodology:

  • Preparation of Samples:

    • Accurately weigh 50 mg of API-MPPA and 50 mg of a selected excipient into a 20 mL glass scintillation vial.

    • Mix thoroughly using a spatula to create an intimate 1:1 (w/w) binary mixture.

    • Prepare a control sample containing only 50 mg of API-MPPA.

    • Prepare a "wet" sample by adding 50 µL of purified water to another binary mixture to simulate high-humidity conditions.[9]

    • Cap the vials and place them in a stability chamber set to 40°C and 75% Relative Humidity (RH).

  • Time Points:

    • Pull samples at T=0, T=1 week, T=2 weeks, and T=4 weeks.

  • Sample Analysis:

    • At each time point, accurately weigh a portion of the stored mixture equivalent to 10 mg of the initial API amount.

    • Dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid) in a 10 mL volumetric flask. Sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Analyze using a stability-indicating HPLC-UV method. The method must be capable of separating the API peak from any potential degradants.

  • Data Interpretation:

    • Calculate the % assay of API-MPPA remaining at each time point relative to the T=0 control.

    • Monitor the chromatograms for the appearance and growth of any new impurity peaks.

    • An excipient is deemed incompatible if there is a significant loss of API (>5%) or a significant increase in total impurities (>1%) compared to the API-only control.[13]

Section 4: References

  • Pharmaffiliates. 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine. [Link]

  • Omsynth Lifesciences. 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine. [Link]

  • ResearchGate. Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ASHP. Compounding Guidances Frequently Asked Questions. [Link]

  • SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • National Institutes of Health (NIH). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Wikipedia. Benzylpiperazine. [Link]

  • Tablets & Capsules. Formulating OSDs for Poorly Soluble Drugs. [Link]

  • Most Frequently Asked Questions In Pharma Inteviews. [Link]

  • ResearchGate. 137 questions with answers in DRUG FORMULATION | Science topic. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • American Pharmaceutical Review. Roundtable Part 2: What are some general challenges when developing oral solid dosage products?[Link]

  • Veeprho. Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. [Link]

  • National Institutes of Health (NIH). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • National Institutes of Health (NIH). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • National Institutes of Health (NIH). Pharmaceutical Formulation - StatPearls. [Link]

  • ResearchGate. (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • U.S. Food & Drug Administration (FDA). Guide to Inspections of Oral Solid Dosage Forms Pre/Post Approval Issues for Development and Validation. [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • Google Patents. WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases.

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • U.S. Food & Drug Administration (FDA). Oral Solid Dosage Forms Pre/Post Approval Issues (1/94). [Link]

  • European Medicines Agency (EMA). Clinical pharmacology and pharmacokinetics: questions and answers. [Link]

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • Fisher Digital Publications. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]

  • MDPI. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. [Link]

  • PubMed. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]

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Technical Support Center: Stability and Storage of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS No. 20529-23-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the best practices for storing this compound to prevent degradation. Our goal is to ensure the integrity and purity of your experimental starting materials, leading to more reliable and reproducible results.

This guide is structured as a series of frequently asked questions and troubleshooting protocols. We will explore the "why" behind each recommendation, grounding our advice in the chemical properties of arylpiperazine derivatives.

Section 1: Quick Reference Storage Conditions

For immediate reference, the optimal storage conditions are summarized below. Adherence to these conditions is the first line of defense against chemical degradation.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the kinetics of all potential degradation reactions, including oxidation and thermal decomposition.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)The piperazine and primary amine moieties are susceptible to oxidation. An inert atmosphere minimizes this risk.[2]
Light Protect from Light (Amber Vial)UV and ambient light can provide the energy to initiate and accelerate oxidative degradation (photodegradation).[3][4]
Container Tightly Sealed, Non-ReactivePrevents moisture ingress and contamination. Borosilicate glass or another inert material is recommended.[2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common user queries and provides detailed, science-backed explanations.

Q1: I've just received my sample. What are the absolute first steps I should take for long-term storage?

A1: Upon receipt, immediately inspect the physical appearance of the compound, which should be a pale yellow to yellow waxy solid.[1] For long-term storage, we strongly recommend aliquoting the sample into smaller, experiment-sized quantities in separate amber glass vials.

Causality: The primary reason for aliquoting is to minimize the number of times the main stock is exposed to ambient temperature, light, and atmospheric conditions. Each time the container is opened, you introduce moisture and oxygen, and the sample undergoes a temperature cycle, all of which can accelerate degradation.[5] By creating smaller aliquots, you protect the integrity of the bulk material. After aliquoting, purge the headspace of each vial with an inert gas like argon or nitrogen before sealing tightly and placing it in a refrigerator at 2-8°C.

Q2: My compound, which was initially a pale yellow solid, has started to darken or turn brownish. What is happening and is it still usable?

A2: A visible color change, particularly darkening to a yellow/brown hue, is a strong indicator of oxidative degradation.[2] The nitrogen atoms within the piperazine ring and the terminal primary amine are electron-rich and thus susceptible to oxidation. This process can be catalyzed by exposure to atmospheric oxygen and/or light.

Whether the material is still usable depends on the extent of degradation and the sensitivity of your application.

  • First Step: You must assess the purity of the material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]

  • Decision: Compare the HPLC chromatogram of your sample to that of a reference standard or the initial analysis data. If new impurity peaks are present and the peak area of the parent compound has significantly decreased, the sample's purity is compromised. For highly sensitive assays (e.g., in vitro biological screening, reference standard preparation), using a degraded sample is not recommended as it can lead to inaccurate and misleading results.

Q3: What are the primary chemical degradation pathways for this molecule that I should be aware of?

A3: Based on the structure of this compound, there are two principal degradation pathways to consider under typical storage and handling conditions:

  • Oxidation: This is the most common degradation pathway for arylpiperazines.[2] The tertiary nitrogens in the piperazine ring can be oxidized to form N-oxides. This is often the cause of color change and can be initiated by atmospheric oxygen, heat, or light.

  • N-Dealkylation: While primarily known as a metabolic pathway for arylpiperazines in vivo, N-dealkylation can also occur chemically under certain stress conditions.[6][7] This would involve the cleavage of the propan-1-amine side chain from the piperazine ring.

Other pathways like hydrolysis of the ether bond are possible but typically require more extreme conditions, such as strong acids, which are not encountered during standard storage.[2][3]

G cluster_main Potential Degradation Pathways Parent 3-[4-(2-methoxyphenyl)piperazin- 1-yl]propan-1-amine N_Oxide Piperazine N-Oxide (Primary Degradant) Parent->N_Oxide Oxidation (O₂, Light, Heat) Dealkylated 1-(2-methoxyphenyl)piperazine (Secondary Degradant) Parent->Dealkylated N-Dealkylation (Thermal/Acidic Stress)

Caption: Conceptual diagram of potential degradation pathways.

Q4: How can I quantitatively assess the purity and stability of my stored sample over time?

A4: The gold standard for assessing purity and stability is to use a validated, stability-indicating analytical method. For this compound, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most suitable and widely used technique.[2]

A method is considered "stability-indicating" if it can accurately separate the intact parent compound from all potential degradation products, ensuring that peaks for impurities do not co-elute with the main peak.[8] To perform this analysis, you would:

  • Develop an HPLC method (see Protocol 1).

  • Inject a solution of a trusted reference standard to determine the retention time and peak area of the pure compound.

  • Inject a solution of your stored sample at the same concentration.

  • Compare the chromatograms. The appearance of new peaks or a decrease in the main peak's area relative to the total area indicates degradation. Purity can be calculated using an area-percent normalization.

For a comprehensive stability study, you would analyze samples at defined time points (e.g., T=0, 3 months, 6 months) under specific storage conditions.

Section 3: Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Change in physical appearance (e.g., color darkening, clumping) 1. Oxidative degradation. 2. Moisture absorption.1. Immediately assess purity via HPLC (Protocol 1). 2. If purity is compromised, consider re-purification or discarding the sample. 3. Review storage procedures; ensure the container is tightly sealed and the atmosphere is inert.
Inconsistent or non-reproducible experimental results 1. Degradation leading to lower effective concentration of the active compound. 2. Interference from unknown degradation products.1. Verify the purity of the starting material before each experiment using HPLC. 2. If degradation is confirmed, use a fresh, high-purity aliquot.
Appearance of new peaks in HPLC chromatogram Degradation of the compound.1. Quantify the level of impurities. 2. If impurity levels are unacceptable for your application, obtain a new sample. 3. Consider performing a forced degradation study (Protocol 2) to tentatively identify the impurities.

Section 4: Experimental Protocols

These protocols provide a framework for in-house quality control.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general-purpose reverse-phase HPLC method to assess the purity of the compound.

  • Objective: To separate the parent compound from potential degradation products.

  • Principle: Reverse-phase chromatography separates molecules based on their hydrophobicity. Degradation products, such as N-oxides, are typically more polar and will elute earlier than the parent compound.

Methodology:

  • Solution Preparation:

    • Standard Solution: Accurately weigh and dissolve the compound (from a new or certified reference vial) in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare your stored sample in the same manner and at the same concentration.

  • Chromatographic Conditions (Suggested Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 225 nm (or a wavelength determined by a UV scan of the analyte).

  • Analysis:

    • Inject the diluent (blank), followed by the standard solution, and then the sample solution.

    • Compare the chromatogram of the sample to the standard. Identify the main peak corresponding to the parent compound.

    • Calculate the purity of your sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Performing a Basic Forced Degradation Study
  • Objective: To intentionally degrade the compound under controlled stress conditions to understand its degradation pathways and validate the stability-indicating nature of the HPLC method.[8][9]

  • Warning: This work should be performed in a fume hood with appropriate personal protective equipment.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Apply Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide. Incubate at 60°C for 24 hours.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Stress: Incubate the stock solution at 80°C for 48 hours.

    • Photolytic Stress: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.[5]

  • Neutralization & Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control sample, using the HPLC method from Protocol 1.

  • Evaluation:

    • The goal is to achieve 5-20% degradation of the parent compound. If degradation is too extensive or absent, adjust the stress duration or temperature.

    • Confirm that the degradation product peaks are well-resolved from the parent peak, thereby validating the HPLC method as stability-indicating.

G cluster_workflow Stability Testing Workflow start Receive / Synthesize Compound store Aliquot & Store (2-8°C, Inert, Dark) start->store check Periodic Purity Check (HPLC - Protocol 1) store->check use Use in Experiment check->use Purity OK investigate Investigate Degradation (Forced Degradation / LC-MS) check->investigate Purity NOT OK decision Purify or Discard investigate->decision

Caption: Recommended workflow for ensuring compound stability.

References

  • 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine | Pharmaffiliates. (URL: [Link])

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. (URL: [Link])

  • Request PDF | N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | ResearchGate. (URL: [Link])

  • Gao, H., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. (URL: [Link])

  • Kwiecień, A., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. (URL: [Link])

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate. (URL: [Link])

  • Analytical Methods. Japan Environment and Children's Study. (URL: [Link])

  • Shinde, P., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. (URL: [Link])

  • Thummar, N., et al. (2013). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. (URL: [Link])

  • 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine - Omsynth Lifesciences. (URL: [Link])

  • Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (URL: [Link])

  • Rawat, T., & Pandey, I. P. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (URL: [Link])

  • De Ruiter, J., et al. (2009). Analytical Methods. Royal Society of Chemistry. (URL: [Link])

  • Waterman, K. C., et al. (2010). Elucidating the pathways of degradation of denagliptin. PubMed. (URL: [Link])

  • Tani, H., et al. (2016). Effects of Light, Temperature, Humidity on the Stability of Each Opened Tablet Formula. ResearchGate. (URL: [Link])

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. (URL: [Link])

  • N-[(2S)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl]-2-(trifluoromethyl)quinazolin-4-amine | C23H26F3N5O | CID 44454305 - PubChem. (URL: [Link])

  • Al-saadi, H. W. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. (URL: [Link])

  • Kumar, L., et al. (2023). Ensuring Pharmaceutical Quality: The Role of Stability Studies and Regulatory Guidelines. International Journal of Pharmaceutical and Bio-Medical Science. (URL: [Link])

  • Navaneeswari, R., & Reddy, C. S. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. (URL: [Link])

  • Liu, X., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. (URL: [Link])

  • A Primer on Photostability in the Development of Pharmaceuticals - BA Sciences. (URL: [Link])

  • Javed, F., et al. (2023). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. National Institutes of Health. (URL: [Link])

  • 3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine 100mg - Dana Bioscience. (URL: [Link])

  • Savastru, D., et al. (2020). Stability studies on Promethazine unexposed and exposed to UV laser radiation. ResearchGate. (URL: [Link])

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troubleshooting guide for 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address common challenges encountered during its synthesis, purification, handling, and application in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 20529-23-1) is a piperazine derivative.[1] Structurally, it features a 2-methoxyphenyl group attached to a piperazine ring, which is further functionalized with a propan-1-amine chain. This class of N-arylpiperazines is of significant interest in medicinal chemistry due to their ability to interact with various biological targets. Derivatives of 1-(2-methoxyphenyl)piperazine are known to be ligands for dopamine and serotonin receptors, suggesting that this compound is a valuable tool for research in neuroscience and psychopharmacology, particularly in the development of novel therapeutics for neurological and psychiatric disorders.[2][3][4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Based on supplier recommendations and the general properties of piperazine derivatives, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][5] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation. Piperazine derivatives can be corrosive and may cause skin and eye irritation.[6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[7][8][9]

Q3: In which solvents is this compound soluble?

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Synthesis & Purification

Problem 1: Low yield or incomplete reaction during synthesis.

  • Potential Cause: The synthesis of this compound typically involves the N-alkylation of 1-(2-methoxyphenyl)piperazine with a suitable 3-carbon electrophile. Incomplete reactions can be due to several factors.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the purity of your starting materials, 1-(2-methoxyphenyl)piperazine and the alkylating agent. The presence of moisture can quench the base and hinder the reaction.

    • Base Strength: A common method involves using a base like potassium carbonate.[2] Ensure the base is sufficiently strong and used in an adequate molar excess (typically 2-3 equivalents) to drive the reaction to completion.

    • Reaction Temperature and Time: The reaction may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical procedure may involve heating at 75-80°C for several hours.[2]

    • Catalyst: In some cases, the addition of a catalyst like potassium iodide can improve the reaction rate for alkylations involving chlorides or bromides.[2]

Problem 2: Presence of significant impurities after synthesis.

  • Potential Cause: Common impurities include unreacted 1-(2-methoxyphenyl)piperazine and the formation of a dimer, 1,3-bis-[4-(2-methoxyphenyl)piperazin-1-yl]propane, from the reaction of the product with another molecule of the alkylating agent.[2]

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the aminopropanol derivative relative to the piperazine can help minimize the formation of the dimer.

    • Purification Strategy:

      • Acid-Base Extraction: Utilize the basic nature of the desired product and impurities. Dissolve the crude product in a water-immiscible organic solvent and wash with a dilute acid solution to extract the amine-containing compounds into the aqueous phase. The aqueous phase can then be basified and re-extracted to recover the purified product.

      • Column Chromatography: Silica gel column chromatography is an effective method for purification. A gradient of methanol in dichloromethane is often effective for separating polar amines.[10]

      • Crystallization: The hydrochloride salt of the product can often be purified by crystallization from a suitable solvent like isopropyl alcohol.[2]

Problem 3: Difficulty in removing the solvent after purification.

  • Potential Cause: The product is a high-boiling point oil or a waxy solid, making it difficult to remove residual high-boiling solvents like DMF or DMSO.

  • Troubleshooting Steps:

    • Azeotropic Removal: Co-evaporation with a lower boiling point solvent like toluene can help remove residual high-boiling solvents.

    • Lyophilization: If the compound is soluble in water or a mixture of water and a miscible organic solvent, lyophilization (freeze-drying) can be an effective method to obtain a dry, fluffy powder.

    • High-Vacuum Drying: Drying the compound under high vacuum at a slightly elevated temperature (e.g., 40-50°C) for an extended period can help remove residual solvents.

Experimental Assays

Problem 4: Inconsistent or non-reproducible results in biological assays.

  • Potential Cause: This can be due to compound instability, inaccurate concentration of stock solutions, or interference with the assay components.

  • Troubleshooting Steps:

    • Compound Stability: Prepare fresh solutions of the compound for each experiment. If stock solutions must be stored, they should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The hydrolytic stability of piperazine derivatives can be pH-dependent.[5] Ensure the pH of your assay buffer is compatible with the compound's stability.

    • Accurate Concentration: Verify the purity of your compound using analytical techniques like HPLC and NMR before preparing stock solutions. Use a calibrated balance for accurate weighing.

    • Assay Interference: Some compounds can interfere with assay detection methods (e.g., fluorescence or absorbance). Run appropriate controls, including the compound in the assay medium without the biological target, to check for any background signal. The basic nature of the piperazine moiety can also alter the pH of the assay medium, which can affect enzyme activity or receptor binding.

Problem 5: Poor solubility in aqueous assay buffers.

  • Potential Cause: As mentioned, the free base may have limited solubility in aqueous buffers.

  • Troubleshooting Steps:

    • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting the biological system.

    • Salt Form: The dihydrochloride salt of the compound is commercially available and generally has better water solubility.[5]

    • pH Adjustment: The solubility of amines is often pH-dependent. Adjusting the pH of the buffer may improve solubility, but be mindful of the potential impact on your biological assay.

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol is a representative procedure based on common synthetic methods for analogous compounds.[2][3]

Materials:

  • 1-(2-methoxyphenyl)piperazine

  • 3-chloropropan-1-amine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-(2-methoxyphenyl)piperazine (1.0 eq), 3-chloropropan-1-amine hydrochloride (1.1 eq), potassium carbonate (3.0 eq), and potassium iodide (0.1 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.

Protocol 2: Quality Control by HPLC

This is a general reverse-phase HPLC method that can be adapted for purity analysis.[5][11]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1-(2-methoxyphenyl)piperazine D Reaction Mixture A->D B 3-halopropan-1-amine derivative B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E Quench with Water D->E F Liquid-Liquid Extraction E->F G Drying and Concentration F->G H Crude Product G->H I Column Chromatography H->I J Pure Product I->J

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Low Synthesis Yield

G start Low Synthesis Yield reagent_quality Check Reagent Purity (Starting materials, base, solvent) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, time) start->reaction_conditions stoichiometry Verify Stoichiometry start->stoichiometry incomplete_reaction Incomplete Reaction (Monitor by TLC) reaction_conditions->incomplete_reaction side_reactions Significant Side Reactions stoichiometry->side_reactions

Caption: Decision tree for troubleshooting low yield in the synthesis of the target compound.

References

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. URL: [Link]

  • 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine. Pharmaffiliates. URL: [Link]

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. URL: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. URL: [Link]

  • 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine Dihydrochloride. Pharmaffiliates. URL: [Link]

  • Synthesis and characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine. Taylor & Francis Online. URL: [Link]

  • Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. PubMed. URL: [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI. URL: [Link]

  • Dry silica gel (84 g) - Organic Syntheses Procedure. Organic Syntheses. URL: [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. URL: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. URL: [Link]

  • 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine. PubChem. URL: [Link]

  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PMC. URL: [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. URL: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. URL: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC. URL: [Link]

  • Silica gel column preparation and compound purification. YouTube. URL: [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. URL: [Link]

  • Concentration-response (cell death) curves of the tested piperazine... ResearchGate. URL: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. URL: [Link]

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Validation & Comparative

A Comparative Pharmacological Assessment for Preclinical Research: 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine vs. Buspirone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the established anxiolytic drug, buspirone, and its structural analog, 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine, a compound primarily utilized in a research capacity. Designed for drug development professionals and researchers, this document outlines the known pharmacological characteristics of buspirone and presents a validated experimental framework for the comprehensive characterization of its lesser-known analog.

Introduction: Delineating the Molecules

A nuanced understanding of structure-activity relationships (SAR) is fundamental to modern medicinal chemistry. By comparing a well-defined clinical agent with its structural analogs, researchers can elucidate the contributions of specific chemical moieties to the overall pharmacological profile.

Buspirone: A clinically significant member of the azapirone class, buspirone is an FDA-approved medication for the treatment of generalized anxiety disorder (GAD).[1][2] Its unique pharmacological profile, distinct from benzodiazepines, stems from its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[3][4][5] It also possesses weaker antagonistic activity at dopamine D2 receptors.[3][4] This mechanism allows it to alleviate anxiety with a reduced risk of sedation and dependence.[4][6]

This compound: This compound (CAS No: 20529-23-1) represents a core structural fragment of many psychoactive agents, including buspirone.[7][8] It contains the critical 2-methoxyphenylpiperazine group, known to be a key pharmacophore for 5-HT1A and other CNS receptor interactions.[9][10] However, it lacks the complex spirodecanedione imide moiety of buspirone. As a research chemical, its detailed pharmacological data is not extensively published, making it an ideal candidate for characterization to understand the SAR of the azapirone class.

Comparative Receptor Binding Profile

The initial step in characterizing a novel compound is to determine its binding affinity (Ki) at relevant physiological targets. This is typically accomplished via competitive radioligand binding assays, which measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.

While buspirone's binding profile is well-documented, data for this compound requires experimental determination. The following table summarizes the known affinities for buspirone and serves as a template for the data to be acquired for its analog.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor TargetBuspironeThis compound
Serotonin 5-HT1A ~10-25[3]To be determined
Dopamine D2 ~484[11]To be determined
Dopamine D3 ~98[11]To be determined
Alpha-2 Adrenergic Active Metabolite (1-PP) is a potent antagonist[3]To be determined
Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT1A Receptor

This protocol provides a robust method for determining the binding affinity of a test compound at the human 5-HT1A receptor.

Causality in Experimental Design: The choice of [11C]WAY-100635 or a similar high-affinity antagonist radioligand is critical for accurately labeling the 5-HT1A receptor population.[12] The use of a cell line, such as CHO-K1 or HEK293, stably expressing the human recombinant 5-HT1A receptor ensures a high-density, homogenous source of the target, minimizing variability from native tissue preparations.[13][14] The subsequent calculation of Ki from the IC50 value using the Cheng-Prusoff equation corrects for the concentration and affinity of the radioligand used, providing a true constant for the test compound's affinity.

Workflow:

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation & Quantification cluster_analysis 4. Data Analysis prep1 Prepare serial dilutions of test compounds (Buspirone & Analog) inc1 Combine membranes, radioligand (e.g., [3H]8-OH-DPAT), and one of the following: - Buffer (Total Binding) - Unlabeled Antagonist (Non-Specific Binding) - Test Compound (Competition) prep1->inc1 prep2 Prepare cell membranes from h5-HT1A expressing cell line prep2->inc1 inc2 Incubate to equilibrium (e.g., 60 min at 25°C) inc1->inc2 sep1 Rapidly filter mixture through glass fiber filters to separate bound from free radioligand inc2->sep1 sep2 Wash filters with ice-cold buffer sep1->sep2 sep3 Quantify radioactivity on filters using liquid scintillation counting sep2->sep3 an1 Calculate Specific Binding = Total - Non-Specific sep3->an1 an2 Plot % Inhibition vs. log[Compound] an1->an2 an3 Determine IC50 using non-linear regression an2->an3 an4 Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) an3->an4

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity Assessment

Binding affinity does not describe the functional consequence of a ligand-receptor interaction. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist). Buspirone's partial agonism at 5-HT1A is key to its therapeutic effect.[3]

The [35S]GTPγS binding assay is a widely used functional assay that directly measures G-protein activation, one of the earliest events in GPCR signaling.[15][16][17]

Experimental Protocol: [35S]GTPγS Binding Assay

Trustworthiness of the Protocol: This assay is self-validating. By including a known full agonist (e.g., 8-OH-DPAT for the 5-HT1A receptor) in the experimental run, the maximal system response (Emax) can be established. The efficacy of the test compounds is then expressed as a percentage of this maximal response, allowing for their unambiguous classification as full agonists, partial agonists, or neutral antagonists.

Workflow:

cluster_prep 1. Preparation cluster_incubation 2. Assay Incubation cluster_separation 3. Separation & Quantification cluster_analysis 4. Data Analysis prep1 Prepare serial dilutions of test compounds and a known full agonist inc1 Incubate membranes with test compound, GDP, and [35S]GTPγS prep1->inc1 prep2 Prepare membranes from h5-HT1A expressing cell line prep2->inc1 inc2 Incubate at 30°C for 60 min to allow for nucleotide exchange inc1->inc2 sep1 Filter the reaction mixture through glass fiber filters inc2->sep1 sep2 Wash filters to remove unbound [35S]GTPγS sep1->sep2 sep3 Quantify bound [35S]GTPγS using a liquid scintillation counter sep2->sep3 an1 Plot specific [35S]GTPγS binding vs. log[Compound] sep3->an1 an2 Determine EC50 (potency) and Emax (efficacy) using non-linear regression an1->an2 an3 Normalize Emax to the full agonist response to determine intrinsic activity an2->an3

Caption: Workflow for a [35S]GTPγS functional assay.

Downstream Signaling Pathway

The 5-HT1A receptor primarily couples to the Gi/o class of G-proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This cascade of events ultimately modulates neuronal excitability.

cluster_membrane Cell Membrane cluster_gprotein G-protein (Gi/o) cluster_cytoplasm Cytoplasm receptor 5-HT1A Receptor g_alpha Gαi/o receptor->g_alpha Activates ac Adenylyl Cyclase g_alpha->ac Inhibits g_beta_gamma Gβγ camp cAMP ↓ ac->camp atp ATP atp->camp pka PKA Activity ↓ camp->pka Reduces Activation downstream Modulation of Neuronal Excitability pka->downstream ligand Buspirone or Analog (Partial Agonist) ligand->receptor Binds

Caption: Canonical Gi/o-coupled signaling pathway for the 5-HT1A receptor.

Metabolic Stability Profile

A compound's therapeutic potential is critically dependent on its pharmacokinetic properties. Buspirone is known to undergo extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to a low oral bioavailability of approximately 4%.[3][18][19] A major active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), contributes to the overall pharmacological effect.[3][19]

The metabolic fate of this compound is unknown. An in vitro metabolic stability assay using liver microsomes is a standard, high-throughput method to predict in vivo hepatic clearance.[20][21][22]

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of a test compound by liver microsomal enzymes.

Materials:

  • Pooled human liver microsomes (HLM)[20]

  • NADPH regenerating system (cofactor for CYP enzymes)[21]

  • Test compounds (Buspirone as a control, and the analog)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for reaction termination and analysis)

  • LC-MS/MS system for quantification

Workflow:

  • Incubation: A mixture of HLM and the test compound in buffer is pre-warmed to 37°C.

  • Initiation: The reaction is started by the addition of the pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is immediately terminated by adding ice-cold acetonitrile.[20]

  • Sample Processing: Samples are centrifuged to pellet the protein.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Conclusion and Forward Outlook

This guide establishes a clear comparative framework. Buspirone is a well-characterized drug whose clinical efficacy is linked to its partial agonism at 5-HT1A receptors and its specific metabolic profile.[1][3]

This compound serves as a valuable tool for probing the SAR of this chemical class. The absence of the spiro-imide moiety present in buspirone may significantly alter its binding affinity, functional efficacy, and pharmacokinetic properties. The experimental protocols detailed herein provide a validated roadmap for elucidating its complete pharmacological profile. The resulting data will not only characterize this specific molecule but will also contribute to a more profound understanding of the structural requirements for selective modulation of the serotonergic and dopaminergic systems, guiding future drug design and development efforts.

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A Comparative Guide to 5-HT1A Receptor Agonists: Profiling Arylpiperazines and Other Key Ligands for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key 5-HT1A receptor agonists, focusing on their pharmacological profiles and the experimental methodologies used for their characterization. While initiated by an inquiry into the specific molecule 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine, this document expands its scope to cover the broader class of arylpiperazines and other structurally diverse 5-HT1A ligands for which extensive experimental data is available. This approach provides a robust framework for understanding the structure-activity relationships, functional properties, and therapeutic potential of compounds targeting this critical receptor.

Introduction: The 5-HT1A Receptor as a Therapeutic Target

The serotonin 1A (5-HT1A) receptor is a key subtype of the G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter serotonin.[1][2] These receptors are strategically located throughout the central nervous system, where their activation is implicated in the modulation of mood, cognition, and memory.[1]

  • Presynaptic Autoreceptors: Located on the cell bodies and dendrites of serotonergic neurons in the raphe nuclei, these receptors function as a negative feedback mechanism.[1][3] Their activation inhibits neuronal firing, thereby reducing serotonin synthesis and release.[1][3]

  • Postsynaptic Heteroreceptors: Abundantly expressed in cortical and limbic regions such as the hippocampus, amygdala, and cortex, these receptors mediate the postsynaptic effects of serotonin.[1]

The dual locations of 5-HT1A receptors mean that ligands can produce complex, location-dependent effects. Achieving the right balance of activity at both presynaptic and postsynaptic sites is a critical challenge in drug design.[1] Given their role in neuropsychiatric conditions, 5-HT1A receptors are a primary target for developing anxiolytic, antidepressant, and antipsychotic medications.[1]

Pharmacological Classes of 5-HT1A Receptor Agonists

5-HT1A agonists can be broadly categorized based on their chemical structure and functional activity at the receptor. This guide will focus on comparing a prototypical full agonist, the azapirone class of partial agonists, and atypical antipsychotics that possess 5-HT1A partial agonism as a key component of their mechanism.

The Reference Full Agonist: 8-OH-DPAT

8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) is a foundational research tool and one of the first selective, high-efficacy full agonists discovered for the 5-HT1A receptor.[4] While not used clinically, its well-characterized profile makes it an indispensable reference compound for in vitro and in vivo studies.

  • Mechanism & Profile: As a full agonist, 8-OH-DPAT elicits the maximum possible response upon binding to the 5-HT1A receptor.[4] It is potent and selective, though it has also been found to have affinity for the 5-HT7 receptor.[4][5] In preclinical models, it demonstrates a wide range of effects, including anxiolytic, antidepressant, hypothermic, and analgesic properties, which are often used to validate the 5-HT1A-mediated action of novel compounds.[4][6][7]

The Azapirones: A Class of Partial Agonists

The azapirone class, which includes buspirone, gepirone, and ipsapirone, represents a significant development in targeting the 5-HT1A receptor for anxiolytic and antidepressant effects.[8][9]

  • Mechanism & Profile: These compounds act as partial agonists at postsynaptic 5-HT1A receptors and as full agonists at presynaptic autoreceptors.[1][10] This dual activity is central to their therapeutic effect. Initially, their full agonism at presynaptic autoreceptors reduces serotonin neuron firing.[10] Over time, this leads to the desensitization of these autoreceptors, resulting in increased overall serotonin release and neurotransmission.

  • Buspirone: Originally developed as an antipsychotic, its anxiolytic properties were later attributed to its high affinity for 5-HT1A receptors.[1] It also possesses weak dopamine D2 receptor antagonist activity.[10]

  • Gepirone & Ipsapirone: These analogues of buspirone were developed to have more selective and high-affinity binding for the 5-HT1A receptor, further validating this receptor as a target for treating major depression.[8][11][12][13]

Atypical Antipsychotics with 5-HT1A Partial Agonism

Modern atypical antipsychotics often feature a multi-receptor binding profile, with 5-HT1A partial agonism being a key component that complements their primary dopamine D2 receptor antagonism. This combination is thought to create a "dopamine-serotonin system stabilizer" effect.[14]

  • Mechanism & Profile: The inclusion of 5-HT1A partial agonism is believed to contribute to efficacy against the negative and cognitive symptoms of schizophrenia and to reduce the risk of extrapyramidal side effects (EPS) typically associated with D2 blockade.[1][15] This is partly achieved by stimulating dopamine release in the prefrontal cortex.[1][15]

  • Aripiprazole & Brexpiprazole: These drugs are potent partial agonists at both D2 and 5-HT1A receptors.[16][17][18] Brexpiprazole exhibits less intrinsic activity at the D2 receptor compared to aripiprazole, potentially altering its side-effect profile.[17]

  • Lurasidone & Ziprasidone: Both compounds combine D2 and 5-HT2A antagonism with potent 5-HT1A receptor partial agonism.[19][20][21][22] Lurasidone also has a uniquely high affinity for the 5-HT7 receptor, which may contribute to its antidepressant effects.[20][22]

Quantitative Comparison of Receptor Binding Profiles

The precise therapeutic action and side-effect profile of a drug are dictated by its affinity (Ki) for its primary target and its off-target receptors. The following table summarizes the binding affinities of selected compounds at key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A Ki (nM)D2 Ki (nM)5-HT2A Ki (nM)Other Notable Affinities (Ki, nM)
8-OH-DPAT ~1 (pIC50=8.19)[5]>1000>10005-HT7 (466)[5]
Buspirone ~14 (pKi=7.50)[23]~300>1000α1 (>1000), Metabolite 1-PP is an α2 antagonist[10]
Ipsapirone ~10-30>1000>1000
Gepirone HighLowLow
Aripiprazole 1.65 - 5.6[16][18]0.34 - 0.74[16][18]3.4 - 35[16]5-HT7, D3[24]
Brexpiprazole ~0.6~0.3~0.12α1B/2C (Potent antagonist)[25]
Lurasidone 6.75[26]1.68[26]2.03[26]5-HT7 (0.49), α2C (10.8)[26]
Ziprasidone 3.4[21]4.80.45-HT2C, 5-HT1D, SERT, NET[27]
Flibanserin HighModerate (D4)ModeratePotent 5-HT2A antagonist[28][29]

Methodologies for Characterizing 5-HT1A Agonists

To ensure scientific integrity, pharmacological claims must be supported by robust, reproducible experimental data. The following protocols are standard in the field for characterizing novel ligands targeting the 5-HT1A receptor.

Experimental Protocol 1: Radioligand Binding Assay

Causality: This assay directly measures the affinity of a test compound for the receptor. It is a foundational experiment to determine potency and selectivity. The principle relies on competitive displacement of a known high-affinity radiolabeled ligand (e.g., [³H]8-OH-DPAT) by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the 5-HT1A receptor (e.g., rat hippocampus or CHO cells with recombinant human receptors) in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes and wash repeatedly to remove endogenous ligands.

  • Assay Incubation: In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the unlabeled test compound.

  • Non-Specific Binding Control: Include wells with an excess of a known non-radioactive 5-HT1A ligand (e.g., serotonin) to determine the amount of radioligand that binds non-specifically to the membrane and filter.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with an ice-cold buffer to minimize dissociation.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes 1. Prepare Membranes (e.g., CHO-h5HT1A) prep_reagents 2. Prepare Reagents (Radioligand, Test Compound) incubation 3. Incubate (Membranes + Radioligand + Cmpd) prep_reagents->incubation filtration 4. Separate Bound/Unbound (Rapid Filtration) incubation->filtration quantify 5. Quantify Radioactivity (Scintillation Counting) filtration->quantify analysis 6. Calculate IC50 & Ki (Cheng-Prusoff Equation) quantify->analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol 2: [³⁵S]GTPγS Functional Assay

Causality: This assay measures the functional consequence of receptor binding—G protein activation. It distinguishes between agonists, antagonists, and inverse agonists. Agonists promote the binding of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) to the Gα subunit upon receptor activation. The amount of radioactivity incorporated is proportional to the degree of G protein activation. By comparing the maximal effect (Emax) of a test compound to a known full agonist (like 5-HT or 8-OH-DPAT), its intrinsic activity can be determined, classifying it as a full (Emax ≈ 100%) or partial (Emax < 100%) agonist.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the 5-HT1A receptor as described in the binding assay protocol.

  • Assay Incubation: In a multi-well plate, combine the membranes with an assay buffer containing GDP (to ensure G proteins are in their inactive state), varying concentrations of the test agonist, and [³⁵S]GTPγS.

  • Controls: Include wells for basal activity (no agonist) and maximal stimulation (a saturating concentration of a full agonist like 8-OH-DPAT).

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 30°C) to allow for receptor activation and [³⁵S]GTPγS binding.

  • Separation & Quantification: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS using rapid filtration, as in the binding assay. Measure the radioactivity on the filters with a scintillation counter.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist. Use non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect). Normalize the Emax of the test compound to that of the reference full agonist to calculate its intrinsic activity.

G cluster_setup Assay Setup cluster_reaction G Protein Activation cluster_readout Measurement & Analysis membranes 1. Prepare Membranes (Expressing Gi-coupled receptor) reagents 2. Add Reagents (GDP, Test Agonist) add_gtp 3. Add [³⁵S]GTPγS (Initiates binding) reagents->add_gtp incubate 4. Incubate (Allows for G protein activation) add_gtp->incubate separate 5. Separate & Quantify (Filtration & Scintillation) incubate->separate analyze 6. Determine EC50 & Emax (Dose-Response Curve) separate->analyze

Caption: Workflow for a [³⁵S]GTPγS functional G protein activation assay.

5-HT1A Receptor Signaling and Conclusion

Activation of the 5-HT1A receptor by an agonist initiates a cascade of intracellular events primarily through its coupling to inhibitory G proteins (Gi/Go).[1] This leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP).[1][30] Additionally, the βγ subunit of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces its excitability and firing rate.[3][31]

G agonist 5-HT1A Agonist receptor 5-HT1A Receptor Extracellular Intracellular agonist->receptor:f1 g_protein Gi/o Protein α βγ receptor:f2->g_protein Activates ac Adenylyl Cyclase g_protein:alpha->ac Inhibits girk GIRK Channel g_protein:beta_gamma->girk Activates atp ATP camp cAMP atp->camp pka PKA camp->pka Activates k_ion_out K+ girk->k_ion_out K+ Efflux k_ion_in K+ hyperpolarization Hyperpolarization (Reduced Neuronal Firing) k_ion_out->hyperpolarization

Caption: Canonical 5-HT1A receptor signaling pathways.

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A Comparative Guide to the Preclinical Validation of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine's Antidepressant Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the potential antidepressant activity of the novel compound 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine. While direct preclinical studies on this specific molecule are not extensively available in the public domain, a robust body of evidence from structurally analogous 2-methoxyphenylpiperazine derivatives strongly suggests its potential as a modulator of key neurotransmitter systems implicated in the pathophysiology of depression.[1][2][3][4] This document will therefore serve as a comparative guide, leveraging data from close analogs to propose a validation workflow and contextualize its potential performance against established antidepressant agents.

The core hypothesis is that this compound, hereafter referred to as the "compound of interest," likely exerts its effects through interactions with serotonergic and possibly dopaminergic pathways, a mechanism shared by several promising new chemical entities.[1][4] We will explore the experimental methodologies required to substantiate this hypothesis, present comparative data from relevant analogs, and discuss the underlying neurobiological rationale.

Mechanistic Rationale: The Promise of the 2-Methoxyphenylpiperazine Scaffold

The 2-methoxyphenylpiperazine moiety is a well-established pharmacophore in neuropsychiatric drug discovery. Its derivatives have consistently demonstrated high affinity for serotonin receptors, particularly the 5-HT1A subtype, and in some cases, dopamine D2 receptors.[1][3][4] This dual-target engagement is of significant interest in the development of novel antidepressants.

1.1. The Serotonergic System in Depression

The monoamine hypothesis has long implicated reduced levels of serotonin (5-HT) in the pathophysiology of depression.[5] Selective serotonin reuptake inhibitors (SSRIs), the most commonly prescribed class of antidepressants, function by increasing the synaptic availability of serotonin.[6] However, the therapeutic effects of SSRIs are often delayed, which is thought to be partly due to the activation of presynaptic 5-HT1A autoreceptors that initially inhibit serotonin release.[7]

Compounds that act as partial agonists or antagonists at 5-HT1A receptors, in addition to other serotonergic actions, may offer a more rapid onset of antidepressant effects.[2][4][8] Several derivatives of 2-methoxyphenylpiperazine have shown potent affinity for 5-HT1A receptors.[3][4]

1.2. The Role of Dopamine D2 Receptors

Dopaminergic pathways are crucial for regulating mood, motivation, and reward.[9] Dysfunction in these systems is linked to symptoms of depression, such as anhedonia.[10] Some atypical antipsychotics with D2 receptor antagonist properties have demonstrated antidepressant effects, suggesting that modulation of this receptor can be a viable therapeutic strategy.[10][11] The potential for the compound of interest to also interact with D2 receptors, as seen in some of its analogs, could provide a broader spectrum of action against depressive symptoms.[1]

Below is a diagram illustrating the potential signaling pathways influenced by the compound of interest, based on the known activity of its structural analogs.

Antidepressant_Signaling_Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound This compound 5HT1A_pre 5-HT1A Autoreceptor Compound->5HT1A_pre Potential Antagonist/ Partial Agonist Activity 5HT1A_post Postsynaptic 5-HT1A Receptor Compound->5HT1A_post Potential Agonist Activity D2R Dopamine D2 Receptor Compound->D2R Potential Antagonist Activity SERT Serotonin Transporter (SERT) 5HT1A_pre->SERT Inhibits 5-HT release Signal_Transduction Signal Transduction Cascades 5HT1A_post->Signal_Transduction Initiates Signaling D2R->Signal_Transduction Modulates Signaling Therapeutic_Effect Antidepressant Effect Signal_Transduction->Therapeutic_Effect

Caption: Potential mechanisms of action for the compound of interest.

Preclinical Validation Workflow: Behavioral Assays

The antidepressant potential of a novel compound is primarily assessed in preclinical rodent models using behavioral tests that are sensitive to clinically effective antidepressants.[12] The two most widely used and validated assays are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[5][12][13][14][15][16][17][18]

A typical experimental workflow for validating the antidepressant-like activity of our compound of interest is depicted below:

Experimental_Workflow Start Compound of Interest (3-[4-(...)]propan-1-amine) Dose_Selection Dose-Response Study Design (e.g., 1, 5, 10 mg/kg, i.p.) Start->Dose_Selection Animal_Groups Random Assignment of Mice/Rats (Vehicle, Compound, Positive Control) Dose_Selection->Animal_Groups Drug_Admin Acute or Chronic Drug Administration Animal_Groups->Drug_Admin Behavioral_Testing Behavioral Testing (FST and/or TST) Drug_Admin->Behavioral_Testing Data_Collection Quantify Immobility Time Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, post-hoc tests) Data_Collection->Statistical_Analysis Conclusion Determine Antidepressant-like Effect Statistical_Analysis->Conclusion

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the intricate process of drug discovery and development, a thorough understanding of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen side effects or confound experimental results, making a comprehensive cross-reactivity profile an indispensable tool. This guide provides a detailed comparative analysis of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine , a molecule belonging to the well-established arylpiperazine class, renowned for its diverse interactions with key central nervous system (CNS) targets.

The core of this molecule, the (2-methoxyphenyl)piperazine moiety, is a privileged scaffold in neuropharmacology, appearing in numerous approved drugs, including atypical antipsychotics and anxiolytics.[1] Its presence immediately signals a high probability of interaction with aminergic G-protein coupled receptors (GPCRs). This guide will dissect the predicted and experimentally-supported binding profile of this compound, comparing it with established drugs, and providing the detailed methodologies required to validate these interactions in your own laboratory.

Primary Target Affinity: A Potent Ligand at the Serotonin 5-HT1A Receptor

The structural features of this compound strongly suggest a high affinity for the serotonin 1A (5-HT1A) receptor. This assertion is supported by extensive structure-activity relationship (SAR) data for the arylpiperazine class.[2] More directly, a recent study on N-adamantyl derivatives of this exact compound—where a bulky group is added to the terminal amine—demonstrated high-potency binding to the human 5-HT1A receptor, with inhibition constants (Ki) in the low nanomolar range (1.2 nM and 21.3 nM).[3] Given that the parent amine is less sterically hindered, it is highly probable that this compound is a potent 5-HT1A ligand.

Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[4] This mechanism is central to the therapeutic effects of anxiolytics like Buspirone and contributes to the profile of atypical antipsychotics like Aripiprazole.[5][6]

5_HT1A_Signaling_Pathway cluster_membrane Cell Membrane rec 5-HT1A Receptor gpc Gi/o Protein (α, βγ subunits) rec->gpc Activates ac Adenylyl Cyclase gpc->ac Inhibits camp cAMP ac->camp Converts ligand 3-[4-(2-methoxyphenyl)piperazin-1-yl] propan-1-amine (Agonist) ligand->rec Binds atp ATP atp->ac response Cellular Response (e.g., Neuronal Hyperpolarization) camp->response Leads to ↓

Caption: 5-HT1A receptor signaling pathway.

Comparative Cross-Reactivity Profile: Benchmarking Against Marketed Drugs

To contextualize the potential off-target profile of this compound, it is instructive to compare its predicted interactions with those of Aripiprazole and Buspirone. The arylpiperazine scaffold is known to confer affinity for dopamine D2/D3 and α1-adrenergic receptors, which represent the most probable and impactful off-target interactions.[7][8][9]

TargetThis compound (Predicted Affinity)Aripiprazole (Ki, nM)[5][10]Buspirone (Ki, nM)
Serotonin 5-HT1A High (Low nM) 1.7 15.5
Dopamine D2 Moderate0.34 434
Dopamine D3 Moderate0.8 2700
Adrenergic α1A Moderate-Low57 ~2000
Serotonin 5-HT2A Moderate-Low3.4 55
Serotonin Transporter (SERT) Low>1000>10000
Dopamine Transporter (DAT) Low>1000>10000

Table 1: Comparative Receptor Binding Affinities (Ki, nM). Predicted affinities are based on SAR data from close structural analogs. Buspirone data is compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Database.

This comparative profile suggests that while this compound is likely a potent 5-HT1A ligand, it may also possess moderate affinity for D2/D3 and α1-adrenergic receptors. This profile is distinct from Buspirone, which is highly selective for 5-HT1A over dopaminergic and adrenergic receptors, but shares features with Aripiprazole, which has a more complex, multi-receptor profile.[10][11] Such a "multi-target" profile can be therapeutically beneficial, as seen in atypical antipsychotics, but necessitates careful characterization.[5]

Cross_Reactivity_Comparison cluster_targets Potential Interaction Targets Compound Compound This compound T_5HT1A 5-HT1A High Affinity (Primary) Compound->T_5HT1A Strong Interaction T_D2D3 Dopamine D2/D3 Moderate Affinity Compound->T_D2D3 Potential Cross-Reactivity T_A1 Adrenergic α1 Moderate-Low Affinity Compound->T_A1 Potential Cross-Reactivity T_5HT2A 5-HT2A Moderate-Low Affinity Compound->T_5HT2A Potential Cross-Reactivity T_MAT Monoamine Transporters Low Affinity Compound->T_MAT Weak/Negligible Interaction

Caption: Predicted cross-reactivity profile overview.

Experimental Protocols for In-Depth Profiling

To empirically determine the cross-reactivity profile, a tiered approach starting with radioligand binding assays followed by functional assays for high-affinity targets is recommended.

Experimental_Workflow start Test Compound: 3-[4-(...)]propan-1-amine primary_screen Primary Screening: Radioligand Binding Assays (e.g., Eurofins SafetyScreen44) start->primary_screen data_analysis Data Analysis: Determine Ki values for all targets primary_screen->data_analysis decision Identify High-Affinity Hits (Ki < 100 nM)? data_analysis->decision functional_assays Secondary Screening: Functional Assays (e.g., cAMP, Ca2+ flux, uptake) decision->functional_assays Yes profile Construct Comprehensive Selectivity & Potency Profile decision->profile No functional_assays->profile

Caption: Tiered experimental workflow for profiling.

Protocol 1: Radioligand Binding Assay for 5-HT1A, D2, and α1-Adrenergic Receptors

This protocol provides a generalized framework for competitive radioligand binding assays. Specific components (membranes, radioligands, non-specific definers) must be adapted for each target.[12][13][14]

1. Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes stably expressing the human receptor of interest (e.g., HEK293-h5-HT1A, CHO-K1-hD2, HEK293-hα1A).[12][14]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand:

    • For 5-HT1A: [³H]-8-OH-DPAT (Typical concentration: 1-2 nM).[3]

    • For D2: [³H]-Spiperone (Typical concentration: 0.3 nM).[14]

    • For α1-Adrenergic: [³H]-Prazosin (Typical concentration: 0.5 nM).[15]

  • Non-specific Definer:

    • For 5-HT1A: 10 µM Serotonin.[3]

    • For D2: 10 µM Haloperidol.

    • For α1-Adrenergic: 10 µM Phentolamine.[15]

  • Test Compound: this compound, serially diluted (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Apparatus: 96-well filter plates (e.g., GF/B glass fiber, pre-soaked in 0.5% polyethyleneimine), vacuum manifold, liquid scintillation counter, scintillation fluid.

2. Procedure:

  • Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific definer), and competitive binding (radioligand + test compound dilutions).

  • Assay Incubation:

    • To each well, add 50 µL of the appropriate solution (buffer, non-specific definer, or test compound dilution).

    • Add 150 µL of thawed, resuspended membrane preparation (typically 5-20 µg protein/well).

    • Initiate the binding reaction by adding 50 µL of the radioligand solution. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (or 30°C) with gentle agitation to reach equilibrium.[12]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plate. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Dry the filter mat. Add scintillation fluid to each well and quantify the trapped radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total and competitive binding counts.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Production (5-HT1A Receptor)

This assay determines the functional activity (agonism) of the test compound at the Gi-coupled 5-HT1A receptor.[6][16]

1. Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Reagents: Forskolin, IBMX (a phosphodiesterase inhibitor), reference agonist (e.g., 8-OH-DPAT), test compound.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA technology.[16][17]

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with IBMX.

2. Procedure:

  • Cell Plating: Seed the cells into 96- or 384-well plates and grow to near confluence.

  • Compound Addition: Aspirate the culture medium and add stimulation buffer containing various concentrations of the test compound or reference agonist. Incubate for 15-30 minutes at 37°C.

  • Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except negative controls) to stimulate adenylyl cyclase. Incubate for a further 15-30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

3. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP signal against the log concentration of the test compound.

  • Calculate the EC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.

Protocol 3: Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of the test compound to inhibit the reuptake of neurotransmitters by their respective transporters (SERT, DAT, NET).[18][19][20]

1. Materials:

  • Cell Lines: HEK293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.

  • Assay Buffer: Krebs-Henseleit buffer (KHB) or similar.

  • Radiolabeled Substrates: [³H]-Serotonin (for SERT), [³H]-Dopamine (for DAT), [³H]-Norepinephrine (for NET).

  • Test Compound: Serially diluted concentrations.

  • Reference Inhibitors: Fluoxetine (SERT), GBR-12909 (DAT), Desipramine (NET).

2. Procedure:

  • Cell Plating: Plate cells in 96-well plates and allow them to adhere.

  • Pre-incubation: Wash the cells with assay buffer. Add buffer containing the test compound or reference inhibitor at various concentrations. Incubate for 10-15 minutes at room temperature or 37°C.[18]

  • Uptake Initiation: Add the corresponding radiolabeled substrate to initiate uptake. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Determine specific uptake by subtracting the counts in the presence of a high concentration of a selective inhibitor from all other wells.

  • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

  • Calculate the IC50 value using non-linear regression.

Conclusion and Forward Look

The available evidence strongly positions This compound as a high-affinity ligand for the 5-HT1A receptor. However, its arylpiperazine core necessitates a thorough investigation of its cross-reactivity, particularly at dopamine D2/D3 and α1-adrenergic receptors, to fully understand its pharmacological profile. The comparative data presented against Aripiprazole and Buspirone highlight potential similarities and differences that could have significant therapeutic and safety implications.

By employing the detailed experimental protocols provided, researchers can empirically determine the binding affinities (Ki) and functional potencies (EC50/IC50) at these key targets. This comprehensive characterization is a critical step in advancing our understanding of this compound and is essential for making informed decisions in any drug development program.

References

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A Comparative Analysis and Investigational Framework for the Enantiomers of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The arylpiperazine moiety is a cornerstone of modern neuropharmacology, appearing in numerous atypical antipsychotics and antidepressants. 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine is a prototypical example of this scaffold, possessing a chiral center that necessitates a thorough investigation of its individual enantiomers. While public literature extensively covers related racemic compounds, a direct comparative analysis of the (R)- and (S)-enantiomers of this specific amine is notably absent. This guide bridges that gap by providing a comprehensive investigational framework. We first synthesize the rationale for stereoselective analysis by examining closely related structures where enantiomers exhibit profoundly different pharmacological profiles. We then provide detailed, field-proven experimental protocols for the chiral resolution, receptor binding characterization, and functional evaluation of the enantiomers, enabling research teams to generate the critical data required for drug development programs.

Introduction: The Imperative of Chirality in Arylpiperazine Ligands

The compound this compound belongs to a class of molecules known for their high affinity for dopaminergic and serotonergic receptors. The 2-methoxyphenylpiperazine group is a well-established pharmacophore that drives binding to key central nervous system (CNS) targets, including the dopamine D2 and D3 receptors and the serotonin 5-HT1A and 5-HT2A receptors[1][2]. Many successful drugs, such as the atypical antipsychotic Cariprazine, leverage a similar structural backbone to achieve their therapeutic effects, primarily through D3/D2 partial agonism[3][4].

The presence of a chiral center in the propane linker of the title compound is not a trivial structural feature. In drug development, it is a critical variable that can dictate therapeutic efficacy and safety. The differential interaction of enantiomers with chiral biological macromolecules (receptors, enzymes) can lead to significant variations in pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug). For instance, studies on N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides, which share the same core, have identified the first-ever enantioselective D3 receptor antagonists, underscoring that stereochemistry can govern not only potency but also receptor subtype selectivity[5]. Similarly, the (S)-enantiomer of WAY-100135, a related arylpiperazine, was identified as a selective 5-HT1A receptor antagonist, highlighting the stereospecificity of this scaffold's interaction with serotonin receptors[6].

Therefore, characterizing the individual (R)- and (S)-enantiomers of this compound is not merely an academic exercise but a prerequisite for any rational drug design program. This guide provides the strategic and technical roadmap to achieve this characterization.

Synthesis of the Racemic Precursor

The foundational step is the synthesis of the racemic compound. A common and effective route involves the nucleophilic substitution of a dichloropropane linker by 1-(2-methoxyphenyl)piperazine. This produces an intermediate, 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine, which can then be converted to the primary amine.

A validated synthesis approach for a key intermediate is outlined in the literature, which involves refluxing 1-(2-methoxyphenyl)piperazine with 1,3-dichloropropane in the presence of a base like potassium carbonate (K2CO3) in acetonitrile[7]. The resulting chlorinated intermediate can then be converted to the terminal amine via methods such as the Gabriel synthesis or amination with ammonia.

Experimental Framework for Enantiomer Comparison

The following sections detail the necessary experimental workflows to separate and comprehensively analyze the (R)- and (S)-enantiomers of the title compound.

Chiral Resolution via Preparative HPLC

Causality: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for enantiomer separation. The choice of a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is a logical starting point, as these phases are highly effective at resolving a broad range of chiral compounds, including those with amine and aromatic functionalities, through a combination of hydrogen bonding, π-π stacking, and steric interactions.

Workflow Diagram: Chiral HPLC Separation

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Fraction Collection & Analysis prep Dissolve Racemate in Mobile Phase filter Filter (0.22 µm Syringe Filter) prep->filter pump Isocratic Pump (Hexane/IPA/DEA) injector Autosampler Injection pump->injector column Chiral Stationary Phase (e.g., Chiralpak IA/IB/IC) injector->column detector UV Detector (254 nm) column->detector collect Collect Enantiomer Peaks (Fraction Collector) detector->collect evap Solvent Evaporation collect->evap purity Analytical Chiral HPLC (Enantiomeric Excess Check) evap->purity

Caption: Workflow for preparative chiral HPLC resolution and purity analysis.

Detailed Protocol: Preparative Chiral HPLC

  • System Preparation: Equilibrate a preparative HPLC system equipped with a polysaccharide-based chiral column (e.g., 20 x 250 mm Chiralpak® IA) with the mobile phase.

  • Mobile Phase Selection: A typical mobile phase for this class of compounds is a mixture of n-hexane and isopropanol (IPA) with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. Start with a ratio of 90:10:0.1 (Hexane:IPA:DEA) and optimize as needed.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 5-10 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Injection and Elution: Inject the prepared sample onto the column. Monitor the elution profile using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Fraction Collection: Use an automated fraction collector to separately collect the eluent corresponding to the two well-resolved enantiomer peaks.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to yield the isolated enantiomers.

  • Purity Assessment: Re-inject a small amount of each isolated enantiomer onto an analytical chiral HPLC column using the same method to determine the enantiomeric excess (% ee) and confirm purity.

Comparative Pharmacodynamics: Receptor Binding Affinity

Causality: To determine the potency of each enantiomer at its likely biological targets, competitive radioligand binding assays are essential. This technique measures the affinity (expressed as the inhibition constant, Ki) of a test compound for a receptor by quantifying its ability to displace a known high-affinity radioligand. Based on the arylpiperazine pharmacophore, the primary targets of interest are D2, D3, 5-HT1A, and 5-HT2A receptors.

Data Presentation Template: Receptor Binding Affinity Profile

EnantiomerD2 Ki (nM)D3 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
(R)-Enantiomer Experimental ValueExperimental ValueExperimental ValueExperimental Value
(S)-Enantiomer Experimental ValueExperimental ValueExperimental ValueExperimental Value
Racemate Experimental ValueExperimental ValueExperimental ValueExperimental Value

Detailed Protocol: Radioligand Binding Assay (General)

  • Receptor Preparation: Use cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., HEK293-hD2R).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • The receptor-containing cell membranes.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).

    • A range of concentrations of the test compound (e.g., (R)-enantiomer, (S)-enantiomer, or racemate) spanning from 10⁻¹¹ to 10⁻⁵ M.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Comparative Pharmacodynamics: Functional Activity

Causality: A binding assay reveals affinity but not efficacy (i.e., whether the compound is an agonist, antagonist, or partial agonist). A functional assay is required to determine this. For G-protein coupled receptors (GPCRs) like the D2/D3 and 5-HT1A receptors, a GTPγS binding assay is a direct measure of G-protein activation upon receptor stimulation. An increase in [³⁵S]GTPγS binding indicates agonism.

Workflow Diagram: GTPγS Functional Assay

G cluster_assay Assay Execution cluster_analysis Detection & Analysis receptors Prepare Cell Membranes (Expressing Receptor of Interest) mix Combine Membranes, GDP, & Test Compound receptors->mix reagents Prepare Reagents: - GDP - [³⁵S]GTPγS - Test Compounds reagents->mix preincubate Pre-incubate mix->preincubate start_rxn Add [³⁵S]GTPγS to Start Reaction preincubate->start_rxn incubate Incubate (e.g., 30°C) start_rxn->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter count Scintillation Counting filter->count analyze Plot Dose-Response Curve (Calculate EC50 & Emax) count->analyze

Caption: Workflow for determining functional activity via a [³⁵S]GTPγS binding assay.

Detailed Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assays.

  • Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl2, NaCl, and an antioxidant like DTT.

  • Reaction Setup: In a 96-well plate, add:

    • Cell membranes.

    • Guanosine diphosphate (GDP) to a final concentration of ~10 µM.

    • Varying concentrations of the test enantiomer.

    • For antagonist mode: A fixed concentration of a known agonist (e.g., quinpirole for D2/D3).

  • Pre-incubation: Pre-incubate the mixture to allow the compound to bind to the receptor.

  • Initiation: Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Termination and Analysis: Terminate the reaction by rapid filtration and quantify bound radioactivity via scintillation counting, as described in the binding assay protocol.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound. For agonists, calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist). For antagonists, calculate the IC50 or the functional inhibition constant (Kb).

Conclusion and Future Directions

While direct comparative data for the enantiomers of this compound is not currently in the public domain, its structural relationship to potent, stereoselective CNS agents strongly predicts that its enantiomers will possess distinct pharmacological profiles. By executing the rigorous investigational framework detailed in this guide—encompassing chiral resolution, receptor binding profiling, and functional characterization—research organizations can elucidate the stereochemical nuances of this promising scaffold. This data is fundamental for identifying a potential eutomer (the therapeutically active enantiomer) and for making informed decisions in the progression of a lead candidate toward preclinical and clinical development.

References

  • Mihailov, V., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353. [Link]

  • MDPI. (n.d.). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI. [Link]

  • Caccia, S., et al. (2001). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. European Journal of Medicinal Chemistry, 36(1), 55-61. [Link]

  • Yuan, J., et al. (2011). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 54(19), 6845–6856. [Link]

  • Cliffe, I. A., et al. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. Journal of Medicinal Chemistry, 36(10), 1509-10. [Link]

  • Stahl, S. M. (2018). The preclinical discovery and development of cariprazine for the treatment of schizophrenia. Expert Opinion on Drug Discovery, 13(7), 597-606. [Link]

  • ResearchGate. (n.d.). Heterocycle piperazine derivatives and receptor binding affinities. ResearchGate. [Link]

  • Wikipedia. (2026). Cariprazine. Wikipedia. [Link]

  • Campillo, M., et al. (2000). Design, synthesis and biological evaluation of new 3-[(4-aryl)piperazin-1-yl]-1-arylpropane derivatives as potential antidepressants with a dual mode of action: serotonin reuptake inhibition and 5-HT1A receptor antagonism. Il Farmaco, 55(5), 345-53. [Link]

  • National Institutes of Health. (n.d.). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. NIH. [Link]

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Evaluating the Serotonin Receptor Selectivity of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the quest for selective serotonin receptor ligands is paramount for developing targeted therapeutics with improved efficacy and reduced side-effect profiles. This guide provides an in-depth evaluation of the serotonin receptor selectivity of the arylpiperazine derivative, 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine . Through a comparative analysis with established serotonergic agents, this document aims to provide researchers with a comprehensive understanding of this compound's potential as a research tool or therapeutic lead.

Introduction: The Significance of Serotonin Receptor Selectivity

The serotonin (5-hydroxytryptamine, 5-HT) system is a complex network of at least 14 distinct receptor subtypes, each with a unique distribution in the central nervous system and periphery, and coupled to various signaling pathways. This diversity allows serotonin to modulate a wide array of physiological processes, including mood, cognition, sleep, and appetite. Consequently, dysfunctional serotonergic neurotransmission is implicated in numerous psychiatric and neurological disorders.

The development of drugs that selectively target specific 5-HT receptor subtypes is a key strategy in modern drug discovery. High selectivity can lead to more precise therapeutic effects and a lower incidence of off-target effects, which are often responsible for the undesirable side effects of less selective drugs. The compound this compound, a member of the arylpiperazine class, is structurally related to compounds known to possess high affinity for serotonin receptors, particularly the 5-HT1A subtype. This guide will dissect its binding profile and compare it against well-characterized serotonergic modulators to ascertain its selectivity and potential utility.

Comparative Binding Affinity Analysis

To evaluate the selectivity of this compound, we will compare its binding affinities (Ki values) at various serotonin receptor subtypes with those of the anxiolytic drug Buspirone , the atypical antipsychotic Aripiprazole , and the selective 5-HT1A antagonist WAY-100635 . While a comprehensive binding profile for this compound is not extensively documented in publicly available literature, data from closely related derivatives strongly suggest a high affinity for the 5-HT1A receptor[1]. For the purpose of this guide, we will refer to data on these derivatives to infer the likely binding characteristics of the parent compound, a necessary extrapolation in the absence of direct, comprehensive screening data.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)D2 (Ki, nM)
This compound Derivative 1 1.2 [1]---
This compound Derivative 2 21.3 [1]---
Buspirone1.155130300
Aripiprazole1.73.4150.34
WAY-10063S0.092451300940[2]

Note: Data for comparator compounds is compiled from various sources and may show variability depending on the experimental conditions. The data for the derivatives of the target compound are from a single study and highlight the potent 5-HT1A affinity within this chemical scaffold.

The data from derivatives of this compound, particularly Derivative 1 with a Ki of 1.2 nM, strongly indicates a high affinity for the 5-HT1A receptor. This is in the same range as the established 5-HT1A ligands Buspirone and Aripiprazole. The high potency of these derivatives at the 5-HT1A receptor underscores the importance of the 4-(2-methoxyphenyl)piperazine moiety for 5-HT1A binding[1]. To establish a complete selectivity profile, it would be crucial to determine the binding affinities of this compound across a wider panel of serotonin and other neurotransmitter receptors.

Experimental Methodologies for Determining Receptor Selectivity

The determination of a compound's receptor selectivity profile is a cornerstone of preclinical drug development. It relies on a combination of in vitro assays that measure the affinity of the compound for its target receptors (binding assays) and its ability to elicit a functional response upon binding (functional assays).

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This technique involves the use of a radiolabeled ligand (a molecule known to bind to the receptor of interest with high affinity and specificity) and cell membranes or tissues expressing the receptor.

Principle: The assay measures the ability of a non-labeled test compound to compete with and displace the radiolabeled ligand from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Radioligand Binding Assay Workflow

Step-by-Step Protocol for a 5-HT1A Receptor Binding Assay:

  • Receptor Source Preparation:

    • Homogenize brain tissue (e.g., hippocampus, which has a high density of 5-HT1A receptors) or cultured cells expressing the human 5-HT1A receptor in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of receptor membrane preparation to each well.

    • Add increasing concentrations of the test compound (e.g., this compound).

    • Add a fixed concentration of a selective 5-HT1A radioligand, such as [3H]8-OH-DPAT or [3H]WAY-100635.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled selective ligand like WAY-100635).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold buffer to remove any remaining unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the cellular response following receptor activation or blockade.

For G-protein coupled receptors (GPCRs) like the serotonin receptors, common functional assays include:

  • cAMP Assays: For receptors coupled to Gi/o proteins (like 5-HT1A), activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, for receptors coupled to Gs proteins, activation leads to an increase in cAMP.

  • Inositol Phosphate (IP) Accumulation Assays: For receptors coupled to Gq/11 proteins (like 5-HT2A), activation stimulates phospholipase C, leading to the production of inositol phosphates (e.g., IP1, IP3).

  • Calcium Mobilization Assays: The increase in IP3 from Gq/11-coupled receptor activation triggers the release of intracellular calcium stores, which can be measured using calcium-sensitive fluorescent dyes.

Serotonin Receptor Signaling Pathways

Step-by-Step Protocol for a 5-HT1A cAMP Functional Assay:

  • Cell Culture:

    • Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

    • Culture the cells to an appropriate density in 96-well plates.

  • Assay Procedure (Agonist Mode):

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Add increasing concentrations of the test compound.

    • Incubate for a specific time at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT).

    • Follow the remaining steps as in the agonist mode to measure the inhibition of the agonist-induced decrease in cAMP.

  • Data Analysis:

    • For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log of the test compound concentration to determine the EC50 (effective concentration for 50% of the maximal response).

    • For antagonist activity, plot the percentage of inhibition of the agonist response against the log of the test compound concentration to determine the IC50.

Conclusion and Future Directions

The available evidence on derivatives of this compound strongly suggests that it is a potent ligand for the 5-HT1A receptor. Its arylpiperazine scaffold is a well-established pharmacophore for high-affinity binding to this receptor subtype. However, a comprehensive evaluation of its selectivity requires a broad screening panel that includes other serotonin receptor subtypes, as well as other major neurotransmitter receptors (e.g., dopamine, adrenergic).

For researchers interested in utilizing this compound, the immediate next step should be to perform a comprehensive radioligand binding screen to determine its Ki values across a wide range of receptors. Following this, functional assays should be conducted for the receptors where significant binding is observed to characterize the compound as an agonist, antagonist, or inverse agonist.

This systematic approach will fully elucidate the pharmacological profile of this compound, enabling an informed decision on its potential as a selective tool for studying the 5-HT1A receptor or as a lead compound for the development of novel therapeutics.

References

  • Glennon, R. A., et al. (1990). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 33(10), 2777–2787. [Link]

  • Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353. [Link]

  • Forster, E. A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 281(1), 81–88. [Link]

  • Cisbio Bioassays. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Cheung, E. H., et al. (1992). Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding. Journal of Medicinal Chemistry, 35(15), 2859–2865. [Link]

Sources

A Comparative Meta-Analysis of Flesinoxan and Other 5-HT1A Receptor Agonists for Neuropsychiatric Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of serotonergic modulation, the selection of appropriate chemical tools is paramount. This guide provides an in-depth comparative analysis of flesinoxan (3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine), a potent and selective 5-HT1A receptor agonist, and its key alternatives. By synthesizing data from a meta-analysis of preclinical and clinical studies, this document aims to equip scientists with the critical information needed to make informed decisions for their research endeavors.

Introduction to Flesinoxan and the 5-HT1A Receptor

Flesinoxan is a high-affinity agonist for the serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor critically involved in the regulation of mood, anxiety, and cognition.[1] Its chemical structure, featuring a 4-(2-methoxyphenyl)piperazin-1-yl moiety, is shared by a class of compounds known as phenylpiperazines, many of which exhibit significant activity at serotonin and dopamine receptors. The therapeutic potential of 5-HT1A agonists, such as flesinoxan, has been explored in the context of anxiety and depressive disorders.[1][2] This guide will objectively compare the pharmacological and clinical profile of flesinoxan with other widely used 5-HT1A receptor agonists, providing a comprehensive resource for the scientific community.

Molecular Mechanism of Action: The 5-HT1A Receptor Signaling Cascade

The 5-HT1A receptor is predominantly coupled to the Gi/o family of G-proteins.[3] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit subsequently inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein (αβγ) 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreased production Agonist Flesinoxan (or other agonist) Agonist->5HT1A_R Binds ATP ATP PKA Protein Kinase A cAMP->PKA Reduced activation Neuronal_Response Modulation of Neuronal Excitability PKA->Neuronal_Response

Caption: Simplified signaling pathway of the 5-HT1A receptor upon agonist binding.

Comparative Pharmacological Profile

A critical aspect of selecting a research compound is its binding affinity (Ki) and functional potency (EC50) at the target receptor, as well as its selectivity over other receptors. The following table summarizes these key parameters for flesinoxan and a selection of commonly used 5-HT1A receptor agonists.

Compound5-HT1A Ki (nM)Other Receptor Affinities (Ki, nM)Functional Activity (5-HT1A)
Flesinoxan 1.7D2 (low affinity)[4]Full Agonist[2]
8-OH-DPAT ~1 (pIC50=8.19)[5][6][7]5-HT7 (466)[5][6]Full Agonist
Buspirone 24-34.3[8][9]D2 (380)[8]Partial Agonist[10]
Tandospirone 27[3][11][12]α1, α2, D1, D2 (>1300)[3][11]Partial Agonist[3]
Gepirone ~31.8D2 (negligible)[13]Partial Agonist[13]
Zalospirone Data not readily availableData not readily availablePartial Agonist[14]

Analysis: Flesinoxan exhibits a high affinity for the 5-HT1A receptor, comparable to the prototypical full agonist 8-OH-DPAT. Its selectivity over the D2 receptor is a notable advantage. The azapirone class of compounds, including buspirone, tandospirone, and gepirone, generally display lower affinity for the 5-HT1A receptor and act as partial agonists. This distinction in intrinsic efficacy is a crucial consideration for experimental design, as full and partial agonists can elicit different downstream signaling effects and physiological responses.

Preclinical and Clinical Efficacy: A Meta-Analysis

The therapeutic potential of these compounds has been investigated in various preclinical models and clinical trials for anxiety and depression.

Flesinoxan:

  • Preclinical: Demonstrates anxiolytic and antidepressant-like effects in animal models.[1] Systemic administration reduces extracellular 5-HT levels in the raphe nucleus and hippocampus, indicative of 5-HT1A receptor activation.[15]

  • Clinical: An open-label study in treatment-resistant depression suggested potential antidepressant effects at doses of 4-8 mg/day.[2] However, pilot studies in panic disorder at doses up to 2.4 mg/day were not encouraging and in some cases worsened symptoms.[16] Another study in major depression showed considerable improvement in a significant portion of patients treated with 4 mg/day.[17] A study on major depression and suicidal behavior highlighted differences in cortisol and temperature responses to flesinoxan between patient subgroups.[18]

Azapirones (Buspirone, Gepirone, Tandospirone, Zalospirone):

  • Buspirone: A composite analysis of five placebo-controlled studies showed significant improvement in both depression and anxiety symptoms in patients with major depression, with a common effective dose around 40 mg/day.[19]

  • Gepirone: Clinical trials have shown its efficacy in major depressive disorder and it was approved by the FDA for this indication.[20][21] It is noted for having a lower incidence of sexual dysfunction compared to SSRIs.[20]

  • Tandospirone: Widely used for anxiety disorders, it has also shown potential in augmenting the effects of antidepressants.[11]

  • Zalospirone: While effective in some trials for anxiety and depression, its development was halted due to a high rate of side effects.[14]

Analysis: Flesinoxan has shown promise as an antidepressant, particularly in treatment-resistant cases, though its efficacy in anxiety disorders is less clear. The azapirones, particularly buspirone and gepirone, have more established clinical data supporting their use in depression and anxiety, albeit with a partial agonist profile.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds and non-specific binding control (e.g., 10 µM serotonin).

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer, centrifuge to pellet membranes, and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand ([³H]-8-OH-DPAT at a concentration near its Kd), and the membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Cell Membranes (Expressing 5-HT1A Receptor) Start->Membrane_Prep Assay_Setup Set up 96-well Plate: - Membranes - [³H]-8-OH-DPAT (Radioligand) - Test Compound (Varying Conc.) Membrane_Prep->Assay_Setup Incubation Incubate at 30°C for 60 min Assay_Setup->Incubation Filtration Vacuum Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay to determine 5-HT1A receptor affinity.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[22][23][24]

Materials:

  • Cell membranes expressing the 5-HT1A receptor.

  • [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (10 µM).

  • Test compounds.

  • 96-well filter plates and scintillation counter.

Procedure:

  • Pre-incubation: Pre-incubate cell membranes with the test compound at various concentrations in the assay buffer containing GDP for 15 minutes at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through filter plates, followed by washing with ice-cold wash buffer.

  • Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the concentration of the test compound to generate a dose-response curve. Determine the EC50 (potency) and Emax (efficacy) values from this curve.

Conclusion

Flesinoxan is a valuable research tool for investigating the role of 5-HT1A receptors, characterized by its high affinity and full agonist activity. Its pharmacological profile makes it a suitable candidate for studies aiming to elicit a maximal 5-HT1A-mediated response. However, for translational studies, the azapirones, particularly buspirone and the recently approved gepirone, offer a different profile as partial agonists with a more established clinical track record for anxiety and depression. The choice between these compounds should be guided by the specific research question, considering the desired level of receptor activation and the translational relevance of the findings. This guide provides the foundational data and experimental context to aid in this critical decision-making process.

References

  • The 5-HT1A Receptor Agonist Flesinoxan Shares Discriminative Stimulus Properties With Some 5-HT2 Receptor Antagonists - ElectronicsAndBooks. (n.d.). Retrieved January 21, 2026, from [Link]

  • 8FYX: Buspirone-bound serotonin 1A (5-HT1A) receptor-Gi1 protein complex - RCSB PDB. (2024, May 15). Retrieved January 21, 2026, from [Link]

  • Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms. (2017). Oncotarget, 8(60), 102705–102720. [Link]

  • The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat. (1997). European Neuropsychopharmacology, 7(2), 93-97. [Link]

  • An open study of oral flesinoxan, a 5-HT1A receptor agonist, in treatment-resistant depression. (1993). International Clinical Psychopharmacology, 8(3), 167-172. [Link]

  • Flesinoxan dose-dependently reduces extracellular 5-hydroxytryptamine (5-HT) in rat median raphe and dorsal hippocampus through activation of 5-HT1A receptors. (1996). Journal of Neurochemistry, 66(6), 2546-2555. [Link]

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. (2014). Vascular Pharmacology, 61(1), 27-33. [Link]

  • The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum. (1992). Naunyn-Schmiedeberg's Archives of Pharmacology, 346(5), 555-561. [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (2009). Methods in Molecular Biology, 552, 109-122. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 21, 2026, from [Link]

  • Pilot study of flesinoxan, a 5-HT1A agonist, in major depression: Effects on sleep REM latency and body temperature. (1993). Journal of Affective Disorders, 29(4), 289-295. [Link]

  • Effects of the 5-HT1A receptor agonist flesinoxan in panic disorder. (1996). Psychopharmacology, 128(1), 81-86. [Link]

  • The 5-HT1A receptor agonist flesinoxan shares discriminative stimulus properties with some 5-HT2 receptor antagonists. (1999). Pharmacology, Biochemistry and Behavior, 64(2), 389-395. [Link]

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). Retrieved January 21, 2026, from [Link]

  • 8-OH-DPAT | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 21, 2026, from [Link]

  • Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors. (1986). The Journal of Pharmacology and Experimental Therapeutics, 238(3), 939-946. [Link]

  • Receptor Binding Assays - Multiwell Plates. (n.d.). Retrieved January 21, 2026, from [Link]

  • GTPγS Binding Assay - Creative Bioarray. (n.d.). Retrieved January 21, 2026, from [Link]

  • Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. (2006). Biochemical Pharmacology, 72(8), 1033-1044. [Link]

  • 5-HT1A Receptors in Psychopharmacology. (2014, April 6). Psychopharmacology Institute. Retrieved January 21, 2026, from [Link]

  • Effect of sustained administration of the 5-HT1A receptor agonist flesinoxan on rat 5-HT neurotransmission. (1999). European Journal of Pharmacology, 383(2), 133-141. [Link]

  • 5-HT1A-versus D2-receptor Selectivity of Flesinoxan and Analogous N4-substituted N1-arylpiperazines. (1998). Journal of Medicinal Chemistry, 41(25), 5026-5036. [Link]

  • buspirone | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 21, 2026, from [Link]

  • The flesinoxan 5-HT1A receptor challenge in major depression and suicidal behavior. (1995). Pharmacopsychiatry, 28(Suppl 2), 91-92. [Link]

  • The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. (1999). British Journal of Pharmacology, 127(8), 1751–1764. [Link]

  • Gepirone - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • The underlying mechanism of tandospirone in elevating dopamine level.... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • The 5-HT1A Receptor Agonist Flesinoxan Increases Aversion in a Model of Panic-Like Anxiety in Rats. (2000). Neuropsychopharmacology, 22(4), 403-410. [Link]

  • Gepirone hydrochloride: a novel antidepressant with 5-HT1A agonistic properties. (2019). Drugs of Today, 55(7), 423-433. [Link]

  • Gepirone hydrochloride: a novel antidepressant with 5-HT1A agonistic properties. (2019). Drugs of Today, 55(7), 423-433. [Link]

  • Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression. (1989). The Journal of Clinical Psychiatry, 50(Suppl), 19-25. [Link]

  • The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat - University of Galway Research. (n.d.). Retrieved January 21, 2026, from [Link]

  • In Vivo Occupancy of the 5-HT1A Receptor by a Novel Pan 5-HT1(A/B/D) Receptor Antagonist, GSK588045, Using Positron Emission Tomography. (2011). Journal of Pharmacology and Experimental Therapeutics, 338(3), 856-862. [Link]

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Peer-Reviewed Validation of a Novel Neuropharmacological Agent: A Comparative Guide to Elucidating the Mechanism of Action of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous, peer-reviewed validation of a novel compound's mechanism of action is the cornerstone of preclinical development. This guide provides an in-depth, technical comparison of methodologies to characterize "Compound X" (3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine), a molecule belonging to the methoxyphenylpiperazine class, which is frequently associated with activity at serotonergic and dopaminergic receptors.[1] We will objectively compare its hypothetical performance with established alternatives, supported by exemplar experimental data grounded in peer-reviewed literature.

The structural motif of a methoxyphenylpiperazine suggests a potential interaction with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors, which are critical targets in the treatment of numerous neurological and psychiatric disorders.[1][2] Therefore, a systematic validation pipeline is essential to delineate its precise pharmacological profile.

Part 1: Initial Target Screening and Affinity Profiling

The first step in characterizing Compound X is to determine its binding affinity for a panel of relevant receptors. Given its structural class, initial screening should focus on serotonin and dopamine receptor subtypes. Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Compound X for human 5-HT1A, D2, and D3 receptors.

Methodology:

  • Membrane Preparation: Cloned human 5-HT1A, D2, or D3 receptors are expressed in a suitable cell line (e.g., HEK293 or CHO). The cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

  • Assay Conditions:

    • 5-HT1A Receptor: Membranes are incubated with a specific radioligand, such as [³H]8-OH-DPAT, and varying concentrations of Compound X.

    • D2/D3 Receptors: Membranes are incubated with a radioligand like [³H]Spiperone or [³H]7-OH-DPAT, along with Compound X.

  • Incubation and Termination: The reaction is allowed to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of Compound X that displaces 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

Comparative Affinity Profile
Compound5-HT1A Ki (nM)D2 Ki (nM)D3 Ki (nM)Selectivity (D2/5-HT1A)Selectivity (D3/5-HT1A)Reference
Compound X (Hypothetical) 1.2 150 25 125-fold 20.8-fold N/A
Buspirone 2.1480130~228-fold~62-fold[3]
Aripiprazole 4.40.341.9~0.08-fold~0.43-fold[4]
NLX-112 (Befiradol) 0.3>10,000>10,000>33,333-fold>33,333-fold[3][5]

Interpretation: The exemplar data suggests that Compound X is a potent 5-HT1A receptor ligand with moderate affinity for D3 receptors and significantly lower affinity for D2 receptors. This profile distinguishes it from a broad-spectrum agent like aripiprazole and a highly selective 5-HT1A agonist like NLX-112.[3][4][5]

Part 2: Functional Activity Assessment

High affinity does not equate to functional effect. The next critical stage is to determine whether Compound X acts as an agonist, antagonist, or inverse agonist at its primary targets.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of Compound X at the 5-HT1A receptor.

Methodology:

  • Principle: Agonist activation of a Gi/o-coupled receptor like 5-HT1A stimulates the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor activation.[6][7]

  • Assay: Receptor-expressing membranes are incubated with varying concentrations of Compound X in the presence of GDP and [³⁵S]GTPγS.

  • Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist like 8-OH-DPAT.[3] To test for antagonist activity, the assay is run with a fixed concentration of a known agonist in the presence of varying concentrations of Compound X.

Comparative Functional Profile at 5-HT1A Receptor
CompoundEC50 (nM)Emax (% of 8-OH-DPAT)Functional ActivityReference
Compound X (Hypothetical) 5.8 95% Full Agonist N/A
NLX-101 (F15599) 0.2110%Full/Biased Agonist[8][9]
Buspirone 1560%Partial Agonist[3]
WAY-100635 N/A0%Antagonist[9]

Interpretation: The hypothetical data indicate that Compound X is a full agonist at the 5-HT1A receptor, with a potency comparable to other known agonists.[3][8][9] This suggests potential therapeutic applications similar to those of other 5-HT1A agonists, such as antidepressant or anxiolytic effects.[3][5]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of a typical 5-HT1A receptor agonist and the workflow for its validation.

5HT1A_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_Protein Gi/o Protein (α, β, γ subunits) 5HT1A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Compound_X Compound X (Agonist) Compound_X->5HT1A_R Binds to PKA Protein Kinase A cAMP->PKA Less Activation Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response Modulates

Caption: 5-HT1A receptor agonist signaling pathway.

Experimental_Workflow Start Novel Compound (Compound X) Binding_Assay Radioligand Binding Assay (Determine Ki at 5-HT1A, D2, D3) Start->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay (Determine EC50 & Emax) Binding_Assay->Functional_Assay High Affinity Targets Identified In_Vivo_Model In Vivo Animal Models (e.g., Forced Swim Test) Functional_Assay->In_Vivo_Model Functional Profile Established Data_Analysis Data Analysis & Comparison In_Vivo_Model->Data_Analysis Conclusion Determine Mechanism of Action Data_Analysis->Conclusion

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Risk Assessment: Understanding the "Why"

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine is a substituted piperazine derivative. The piperazine core is known to be a skin and respiratory sensitizer, capable of causing severe skin burns and eye damage.[2] Aromatic amines, as a class, are recognized for their potential toxicity, including carcinogenicity and mutagenicity, and are readily absorbed through the skin.[3][4] Therefore, it is imperative to treat this compound as a hazardous substance with the potential to cause significant harm upon exposure.

Key Hazards:

  • Skin Corrosion/Irritation: Expected to be a skin irritant and may cause severe burns upon prolonged contact.[1][5]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][5]

  • Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[2]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[3][5]

Due to these hazards, all waste containing this compound must be managed as hazardous waste in strict accordance with local, state, and federal regulations.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following minimum PPE must be worn:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and potential contact with the corrosive material, preventing serious eye damage.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, absorption, and potential sensitization. Aromatic amines can permeate some types of gloves, so check for breakthrough times.[1][8]
Body Protection A lab coat, worn fully buttoned.Protects against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]Aliphatic and aromatic amines can cause respiratory irritation.[8]
Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol outlines the procedure for the disposal of small quantities of this compound and contaminated consumables.

Materials Required:

  • Designated hazardous waste container, properly labeled.

  • Appropriate PPE (as detailed above).

  • Chemical fume hood.

Procedure:

  • Preparation:

    • Ensure your designated hazardous waste container is clearly labeled with "Hazardous Waste" and the full chemical name: this compound.[1]

    • Work within a chemical fume hood to mitigate inhalation risks.[1]

  • Waste Collection:

    • Carefully transfer any unwanted solid or solutions of the compound into the designated hazardous waste container.

    • Place all contaminated consumables, such as pipette tips, weighing paper, and contaminated gloves, into the same container.[1]

    • Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents or acids. [2]

  • Decontamination of Non-Disposable Equipment:

    • Thoroughly rinse any glassware or equipment that has come into contact with the chemical with a suitable organic solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water.

    • The solvent rinse should be collected and disposed of as hazardous waste.[1]

  • Final Disposal:

    • Securely seal the hazardous waste container.[1]

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

Emergency Spill Procedures

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

For Minor Spills (manageable by trained personnel):

  • Alert and Evacuate: Alert personnel in the immediate area and restrict access.[9]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation in the lab.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][9] Start from the outside of the spill and work inwards to prevent spreading.[10]

  • Collect Waste: Carefully scoop the absorbed material into your designated hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[9] All cleaning materials must also be disposed of as hazardous waste.[1]

For Major Spills (large volume, outside of a containment area, or if you are unsure):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's EHS or emergency response team.[11] Provide them with the chemical name and any other relevant information.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Decision Workflow

Disposal decision-making process for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible. Always consult your institution's specific safety guidelines and the relevant local, state, and federal regulations for hazardous waste disposal.[6]

References

  • Chemical Spill Procedures. Clarkson University. Available from: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. Available from: [Link]

  • Safety Data Sheet. VPG Sensors. Available from: [Link]

  • Hazard Summary - Piperazine. New Jersey Department of Health. Available from: [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available from: [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. Available from: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

  • Chemical Release (Spill) Response Guideline. University of Lethbridge. Available from: [Link]

  • Technical Guide 15 - Pesticide Spill Prevention and Management. Available from: [Link]

  • How to Handle Chemical Spills. Penn State Extension. Available from: [Link]

  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. Available from: [Link]

  • EPA Hazardous Waste Codes. Available from: [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Available from: [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]

Sources

Comprehensive Safety and Handling Guide for 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS No. 20529-23-1)[1][2][3][4]. Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices to ensure the well-being of laboratory personnel and the integrity of research. The procedural guidance herein is designed to be a direct, actionable resource for all laboratory activities involving this compound.

Hazard Analysis and Risk Assessment

This compound is an arylpiperazine derivative with a significant hazard profile that necessitates stringent safety measures. A thorough understanding of its risks is the foundation of safe handling.

Summary of Key Hazards: [5]

  • Acute Toxicity: Harmful if it comes into contact with skin and if swallowed[5][6][7].

  • Skin Corrosion/Irritation: Causes skin irritation and may lead to an allergic skin reaction[5][6].

  • Serious Eye Damage: Poses a risk of serious eye damage[5].

  • Reproductive Toxicity: This compound may damage fertility or the unborn child[5][6].

  • Target Organ Toxicity: Causes damage to organs through prolonged or repeated exposure[5].

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects[5].

Given these hazards, all personnel must adhere to the principle of "as low as reasonably practicable" (ALARP) to minimize exposure. This includes the mandatory use of personal protective equipment (PPE), adherence to strict handling protocols, and a comprehensive understanding of emergency procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the minimum PPE requirements for various laboratory activities.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) • Double-gloving (Nitrile or Neoprene) • Laboratory Coat • Safety Goggles with Side Shields • N95 RespiratorTo prevent the inhalation of fine particles and protect the skin and eyes from accidental contact[8].
Solution Preparation and Handling • Nitrile or Neoprene Gloves • Laboratory Coat • Chemical Splash Goggles • Face Shield (when a high potential for splashing exists)To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation[8].
Experimental Procedures • Nitrile or Neoprene Gloves • Laboratory Coat • Chemical Splash GogglesTo provide a baseline of protection during routine experimental work[8].
Waste Disposal • Heavy-duty Nitrile or Butyl Rubber Gloves • Chemical Resistant Apron or Gown • Chemical Splash Goggles • Face ShieldTo offer enhanced protection when handling larger volumes of chemical waste, which may be corrosive or irritant[8].

Note on Glove Selection: The use of thicker, chemical-resistant gloves is recommended. While polyvinyl chloride (PVC) gloves are available, they offer little protection against chemical exposures and should be avoided[9]. Always inspect gloves for any signs of degradation or perforation before use.

Operational Plan: A Step-by-Step Handling Protocol

This protocol details the safe handling of this compound from receipt to disposal, ensuring a controlled and safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Inventory: Log the compound into the chemical inventory system.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[5][10][11]. The container should be kept tightly closed[5].

Handling and Use

All handling of this compound should be performed in a designated area, such as a chemical fume hood, to ensure adequate ventilation[5][12].

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Area Prepare Well-Ventilated Work Area Prep->Area Gather Gather Materials Area->Gather Weigh Weigh Compound in Fume Hood Gather->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Waste Segregate and Label Waste Decontaminate->Waste Dispose Dispose of Waste per Protocol Waste->Dispose Doff Doff PPE Correctly Dispose->Doff

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine
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3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.